molecular formula C11H14OS B184254 P-(Methylthio)isobutyrophenone CAS No. 53207-58-2

P-(Methylthio)isobutyrophenone

Cat. No.: B184254
CAS No.: 53207-58-2
M. Wt: 194.3 g/mol
InChI Key: VYUGBDJOQZSDQV-UHFFFAOYSA-N
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Description

P-(Methylthio)isobutyrophenone is a useful research compound. Its molecular formula is C11H14OS and its molecular weight is 194.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14OS/c1-8(2)11(12)9-4-6-10(13-3)7-5-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYUGBDJOQZSDQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC=C(C=C1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801250747
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
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Molecular Weight

194.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53207-58-2
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53207-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 2-methyl-1-(4-(methylthio)phenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone
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Foundational & Exploratory

P-(Methylthio)isobutyrophenone CAS number 53207-58-2

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 53207-58-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of p-(methylthio)isobutyrophenone. The information is intended for researchers, scientists, and professionals involved in drug development and other scientific disciplines requiring detailed knowledge of this compound.

Chemical and Physical Properties

This compound, also known by several synonyms including 4-isobutyro thioanisole and p-methylthiophenyl isopropyl ketone, is a crystalline solid.[1][2] It is recognized for its floral and fruity odor and has applications in the fragrance and food industries.[2] Additionally, it serves as an intermediate in chemical synthesis, notably as a photoinitiator and as a known impurity in the pharmaceutical compound Firocoxib.[3][4]

Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄OS[1][5]
Molecular Weight 194.29 g/mol [1][5]
Melting Point 45-49 °C[1][2]
Boiling Point 305.8 °C at 760 mmHg[2][6]
Density 1.05 g/cm³[2][6]
Flash Point 210 °F (98.9 °C)[2]
Vapor Pressure 0.000805 mmHg at 25°C[2]
Refractive Index 1.544[2]

Experimental Protocols

Synthesis: Friedel-Crafts Acylation of Thioanisole

The primary method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.2 equivalents) suspended in anhydrous dichloromethane.

  • Formation of Acylium Ion: The suspension is cooled to 0°C in an ice bath. Isobutyryl chloride (1.1 equivalents) is added dropwise to the stirred suspension while maintaining the temperature below 5°C.

  • Addition of Thioanisole: A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, ensuring the temperature remains below 5°C.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and dissolve the aluminum salts.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Analytical Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

Predicted Spectral Data:

  • ¹H NMR (CDCl₃, 500 MHz): The expected proton NMR spectrum would show signals for the aromatic protons, the methine proton of the isobutyryl group, the methyl protons of the isobutyryl group, and the methyl protons of the thioether group. Based on analogous structures, the aromatic protons ortho to the carbonyl group would appear as a doublet around δ 7.8-7.9 ppm, and the aromatic protons ortho to the methylthio group as a doublet around δ 7.2-7.3 ppm. The methine proton would likely be a septet around δ 3.5 ppm, the isobutyryl methyls a doublet around δ 1.2 ppm, and the thioether methyl a singlet around δ 2.5 ppm.

  • ¹³C NMR (CDCl₃, 125 MHz): The carbon NMR would exhibit a signal for the carbonyl carbon around δ 200 ppm. Aromatic carbons would appear in the δ 125-145 ppm region. The methine carbon of the isobutyryl group would be expected around δ 35 ppm, the isobutyryl methyl carbons around δ 18 ppm, and the thioether methyl carbon around δ 15 ppm.

  • Infrared (IR) Spectroscopy (KBr): The IR spectrum would be characterized by a strong absorption band for the carbonyl (C=O) stretching vibration around 1670-1680 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic groups would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region.

Visualizations

Synthesis Workflow

G Synthesis of this compound cluster_0 Reaction Setup cluster_1 Acylium Ion Formation cluster_2 Friedel-Crafts Acylation cluster_3 Work-up cluster_4 Purification A Suspend AlCl3 in CH2Cl2 B Add Isobutyryl Chloride at 0°C A->B Cool C Add Thioanisole at 0°C B->C Maintain 0°C D Stir at Room Temperature C->D Warm to RT E Quench with HCl/Ice D->E Reaction Complete F Extract with CH2Cl2 E->F G Wash with NaHCO3 and Brine F->G H Dry, Concentrate, and Purify G->H

Caption: Workflow for the synthesis of this compound.

Proposed Photoinitiation Mechanism

This compound is expected to function as a Type I photoinitiator. Upon absorption of UV light, it likely undergoes a Norrish Type I cleavage to generate two radical species that can initiate polymerization.

G Proposed Photoinitiation Mechanism A This compound B Excited State A->B UV Light (hν) C Isobutyryl Radical B->C Norrish Type I Cleavage D p-(Methylthio)phenyl Radical B->D Norrish Type I Cleavage E Polymerization Initiation C->E D->E

Caption: Proposed mechanism of photoinitiation by this compound.

Postulated Antimicrobial Mechanism of Action

G Postulated Antimicrobial Mechanism A This compound B Bacterial Cell A->B Interaction C Cell Membrane Disruption B->C Lipophilic interaction D Enzyme Inhibition B->D Inhibition of thiol-containing enzymes E Cell Death C->E D->E

References

P-(Methylthio)isobutyrophenone: A Technical Overview of its Structure, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone, also known as 2-methyl-1-[4-(methylthio)phenyl]-1-propanone, is an aromatic ketone with potential applications in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and plausible synthetic and analytical methodologies. Furthermore, it explores its potential biological significance based on structurally related compounds.

Molecular Structure and Identifiers

This compound possesses a central benzene ring substituted with an isobutyryl group and a methylthio group at the para position.

IdentifierValue
IUPAC Name 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one
CAS Number 53207-58-2[1][2]
Molecular Formula C11H14OS[1][3]
Molecular Weight 194.29 g/mol [4]
Canonical SMILES CC(C)C(=O)C1=CC=C(C=C1)SC[1]
InChIKey VYUGBDJOQZSDQV-UHFFFAOYSA-N[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Melting Point 45-49 °C[4]
Boiling Point 120-121 °C @ 2 TorrChemicalBook
Solubility Soluble in Chloroform, Slightly soluble in Ethyl AcetateChemicalBook
Appearance White, crystalline solid[4]
Odor Floral, fruity[4]

Potential Synthesis and Analysis

Proposed Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product thioanisole Thioanisole reaction Friedel-Crafts Acylation (Lewis Acid Catalyst, e.g., AlCl3) thioanisole->reaction isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction product This compound reaction->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl3)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a cooled (0 °C) and stirred suspension of anhydrous AlCl3 in dry DCM, add isobutyryl chloride dropwise.

  • After stirring for 15 minutes, add a solution of thioanisole in dry DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1M HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Analytical Methods

The characterization of this compound would typically involve standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the molecular structure, including the connectivity of the protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the carbonyl (C=O) stretch of the ketone.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is currently lacking in the scientific literature. However, its structural similarity to precursors of known pharmaceuticals suggests potential areas for investigation. Notably, the structurally related compound 4'-(methylthio)acetophenone is a key intermediate in the synthesis of Rofecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This suggests that this compound could potentially exhibit anti-inflammatory properties by targeting the COX-2 pathway.

COX-2 Signaling Pathway in Inflammation

The COX-2 enzyme plays a crucial role in the inflammatory cascade by converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Inhibition of COX-2 is a major therapeutic strategy for treating inflammatory conditions.

G cluster_stimuli Inflammatory Stimuli cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response stimuli Cytokines, LPS, etc. pla2 Phospholipase A2 stimuli->pla2 activates phospholipids Membrane Phospholipids phospholipids->pla2 aa Arachidonic Acid pla2->aa releases cox2 COX-2 aa->cox2 substrate pgs Prostaglandins cox2->pgs converts to inflammation Inflammation, Pain, Fever pgs->inflammation mediates

Caption: Simplified COX-2 signaling pathway in inflammation.

Conclusion

This compound is a well-characterized small molecule with potential for further exploration in synthetic and medicinal chemistry. While detailed experimental protocols for its synthesis and biological activity are not extensively documented, this guide provides a solid foundation based on its known properties and the activities of structurally related compounds. Future research could focus on optimizing its synthesis, exploring its reactivity, and investigating its potential as a modulator of inflammatory pathways, particularly as a COX-2 inhibitor.

References

P-(Methylthio)isobutyrophenone IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of P-(Methylthio)isobutyrophenone, a key intermediate in organic synthesis. It includes its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a logical workflow diagram.

Chemical Identity and Synonyms

  • IUPAC Name : 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one.[1]

  • Common Name : this compound

  • CAS Number : 53207-58-2.[1]

Synonyms :

  • 4-Isobutyro Thioanisole[2][3]

  • 4'-Methylthioisobutyrophenone[2][3]

  • p-Methylthiophenyl isopropyl ketone[2][3]

  • 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone[1][3]

  • 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-[3]

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄OS[2][3]
Molecular Weight 194.29 g/mol [2][3]
Melting Point 45-49 °C[2][3]
Boiling Point 120-121 °C (at 2 Torr)[3]
Density 1.05 ± 0.1 g/cm³ (Predicted)[3]
Flash Point 210 °F (98.9 °C)[3]
XLogP3 3.2[1]
Appearance Off-White to Pale Yellow Low-Melting Solid[3]
Solubility Chloroform (Sparingly), Ethyl Acetate (Slightly)[3]

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section details a representative experimental protocol for the synthesis of this compound from thioanisole and isobutyryl chloride, based on established Friedel-Crafts acylation procedures.[2][4][5]

Reaction Scheme:

Thioanisole + Isobutyryl Chloride → (in the presence of AlCl₃) → 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one

Materials and Reagents:

  • Thioanisole (1.0 equiv)

  • Isobutyryl chloride (1.1 equiv)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup : Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen or argon atmosphere.

  • Catalyst Suspension : To the flask, add anhydrous dichloromethane, followed by the careful addition of anhydrous aluminum chloride (1.2 equiv) in portions. Stir the suspension and cool the flask to 0 °C using an ice bath.[4]

  • Acylating Agent Addition : Add isobutyryl chloride (1.1 equiv) to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 10-15 minutes. An acylium ion intermediate will form.[4][5]

  • Aromatic Substrate Addition : In a separate flask, dissolve thioanisole (1.0 equiv) in anhydrous dichloromethane. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.[4][6]

  • Reaction Progression : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][4]

  • Quenching : Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture, with vigorous stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[4][6]

  • Work-up & Extraction : Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.[4][7]

  • Washing : Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[4]

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a rotary evaporator to yield the crude product.[4][8]

  • Purification : The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel to obtain the pure this compound.

Visualization

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound.

G cluster_setup 1. Reaction Setup cluster_reaction 2. Acylation Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification setup_flask Prepare flame-dried 3-neck flask under N2 atmosphere add_dcm Add anhydrous Dichloromethane (DCM) setup_flask->add_dcm add_alcl3 Add anhydrous AlCl3 add_dcm->add_alcl3 cool_bath Cool to 0°C in ice bath add_alcl3->cool_bath add_acyl Dropwise addition of Isobutyryl Chloride cool_bath->add_acyl Proceed add_thioanisole Dropwise addition of Thioanisole in DCM add_acyl->add_thioanisole react_rt Stir at room temperature (Monitor by TLC) add_thioanisole->react_rt quench Quench with ice and conc. HCl react_rt->quench Proceed extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify Crude Product product Pure this compound purify->product

Caption: Workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Spectral Analysis of P-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Structure and Properties

P-(Methylthio)isobutyrophenone, also known as 4'-(Methylthio)isobutyrophenone or p-Methylthiophenyl isopropyl ketone, is an organic compound with the following properties:

  • Molecular Formula: C₁₁H₁₄OS[1]

  • Molecular Weight: 194.29 g/mol [1]

  • Melting Point: 45-49 °C[1]

  • Synonyms: 4-ISOBUTYRO THIOANISOLE, 4'METHYLTHIOISOBUTYROPHENONE, p-Methylthiophenyl isopropyl ketone[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

The following sections present the anticipated spectral data for this compound. These are predicted values and should be confirmed by experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.9Doublet2HAromatic Protons (ortho to C=O)
~7.3Doublet2HAromatic Protons (ortho to -SCH₃)
~3.5Septet1HMethine Proton (-CH(CH₃)₂)
~2.5Singlet3HMethylthio Protons (-SCH₃)
~1.2Doublet6HIsopropyl Protons (-CH(CH₃)₂)

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum reveals the different types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~204Carbonyl Carbon (C=O)
~145Aromatic Carbon (-C-S)
~133Aromatic Carbon (-C-C=O)
~129Aromatic Carbons (ortho to C=O)
~125Aromatic Carbons (ortho to -SCH₃)
~38Methine Carbon (-CH(CH₃)₂)
~18Isopropyl Carbons (-CH(CH₃)₂)
~15Methylthio Carbon (-SCH₃)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Spectral Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3000MediumAromatic C-H Stretch
~2970-2870MediumAliphatic C-H Stretch
~1680StrongCarbonyl (C=O) Stretch
~1600, ~1500MediumAromatic C=C Bending
~1100MediumC-S Stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

MS Spectral Data (Predicted)

m/z RatioRelative IntensityAssignment
194HighMolecular Ion [M]⁺
151High[M - CH(CH₃)₂]⁺
123Medium[M - COCH(CH₃)₂]⁺
108Medium[C₆H₄S]⁺
77Medium[C₆H₅]⁺
43High[CH(CH₃)₂]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters and sample preparation may need to be optimized for specific equipment and sample characteristics.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample like this compound, a direct insertion probe or a suitable ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) after dissolving in a solvent can be used.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) for volatile compounds or a softer ionization technique for less stable molecules.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of this compound.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of p-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Methylthio)isobutyrophenone, systematically named 2-methyl-1-[4-(methylthio)phenyl]propan-1-one, is an aromatic ketone of significant interest in medicinal chemistry and drug development. Its primary recognition stems from its role as a key intermediate in the synthesis of Rofecoxib (Vioxx), a selective cyclooxygenase-2 (COX-2) inhibitor. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and potential biological activities, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a solid at room temperature with a characteristic melting point. While some physical properties have been experimentally determined, others are predicted based on its chemical structure. A summary of these properties is presented in the tables below.

General and Physical Properties
PropertyValueSource
CAS Number 53207-58-2[1]
Molecular Formula C₁₁H₁₄OS[1]
Molecular Weight 194.30 g/mol [1]
Appearance SolidInferred
Melting Point 45-49 °C[2][3]
Boiling Point 120-121 °C (at 2 Torr)[4]
Density (Predicted) 1.05 ± 0.1 g/cm³[4]
Water Solubility Predicted to be lowInferred from structure
Solubility in Organic Solvents Expected to be soluble in common organic solvents like dichloromethane, chloroform, and alcohols.Inferred from structure
Spectroscopic Data

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Two doublets in the aromatic region (approx. 7.0-8.0 ppm), corresponding to the ortho- and meta-protons on the phenyl ring.

  • Isopropyl Protons: A septet for the methine proton (CH) and a doublet for the two methyl groups (CH₃).

  • Methylthio Protons: A singlet for the methyl group (SCH₃).

¹³C NMR Spectroscopy (Predicted):

  • Carbonyl Carbon: A signal in the downfield region, characteristic of a ketone (approx. 200 ppm).

  • Aromatic Carbons: Signals in the aromatic region (approx. 120-150 ppm).

  • Isopropyl Carbons: Signals for the methine and methyl carbons.

  • Methylthio Carbon: A signal for the methyl carbon attached to the sulfur atom.

Infrared (IR) Spectroscopy (Predicted):

  • C=O Stretch: A strong absorption band around 1670-1690 cm⁻¹, characteristic of an aryl ketone.

  • C-H Stretch (Aromatic and Aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C-S Stretch: A weaker absorption in the fingerprint region.

Mass Spectrometry (MS) (Predicted):

  • Molecular Ion Peak (M⁺): A peak at m/z = 194.

  • Fragmentation Pattern: Characteristic fragments corresponding to the loss of the isopropyl group and other fragments from the aromatic ring.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[5][6]

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous aluminum chloride (1.1-1.3 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0-5 °C in an ice bath.

  • Slowly add thioanisole (1.0 equivalent) to the stirred suspension.

  • Add isobutyryl chloride (1.0 equivalent) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Setup 1. Assemble dry glassware under N2 Add_AlCl3 2. Add AlCl3 and DCM Setup->Add_AlCl3 Cooling1 3. Cool to 0-5 °C Add_AlCl3->Cooling1 Add_Thioanisole 4. Add Thioanisole Cooling1->Add_Thioanisole Add_IsobutyrylChloride 5. Add Isobutyryl Chloride dropwise Add_Thioanisole->Add_IsobutyrylChloride Warm_Stir 6. Warm to RT and stir Add_IsobutyrylChloride->Warm_Stir Quench 7. Quench with ice/HCl Warm_Stir->Quench Extraction 8. Extract with DCM Quench->Extraction Wash 9. Wash with NaHCO3 and brine Extraction->Wash Dry_Concentrate 10. Dry and concentrate Wash->Dry_Concentrate Purify 11. Purify Dry_Concentrate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Analytical Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A standard method for analyzing the purity and identity of this compound involves GC-MS.

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). The oven temperature program can start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure separation from any impurities or starting materials.

  • MS Conditions: Use electron ionization (EI) at 70 eV. The mass spectrometer will detect the molecular ion and its fragmentation pattern, which can be compared to predicted spectra or a library for confirmation.

Chemical Reactions

The primary chemical reactivity of this compound is centered around the ketone functional group and the aromatic ring.

  • Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Oxidation of the Sulfide: The methylthio group can be oxidized to a sulfoxide or a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

  • Reactions at the α-Carbon: The α-carbon to the carbonyl group can undergo reactions such as halogenation. For instance, it can be brominated to form 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-1-propanone.[4]

Biological Activity and Signaling Pathways

The biological activity of this compound is not extensively studied directly. However, its role as a key precursor in the synthesis of Rofecoxib, a selective COX-2 inhibitor, strongly suggests its potential to interact with the cyclooxygenase pathway.[7] The structural features of this compound may allow it to bind to the active site of COX enzymes, potentially inhibiting their activity.

Cyclooxygenase (COX) Inhibition Assay Protocol

To experimentally determine the COX-inhibitory activity of this compound, a colorimetric or LC-MS-based in vitro assay can be employed.[8][9]

Principle: The assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate in the presence of prostaglandin G₂ (PGG₂), the product of the cyclooxygenase reaction with arachidonic acid. Inhibition of COX activity leads to a decrease in the formation of the colored product.

General Procedure:

  • Reagent Preparation: Prepare solutions of COX-1 or COX-2 enzyme, arachidonic acid (substrate), a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD), and the test compound (this compound) at various concentrations.

  • Incubation: In a 96-well plate, add the enzyme, the test compound or vehicle control, and the chromogenic substrate. Pre-incubate the mixture.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Measurement: Monitor the absorbance of the colored product at a specific wavelength (e.g., 590 nm for oxidized TMPD) over time using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Cyclooxygenase Activity PGG2 Prostaglandin G2 (PGG2) COX_Enzyme->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase Activity Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX_Enzyme Inhibition

References

An In-depth Technical Guide to the Mechanism of Action of P-(Methylthio)isobutyrophenone in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone, also known as 2-methyl-1-(4-(methylthio)phenyl)propan-1-one, is an aromatic ketone that has garnered interest in various fields of organic chemistry. Its unique structure, featuring a sulfur-containing aromatic ring and a sterically hindered carbonyl group, imparts distinct reactivity that is leveraged in several key organic transformations. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its role in Friedel-Crafts acylation, as a photoinitiator in polymerization reactions, and its potential involvement in Michael additions. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development by providing detailed experimental protocols, quantitative data, and mechanistic visualizations.

Core Mechanisms of Action

This compound's reactivity is primarily dictated by its constituent functional groups: the isobutyrophenone core and the para-methylthio substituent. The electron-donating nature of the methylthio group activates the aromatic ring, influencing its susceptibility to electrophilic attack. Simultaneously, the carbonyl group's photoreactivity allows it to function as a photoinitiator.

Role in Friedel-Crafts Acylation: Synthesis of this compound

This compound is itself synthesized via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution reaction involves the acylation of thioanisole with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The methylthio group of thioanisole is an ortho-, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the desired product.

The mechanism proceeds through the formation of a highly electrophilic acylium ion from the reaction of isobutyryl chloride with the Lewis acid. This acylium ion is then attacked by the electron-rich aromatic ring of thioanisole. Subsequent deprotonation of the intermediate sigma complex restores aromaticity and yields this compound.

Friedel_Crafts_Acylation cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution Isobutyryl_Chloride Isobutyryl Chloride Acylium_Ion Acylium Ion (Electrophile) Isobutyryl_Chloride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AlCl4- [AlCl₄]⁻ Thioanisole Thioanisole Acylium_Ion->Thioanisole Sigma_Complex Sigma Complex (Carbocation Intermediate) Thioanisole->Sigma_Complex + Acylium Ion Product This compound Sigma_Complex->Product - H⁺ AlCl3_regen AlCl₃ (regenerated) Product->AlCl3_regen + [AlCl₄]⁻ - HCl

Caption: Mechanism of Friedel-Crafts Acylation for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from established procedures for the Friedel-Crafts acylation of thioanisole.[1][2][3][4]

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • Suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane in the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition of isobutyryl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 5°C.[4]

  • After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.[2] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Quantitative Data:

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield of 4-(methylthio)acetophenone (%)Reference
Aluminum Chloride (AlCl₃)Acetyl ChlorideDichloromethane0 to RT0.5 - 1Typically high[2]
Amberlyst-15Acetic AnhydrideEthylene Chloride70-Noted as the "best catalyst" in the study[2][5]
20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 clayAcetic AnhydrideEthylene Chloride70--[2][5]
Indion-190Acetic AnhydrideEthylene Chloride70--[2][5]
Indion-130Acetic AnhydrideEthylene Chloride70--[2][5]

Note: The table presents data for the acylation of thioanisole with acetyl chloride or acetic anhydride as a close proxy, due to the limited availability of specific data for isobutyryl chloride.

Photoinitiation in Polymerization Reactions

This compound can function as a Type I photoinitiator. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the molecule can undergo α-cleavage, also known as a Norrish Type I reaction, to generate two radical species: an acyl radical and an isopropyl-phenylthiyl radical.[6][7] These radicals can then initiate the polymerization of monomers, such as acrylates.

The presence of the sulfur atom is believed to influence the photochemistry of the molecule. The lone pairs on the sulfur atom can participate in stabilizing the radical intermediates, and the C-S bond may also be susceptible to cleavage under certain conditions.

Norrish_Type_I Ground_State This compound (S₀) Excited_Singlet Excited Singlet State (S₁) Ground_State->Excited_Singlet hν (UV light) Excited_Triplet Excited Triplet State (T₁) Excited_Singlet->Excited_Triplet Intersystem Crossing (ISC) Radicals Acyl Radical + Isopropyl-phenylthiyl Radical Excited_Singlet->Radicals α-cleavage (Norrish Type I) Excited_Triplet->Radicals α-cleavage (Norrish Type I) Polymerization Initiation of Polymerization Radicals->Polymerization

Caption: Photoinitiation mechanism of this compound via Norrish Type I cleavage.

Experimental Protocol: Photopolymerization of a Monomer using this compound

This is a general protocol for evaluating the photoinitiation capabilities of this compound.

Materials:

  • This compound

  • Monomer (e.g., methyl methacrylate, MMA)

  • Solvent (if necessary, e.g., toluene)

  • UV light source (e.g., 365 nm)

  • Reaction vessel (e.g., quartz cuvette)

Procedure:

  • Prepare a solution of the monomer and this compound (typically 0.1-1% by weight) in a suitable solvent or use the neat monomer if it is a liquid.

  • Purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.

  • Place the reaction vessel under the UV light source.

  • Irradiate the solution for a specified period. The progress of the polymerization can be monitored by techniques such as gravimetry (to determine the mass of the polymer formed) or spectroscopy (to follow the disappearance of the monomer).

  • After the desired conversion is reached, terminate the reaction by turning off the UV source and exposing the solution to air.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for PMMA).

  • Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.

Quantitative Data:

Potential Role in Michael Addition Reactions

While not a direct catalyst in the traditional sense, the enolate of this compound, formed under basic conditions, can act as a nucleophile in Michael addition reactions. The enolate can add to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), leading to the formation of a new carbon-carbon bond.

The bulky isobutyryl group may sterically hinder the reaction at the carbonyl carbon, favoring the 1,4-conjugate addition. The electron-donating methylthio group at the para position would increase the electron density of the aromatic ring, which could have an indirect electronic effect on the enolate's reactivity.

Michael_Addition cluster_0 Enolate Formation cluster_1 Conjugate Addition Ketone This compound Enolate Enolate (Nucleophile) Ketone->Enolate + Base Base Base Michael_Acceptor Michael Acceptor (α,β-unsaturated carbonyl) Enolate->Michael_Acceptor Adduct_Enolate Adduct Enolate Michael_Acceptor->Adduct_Enolate + Enolate Final_Product Michael Adduct Adduct_Enolate->Final_Product + H⁺ (from workup)

Caption: Proposed mechanism for the involvement of this compound in a Michael addition reaction.

Experimental Protocol: Michael Addition using the Enolate of this compound

This is a representative protocol for a Michael addition reaction involving an aromatic ketone as the nucleophile.[8][9]

Materials:

  • This compound

  • Michael acceptor (e.g., methyl vinyl ketone)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Acidic workup solution (e.g., dilute HCl)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

  • Cool the solution to a suitable temperature (e.g., 0 °C or -78 °C).

  • Add the base dropwise to generate the enolate.

  • Slowly add the Michael acceptor to the enolate solution.

  • Allow the reaction to stir at the chosen temperature until completion (monitored by TLC).

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

Quantitative Data:

Specific yields for Michael additions using the enolate of this compound are not available. However, for similar Michael additions of aromatic ketones to nitroolefins promoted by chiral bifunctional primary amine-thiourea catalysts, yields can be moderate to high (42-92%) with excellent enantioselectivities (95-97% ee).[8] The efficiency of the reaction would depend on the specific substrates, base, and reaction conditions employed.

Conclusion

This compound is a versatile molecule with a rich chemistry stemming from its unique structural features. Its synthesis via Friedel-Crafts acylation highlights a fundamental reaction in organic synthesis. As a photoinitiator, it undergoes a Norrish Type I cleavage to generate radicals capable of initiating polymerization, a process of significant industrial importance. Furthermore, its enolate has the potential to participate as a nucleophile in Michael addition reactions, a key C-C bond-forming transformation. This guide has provided an in-depth overview of these mechanisms, supported by experimental protocols and relevant data, to aid researchers in harnessing the synthetic potential of this compound. Further investigation into the transient species in its photochemical reactions and its catalytic activity in other organic transformations would be valuable areas for future research.

References

An In-depth Technical Guide on the Health and Safety of P-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical guide compiles available health and safety information for P-(Methylthio)isobutyrophenone (CAS No. 53207-58-2). Due to a lack of publicly available, in-depth toxicological studies for this specific compound, this guide incorporates data from structurally similar compounds for read-across purposes, particularly for quantitative toxicological endpoints. All experimental protocols described are based on internationally recognized OECD guidelines and represent the standard methodologies for such assessments.

Chemical and Physical Properties

This compound, also known as 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone, is a solid organic compound. Its key identifiers and physical properties are summarized below.

PropertyValue
CAS Number 53207-58-2
Molecular Formula C₁₁H₁₄OS
Molecular Weight 194.29 g/mol
Appearance White, crystalline solid
Melting Point 45-49 °C
Boiling Point 305.8 °C at 760 mmHg
Flash Point 210 °F (98.9 °C)
Density 1.05 g/cm³

Toxicological Profile

The toxicological data for this compound is limited. The primary source of hazard information comes from Safety Data Sheets (SDS), which classify the substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). To provide a more quantitative assessment, data from a close structural analogue, 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, is included for comparison and read-across.[1]

2.1. Acute Toxicity

This compound is classified as harmful if swallowed.[1][2] This corresponds to GHS Category 4 for acute oral toxicity.

EndpointSpeciesRouteValue (Analogue Data)Classification (this compound)
LD₅₀ RatOral1984 mg/kg bw[1]Harmful if swallowed (Category 4)
LD₅₀ RatDermal> 2000 mg/kg bw[1]Not Classified

2.2. Skin and Eye Irritation

The substance is classified as causing skin irritation and serious eye irritation.[1][2]

EndpointResult (this compound)Classification
Skin Irritation Causes skin irritation.[1][2]Category 2
Eye Irritation Causes serious eye irritation.[1][2]Category 2

2.3. Respiratory System

May cause respiratory irritation.[1][2]

EndpointResult (this compound)Classification
Specific Target Organ May cause respiratory irritation.[1][2]Category 3 (Single Exposure) - Respiratory tract
Toxicity (STOT-SE)

2.4. Genotoxicity and Carcinogenicity

There is no available data to suggest that this compound is mutagenic or carcinogenic. Studies on a structural analogue did not show genotoxic potential.[1]

EndpointResult (Analogue Data)[1]
Bacterial Reverse Mutation Negative
In vitro Chromosome Aberration Negative
In vivo Micronucleus Negative

2.5. Reproductive and Developmental Toxicity

Data on a structural analogue suggests potential for reproductive and developmental toxicity.[1]

EndpointSpeciesNOAEL (Analogue Data)[1]
Reproductive Toxicity Rat40 mg/kg bw/day
Developmental Toxicity Rat40 mg/kg bw/day

Potential Signaling Pathways and Mechanism of Action

While no specific studies have elucidated the signaling pathways affected by this compound, its chemical structure as a phenone derivative suggests potential interactions with cellular signaling cascades involved in inflammation and oxidative stress. Phenolic compounds are known to modulate key pathways such as:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is central to the inflammatory response. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory cytokines.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) is involved in cellular responses to a wide range of stimuli, including stress, and plays a critical role in inflammation and apoptosis.

  • Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: This is a key pathway in the cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and detoxification enzymes.

The irritant effects of this compound on the skin, eyes, and respiratory tract are likely mediated by the induction of localized inflammatory responses, potentially involving the pathways mentioned above.

G cluster_0 Cellular Exposure cluster_1 Potential Intracellular Signaling Pathways cluster_2 Cellular Responses This compound This compound MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK Modulates NFkB NF-κB Pathway This compound->NFkB Modulates Nrf2 Nrf2 Pathway This compound->Nrf2 Modulates Inflammation Inflammatory Response (Cytokine Release) MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis NFkB->Inflammation OxidativeStress Oxidative Stress Response Nrf2->OxidativeStress Reduces

Caption: Hypothetical signaling pathways modulated by this compound.

Experimental Protocols

The following sections describe the standard methodologies for assessing the key toxicological endpoints relevant to this compound. These protocols are based on OECD Test Guidelines.

4.1. Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)

  • Principle: This method uses a stepwise procedure with a small number of animals per step to obtain sufficient information on acute toxicity to enable classification.

  • Animals: Healthy, young adult rats of a single sex (typically females) are used.

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single oral dose by gavage.

    • A starting dose (e.g., 300 mg/kg) is selected based on available information.

    • Three animals are used in the first step. The outcome (mortality or survival) determines the next step:

      • If mortality occurs, the dose for the next step is lowered.

      • If no mortality occurs, the dose is increased.

    • Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • A full necropsy is performed on all animals at the end of the study.

  • Endpoint: The result allows for the classification of the substance into one of the GHS categories for acute toxicity.

4.2. Acute Dermal Irritation (OECD 404)

  • Principle: This test evaluates the potential of a substance to produce reversible inflammatory changes in the skin.

  • Animals: Healthy, young adult albino rabbits are typically used.

  • Procedure:

    • The fur on the dorsal area of the trunk is clipped 24 hours before the test.

    • A 0.5 g dose of the solid test substance, moistened with a small amount of a suitable vehicle (e.g., water), is applied to a small area of skin (approx. 6 cm²).

    • The test site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

    • After 4 hours, the patch is removed, and the residual test substance is washed off.

    • Skin reactions (erythema and edema) are scored at 1, 24, 48, and 72 hours after patch removal.

  • Endpoint: The mean scores for erythema and edema are used to classify the substance's skin irritation potential according to GHS criteria.

4.3. Acute Eye Irritation (OECD 405)

  • Principle: This test assesses the potential of a substance to produce reversible or irreversible damage to the eye.

  • Animals: Healthy, young adult albino rabbits are used.

  • Procedure:

    • A single dose of the test substance (0.1 g for solids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.

    • The eyes are examined and scored for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application.

    • The observation period can be extended up to 21 days to assess the reversibility of the effects.

  • Endpoint: The scores for corneal, iridial, and conjunctival effects are used to classify the substance's eye irritation potential.

4.4. Bacterial Reverse Mutation Test (Ames Test - OECD 471)

  • Principle: This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect gene mutations caused by the test substance.

  • Procedure:

    • Bacteria are exposed to the test substance with and without an exogenous metabolic activation system (S9 mix, derived from rat liver).

    • Two methods are commonly used: the plate incorporation method and the pre-incubation method.

    • The bacteria, test substance, and S9 mix (if used) are plated on a minimal medium lacking the required amino acid.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated and can now grow without the specific amino acid) are counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the negative control.

G A Range-Finding (Optional) B Main Study: Select Dose Levels A->B E Plate Incorporation / Pre-incubation B->E C Prepare Bacterial Strains (e.g., S. typhimurium) C->E D Prepare S9 Mix for Metabolic Activation F2 Plate Bacteria + Substance + S9 Mix + Minimal Agar D->F2 F1 Plate Bacteria + Substance + Minimal Agar E->F1 -S9 E->F2 +S9 G Incubate (48-72 hours at 37°C) F1->G F2->G H Count Revertant Colonies G->H I Data Analysis: Compare to Controls H->I J Conclusion: Mutagenic or Non-mutagenic I->J

Caption: A generalized experimental workflow for an Ames Test (OECD 471).

Handling and Safety Precautions

Given the identified hazards, the following precautions are mandatory when handling this compound in a research or industrial setting.

5.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin contact.[1][2]

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is required.[1][2]

5.2. Engineering Controls

  • Work should be conducted in a well-ventilated laboratory.[1][2]

  • Use of a chemical fume hood is strongly recommended for all procedures involving this substance.

  • Eyewash stations and safety showers must be readily accessible.[2]

5.3. Handling and Storage

  • Avoid contact with skin, eyes, and clothing.[1][2]

  • Do not breathe dust.[1][2]

  • Wash hands thoroughly after handling.[1][2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2]

  • Keep away from strong oxidizing agents.[1]

5.4. First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice. Take off contaminated clothing and wash it before reuse.[1][2]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][2]

5.5. Disposal

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][2]

References

Determining the Solubility of P-(Methylthio)isobutyrophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone is a chemical compound of interest in various research and development sectors. A fundamental physicochemical property governing its application in drug development, formulation, and chemical synthesis is its solubility in different organic solvents. Solubility data is critical for designing purification methods like crystallization, developing stable formulations, and ensuring optimal reaction kinetics.

This technical guide addresses the current landscape of solubility information for this compound. As extensive quantitative solubility data is not widely available in public literature, this document provides a comprehensive framework for its experimental determination. It outlines established protocols for both qualitative and quantitative solubility assessment, enabling researchers to generate reliable data tailored to their specific solvent systems and conditions.

Solubility Profile of this compound

Publicly available data on the solubility of this compound is primarily qualitative. The following table summarizes the existing information.

Organic SolventCAS NumberQualitative Solubility
Chloroform67-66-3Sparingly Soluble[1]
Ethyl Acetate141-78-6Slightly Soluble[1]

Due to the limited quantitative data, experimental determination is essential for applications requiring precise solubility values. The following section provides a template for recording experimentally determined data.

Quantitative Solubility Data (Experimental Template)

Researchers can use the following table structure to systematically record and present their experimentally determined solubility data for this compound.

Organic SolventTemperature (°C)Solubility (g/L)Molar Solubility (mol/L)Experimental Method
e.g., Acetonee.g., 25e.g., Shake-Flask with UV-Vis
e.g., Methanole.g., 25e.g., Shake-Flask with ¹H NMR
e.g., Toluenee.g., 25e.g., Shake-Flask with Gravimetry

Experimental Protocols for Solubility Determination

To generate reliable quantitative data, standardized methods are crucial. The "shake-flask" method is considered the gold standard for determining thermodynamic equilibrium solubility and is widely accepted across industries.[2][3]

Shake-Flask Method (Equilibrium Solubility)

This method involves equilibrating an excess amount of the solid solute with a specific solvent over a set period until the solution is saturated. The concentration of the dissolved solute in the clear supernatant is then measured.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Screw-cap vials or flasks

  • Thermostatic shaker or water bath capable of maintaining a constant temperature

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation : Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium saturation was achieved.[3]

  • Solvent Addition : Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration : Seal the vial tightly and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[3][4] It is recommended to perform preliminary tests to determine the minimum time required to reach a stable concentration.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the controlled temperature to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials at the same temperature.[5]

  • Sample Collection : Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial or volumetric flask.[3] This step is critical to remove any remaining solid microparticles.

  • Quantification : Determine the concentration of this compound in the filtered solution using a suitable analytical method, such as UV-Vis Spectroscopy or ¹H NMR Spectroscopy.

Analytical Quantification Methods

This method is suitable if this compound has a chromophore that absorbs light in the UV-Vis spectrum.

Procedure:

  • Determine λmax : Prepare a dilute solution of the compound in the solvent of interest and scan it with a UV-Vis spectrophotometer to find the wavelength of maximum absorbance (λmax).[6]

  • Prepare Calibration Curve : Create a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.[4]

  • Analyze Sample : Dilute the filtered saturated solution (from the shake-flask experiment) with a known factor to ensure its absorbance falls within the linear range of the calibration curve. Measure the absorbance of this diluted solution at λmax.

  • Calculate Solubility : Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this value by the dilution factor to find the concentration of the original saturated solution, which represents the solubility.[7]

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining concentration without the need for a calibration curve, provided an internal standard is used. It is particularly useful as it does not depend on the presence of a chromophore.[8][9]

Procedure:

  • Sample Preparation : Accurately weigh a specific volume of the filtered saturated solution into an NMR tube.

  • Internal Standard : Add a precise mass or volume of a suitable internal standard. The standard should be a compound that does not react with the solute or solvent and has a resonance peak that is well-resolved from the peaks of this compound and the solvent.

  • Acquire Spectrum : Acquire the ¹H NMR spectrum. Ensure the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T1 relaxation time).

  • Data Processing : Integrate a well-resolved, characteristic signal for this compound and a signal for the internal standard.

  • Calculate Concentration : The concentration of this compound can be calculated using the following formula, which relates the integrals of the analyte and the standard to their molar amounts:

    Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_solution)

    Where N_protons is the number of protons giving rise to the integrated signal.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Settle and/or Centrifuge C->D E Filter supernatant (0.45 µm filter) D->E F Analyze clear filtrate concentration E->F G Calculate Solubility (g/L, mol/L) F->G

Caption: General workflow for experimental solubility determination.

G cluster_shakeflask Shake-Flask Method cluster_uvvis UV-Vis Quantification A Prepare supersaturated solution in vial B Equilibrate at constant T (24-72h) A->B C Centrifuge and filter to get clear saturated solution B->C F Accurately dilute saturated solution sample C->F Aliquot D Prepare standard solutions of known concentration E Measure absorbance of standards to create calibration curve D->E H Calculate concentration from calibration curve and dilution factor E->H G Measure absorbance of diluted sample F->G G->H

Caption: Workflow for Shake-Flask method with UV-Vis analysis.

References

An In-depth Technical Guide to P-(Methylthio)isobutyrophenone: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

P-(Methylthio)isobutyrophenone, scientifically known as 2-methyl-1-(4-(methylthio)phenyl)propan-1-one, is a specialty chemical primarily utilized as a key intermediate in the synthesis of photoinitiators. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significant role in the production of commercially important photoinitiators. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to serve as a valuable resource for professionals in chemical synthesis and materials science.

Introduction

This compound is an aromatic ketone characterized by a methylthio group at the para position of the phenyl ring and an isobutyryl group. While not extensively studied for direct biological activity in pharmaceutical contexts, it holds a crucial position as a precursor to high-performance photoinitiators, such as Irgacure 907. Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization reactions. This property is fundamental to a wide range of industrial applications, including UV-curable inks, coatings, and adhesives.

Discovery and History

The precise date of the first synthesis of this compound is not prominently documented in readily available literature. However, its existence as a chemical intermediate is confirmed through its role as a precursor in the synthesis of more complex molecules. For instance, its use as a starting material for the synthesis of 2-bromo-2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one indicates its availability and established synthesis route in the chemical community[1]. The development and industrial application of this compound are intrinsically linked to the advancement of photopolymerization technologies and the demand for efficient photoinitiators.

Physicochemical Properties

This compound is a solid at room temperature with the following properties:

PropertyValueReference
Molecular Formula C₁₁H₁₄OS[2]
Molecular Weight 194.30 g/mol [2]
CAS Number 53207-58-2[2]
Appearance White crystalline solid[2]
Melting Point 45-49 °C[2]
Boiling Point 305.8 °C at 760 mmHg[2]
Density 1.05 g/cm³[2]

Synthesis of this compound

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric acid (HCl) (concentrated)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1-1.2 equivalents) and anhydrous dichloromethane.

  • Formation of Acylium Ion: The suspension is cooled to 0 °C in an ice-water bath. A solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane is added dropwise from the dropping funnel over 20-30 minutes, maintaining the temperature at 0 °C. The mixture is stirred for an additional 15 minutes to allow for the formation of the acylium ion complex.

  • Electrophilic Aromatic Substitution: A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is then added dropwise to the reaction mixture over 30-40 minutes, ensuring the temperature remains at 0 °C.

  • Reaction Completion: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The reaction is stirred for an additional 2-4 hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is cooled back to 0 °C and slowly quenched by carefully pouring it over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with dichloromethane.

  • Washing: The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow

Synthesis_Workflow Thioanisole Thioanisole ReactionVessel Reaction Vessel (Dichloromethane, 0°C) Thioanisole->ReactionVessel IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->ReactionVessel AlCl3 AlCl3 (Lewis Acid) AlCl3->ReactionVessel Quenching Quenching (Ice/HCl) ReactionVessel->Quenching Extraction Extraction (Dichloromethane) Quenching->Extraction Washing Washing (H2O, NaHCO3, Brine) Extraction->Washing Drying Drying & Concentration Washing->Drying Purification Purification (Recrystallization/Chromatography) Drying->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound.

Role as a Photoinitiator Intermediate

This compound is a direct precursor to the highly efficient Type I photoinitiator 2-methyl-1-[4-(methylthio)phenyl]-2-(4-morpholinyl)-1-propanone, commercially known as Irgacure 907[3][4][5].

Synthesis of Irgacure 907 from this compound

The synthesis of Irgacure 907 from this compound typically involves a bromination step followed by a nucleophilic substitution with morpholine.

  • Bromination: this compound is reacted with bromine in a suitable solvent like carbon tetrachloride to yield 2-bromo-2-methyl-1-[4-(methylthio)-phenyl]-propan-1-one[1].

  • Nucleophilic Substitution: The resulting α-bromo ketone is then reacted with morpholine to displace the bromide and form the final product, Irgacure 907.

Mechanism of Action of Derived Photoinitiators

Irgacure 907 is a Type I photoinitiator, which means it undergoes unimolecular bond cleavage (α-cleavage) upon exposure to UV light to generate free radicals[6].

Photoinitiation_Mechanism Irgacure907 Irgacure 907 (Ground State) ExcitedState Irgacure 907* (Excited State) Irgacure907->ExcitedState hν (UV light) Cleavage α-Cleavage ExcitedState->Cleavage Radical1 Benzoyl Radical Cleavage->Radical1 Radical2 Aminoalkyl Radical Cleavage->Radical2 Monomer Monomer Radical1->Monomer Initiation Radical2->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of Irgacure 907.

Upon irradiation, the C-C bond between the carbonyl group and the adjacent carbon atom breaks, forming a benzoyl radical and a tertiary aminoalkyl radical[6]. Both of these radical species are capable of initiating the polymerization of monomers, such as acrylates, leading to the rapid curing of the formulation[7].

Biological Considerations

While this compound itself is not primarily investigated for therapeutic applications, the cytotoxicity of its derivatives, the photoinitiators, is a relevant consideration, especially in biomedical applications of photopolymerization (e.g., dental resins, hydrogels for tissue engineering)[8]. The toxicity of photoinitiators and their photolysis products is an active area of research to ensure the biocompatibility of UV-cured materials.

Conclusion

This compound is a valuable intermediate in industrial organic synthesis, with its primary importance stemming from its role as a precursor to the widely used photoinitiator, Irgacure 907. The synthesis of this compound via Friedel-Crafts acylation is a robust and well-understood process. Understanding the synthesis and properties of this compound is crucial for researchers and professionals involved in the development and application of UV-curable materials. Future research may focus on developing more environmentally friendly synthetic routes and on the comprehensive toxicological evaluation of this compound and its derivatives to expand their safe and effective use in various technological fields.

References

An In-depth Technical Guide to P-(Methylthio)isobutyrophenone as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of p-(methylthio)isobutyrophenone, a key chemical intermediate in the synthesis of various compounds, notably in the pharmaceutical industry. This document details its chemical properties, synthesis, and its role in the preparation of the selective COX-2 inhibitor, Firocoxib. Included are detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway to support research and development efforts.

Chemical Properties and Characterization

This compound, also known as 2-methyl-1-[4-(methylthio)phenyl]-1-propanone, is a solid organic compound. Its key physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 53207-58-2[1]
Molecular Formula C₁₁H₁₄OS[1]
Molecular Weight 194.30 g/mol [1]
Melting Point 45-49 °C
Boiling Point 120-121 °C at 2 Torr
Flash Point 210 °F (98.9 °C)
Appearance Off-white to pale yellow solid

Spectroscopic Data:

¹H NMR (Predicted):

  • Aromatic protons: Two doublets in the range of 7.0-8.0 ppm.

  • Methine proton (-CH(CH₃)₂): A septet around 3.5-4.0 ppm.

  • Methyl protons (-SCH₃): A singlet around 2.5 ppm.

  • Isopropyl methyl protons (-CH(CH₃)₂): A doublet around 1.1-1.2 ppm.

¹³C NMR (Predicted):

  • Carbonyl carbon (C=O): A signal in the range of 195-205 ppm.

  • Aromatic carbons: Signals between 125-150 ppm.

  • Methine carbon (-CH(CH₃)₂): A signal around 35-45 ppm.

  • Methyl carbon (-SCH₃): A signal around 15-20 ppm.

  • Isopropyl methyl carbons (-CH(CH₃)₂): A signal around 18-22 ppm.

Synthesis of this compound

The primary method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride using a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from general procedures for the Friedel-Crafts acylation of thioanisole.[2][3][4]

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • After the addition of isobutyryl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • After the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Application as a Chemical Intermediate: Synthesis of Firocoxib

This compound is a crucial intermediate in the synthesis of Firocoxib, a selective COX-2 inhibitor used in veterinary medicine.[5][6][7] The synthetic pathway involves a multi-step process, which is outlined below.

Synthetic Workflow for Firocoxib

Firocoxib_Synthesis start Thioanisole + Isobutyryl Chloride A This compound (Compound I) start->A Friedel-Crafts Acylation B 2-Bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (Compound VI) A->B Bromination C 2-Hydroxy-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (Compound II) B->C Hydroxylation D 2-Methyl-1-[4-(methylthio)phenyl]-1-oxopropan-2-yl (acetyloxy)acetate (Compound VII) C->D Acylation E 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one (Compound IV) D->E Oxidation & Cyclization F Firocoxib E->F Alkylation

Caption: Synthetic workflow for Firocoxib from this compound.

Experimental Protocols for Firocoxib Synthesis

The following protocols are a consolidation of procedures described in various patents.[5][7]

Step 1: Bromination of this compound (Compound I to VI) [8][9]

  • Dissolve this compound (1.0 eq) in a suitable solvent such as carbon tetrachloride or dichloromethane.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent dropwise at room temperature.

  • After the reaction is complete, remove the solvent under reduced pressure to yield crude 2-bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (Compound VI).

Step 2: Hydroxylation of Compound VI (to Compound II) [7]

  • React Compound VI with an aqueous solution of sodium hydroxide or potassium hydroxide in the presence of a phase transfer catalyst (e.g., Aliquat® 336) in dichloromethane.

  • After the reaction, the organic layer is separated, washed, and the solvent is removed to yield 2-hydroxy-2-methyl-1-[4-(methylthio)phenyl]propan-1-one (Compound II).

Step 3: Acylation of Compound II (to Compound VII) [7]

  • React Compound II with acetoxyacetyl chloride in dichloromethane in the presence of a base like pyridine.

  • The reaction mixture is worked up to give 2-methyl-1-[4-(methylthio)phenyl]-1-oxopropan-2-yl (acetyloxy)acetate (Compound VII).

Step 4: Oxidation and Cyclization (Compound VII to IV)

  • The sulfide in Compound VII is oxidized to a sulfone using an oxidizing agent like hydrogen peroxide in the presence of a catalyst.[7]

  • The resulting intermediate undergoes cyclization to form 3-hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-one (Compound IV).

Step 5: Alkylation to Firocoxib (Compound IV to Final Product) [7]

  • React Compound IV with cyclopropylmethyl bromide in a suitable solvent like dimethylformamide (DMF) in the presence of a base such as potassium carbonate.

  • The reaction mixture is heated, and after workup and purification, Firocoxib is obtained.

Quantitative Data for Firocoxib Synthesis:

StepReactantProductReagentsYield
1 This compound2-Bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-oneBromine, Carbon TetrachlorideNot specified
2 2-Bromo-2-methyl-1-[4-(methylthio)phenyl]propan-1-one2-Hydroxy-2-methyl-1-[4-(methylthio)phenyl]propan-1-oneNaOH (aq), Aliquat® 336, DCMNot specified
3 2-Hydroxy-2-methyl-1-[4-(methylthio)phenyl]propan-1-one2-Methyl-1-[4-(methylthio)phenyl]-1-oxopropan-2-yl (acetyloxy)acetateAcetoxyacetyl chloride, Pyridine, DCMNot specified
4 2-Methyl-1-[4-(methylthio)phenyl]-1-oxopropan-2-yl (acetyloxy)acetate3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-oneHydrogen Peroxide, CatalystNot specified
5 3-Hydroxy-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]furan-2(5H)-oneFirocoxibCyclopropylmethyl bromide, K₂CO₃, DMFNot specified

Note: Specific yields for each step in the synthesis of Firocoxib from this compound are not consistently reported in publicly available literature and may vary depending on the specific reaction conditions.

Biological Context: The COX-2 Signaling Pathway

Firocoxib, synthesized from the intermediate this compound, is a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. Understanding the COX-2 signaling pathway is crucial for comprehending the mechanism of action of this and other related non-steroidal anti-inflammatory drugs (NSAIDs).

The COX-2 enzyme is induced by inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, Firocoxib reduces the production of these pro-inflammatory prostaglandins without significantly affecting the constitutive COX-1 enzyme, which is involved in maintaining the gastric lining and platelet function.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Activates arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Cleaves cox2 COX-2 arachidonic_acid->cox2 Substrate pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 Peroxidase Activity pg_synthases Prostaglandin Synthases pgh2->pg_synthases prostaglandins Prostaglandins (e.g., PGE2) pg_synthases->prostaglandins inflammation_pain Inflammation & Pain prostaglandins->inflammation_pain Mediate inflammatory_stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) inflammatory_stimuli->cox2 Induces Expression firocoxib Firocoxib firocoxib->cox2 Inhibits

Caption: The COX-2 signaling pathway and the inhibitory action of Firocoxib.

Conclusion

This compound is a valuable chemical intermediate with significant applications in the pharmaceutical industry, particularly in the synthesis of the selective COX-2 inhibitor, Firocoxib. Its synthesis via Friedel-Crafts acylation is a well-established method. The multi-step conversion of this compound to Firocoxib highlights its utility as a versatile building block in medicinal chemistry. This guide provides essential technical information for researchers and professionals working in drug discovery and development, offering a foundation for further investigation and application of this important intermediate.

References

Theoretical Reactivity of P-(Methylthio)isobutyrophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone, also known as 4'-(methylthio)isobutyrophenone, is an organic compound of interest in various chemical contexts. Its structure, featuring an isobutyrophenone core and a para-methylthio substituent, presents multiple reactive sites. The electron-donating nature of the methylthio group and the presence of a carbonyl function and abstractable hydrogen atoms suggest a rich and varied chemical reactivity. This technical guide provides a theoretical exploration of the reactivity of this compound, drawing upon established principles and computational studies of analogous structures to predict its behavior in key chemical transformations. Due to the limited availability of direct theoretical studies on this specific molecule, this guide synthesizes data from closely related compounds to offer insights into its photochemical, nucleophilic acyl, and oxidative reactions.

Synthesis of this compound

The most probable synthetic route to this compound is through a Friedel-Crafts acylation reaction. This involves the reaction of thioanisole (methyl phenyl sulfide) with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The para-directing effect of the methylthio group favors the formation of the desired para-substituted product.

Synthesis Thioanisole Thioanisole Product This compound Thioanisole->Product IsobutyrylChloride Isobutyryl Chloride Intermediate Acylium Ion Intermediate IsobutyrylChloride->Intermediate + Catalyst AlCl₃ Catalyst->Intermediate Intermediate->Product +

Caption: Proposed Friedel-Crafts acylation synthesis of this compound.

Photochemical Reactivity

Aromatic ketones are well-known for their rich photochemical reactivity. Based on studies of butyrophenone and other aromatic ketones, this compound is expected to undergo several photochemical transformations upon excitation with UV light. The primary photochemical processes are likely to be Norrish Type II reactions.

Norrish Type II Reaction

The presence of γ-hydrogen atoms in the isobutyryl group makes the Norrish Type II reaction a highly probable photochemical pathway. Upon absorption of light, the ketone is excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The excited carbonyl oxygen can then abstract a γ-hydrogen atom, leading to the formation of a 1,4-biradical intermediate. This biradical can then undergo either cleavage to form an alkene and an enol, or cyclization (Yang cyclization) to form a cyclobutanol derivative.

Norrish_Type_II cluster_main Norrish Type II Pathway Start This compound (Ground State) ExcitedSinglet Excited Singlet State Start->ExcitedSinglet ExcitedTriplet Excited Triplet State ExcitedSinglet->ExcitedTriplet ISC Biradical 1,4-Biradical Intermediate ExcitedTriplet->Biradical γ-H abstraction Cleavage Cleavage Products (Alkene + Enol) Biradical->Cleavage Cyclization Yang Cyclization Product (Cyclobutanol derivative) Biradical->Cyclization

Caption: Proposed Norrish Type II reaction pathways for this compound.

Computational Protocols for Photochemical Reactions

Theoretical studies on the photochemistry of analogous ketones often employ computational methods to elucidate reaction mechanisms and energetics. A typical computational protocol would involve:

  • Methodology: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are commonly used to study ground and excited state properties.

  • Functionals: Hybrid functionals such as B3LYP or M06-2X are often employed.

  • Basis Sets: Pople-style basis sets like 6-31G(d) or larger sets like 6-311+G(d,p) are common.

  • Solvent Effects: Implicit solvent models like the Polarizable Continuum Model (PCM) are used to simulate reactions in solution.

  • Analysis: Calculations typically involve geometry optimizations of ground and excited states, transition state searches to determine activation barriers, and calculation of reaction energies.

Nucleophilic Acyl Reactions

The carbonyl group in this compound is susceptible to nucleophilic attack. The reactivity of the carbonyl carbon is influenced by both the steric hindrance from the isopropyl group and the electronic effects of the p-methylthio substituent. The electron-donating nature of the methylthio group may slightly reduce the electrophilicity of the carbonyl carbon compared to unsubstituted isobutyrophenone.

Proposed Mechanism of Nucleophilic Addition

A general mechanism for nucleophilic addition to the carbonyl group involves the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequent protonation of the alkoxide intermediate yields the final addition product.

Nucleophilic_Addition Ketone This compound Intermediate Tetrahedral Intermediate Ketone->Intermediate + Nu⁻ Nucleophile Nucleophile (Nu⁻) Product Addition Product Intermediate->Product + H⁺ Protonation H⁺

Caption: General mechanism for nucleophilic addition to this compound.

Theoretical Data from Analogous Systems

While specific quantitative data for this compound is unavailable, computational studies on similar ketones provide insights into the energetics of such reactions.

ReactionAnalogous KetoneNucleophileComputational MethodCalculated ParameterValue (kcal/mol)
Nucleophilic AdditionAcetoneMeLiB3LYP/6-311+G*Activation Energy15.2
Thionation with Lawesson's ReagentAcetoneLawesson's R.M06-2X/6-311+G(d,p)Overall Reaction Energy-10.5

Note: The data presented is for analogous systems and serves as an estimation of the expected reactivity.

Oxidation Reactions

The this compound molecule has two primary sites susceptible to oxidation: the sulfur atom of the methylthio group and the aromatic ring. The outcome of the oxidation reaction is expected to be highly dependent on the nature of the oxidizing agent and the reaction conditions.

Oxidation of the Methylthio Group

The sulfur atom in the methylthio group is readily oxidized. Mild oxidizing agents are expected to convert the sulfide to a sulfoxide, while stronger oxidizing agents can lead to the corresponding sulfone.

Oxidation of the Aromatic Ring

Under certain conditions, electrophilic aromatic substitution on the electron-rich aromatic ring can occur. For instance, oxidation in the presence of a halogen source could lead to halogenation of the ring.

Oxidation_Pathways cluster_oxidation Oxidation Pathways Start This compound Sulfoxide P-(Methylsulfinyl)isobutyrophenone Start->Sulfoxide [O] (mild) RingOxidation Aromatic Ring Oxidation Products Start->RingOxidation Oxidizing Agent (e.g., with Halogen source) Sulfone P-(Methylsulfonyl)isobutyrophenone Sulfoxide->Sulfone [O] (strong)

Caption: Potential oxidation pathways for this compound.

Experimental Protocols from Analogous Studies

Detailed experimental protocols from theoretical studies are often computational in nature. The following outlines a typical workflow for a computational investigation of reactivity.

Computational_Workflow cluster_workflow Computational Reactivity Workflow A Molecule Geometry Optimization B Frequency Calculation (Confirm Minimum) A->B C Transition State Search A->C E Energy Calculations (Reactants, Products, TS) B->E D IRC Calculation (Verify Transition State) C->D D->E F Analysis of Results (Activation Energies, Reaction Profiles) E->F

Caption: A typical workflow for the computational study of chemical reactivity.

Conclusion

This technical guide provides a theoretical framework for understanding the reactivity of this compound. Based on the principles of organic chemistry and computational studies of analogous molecules, it is predicted that this compound will exhibit rich photochemical behavior, undergo nucleophilic additions at the carbonyl group, and be susceptible to oxidation at the sulfur atom and the aromatic ring. The provided diagrams and data from related systems offer a valuable starting point for researchers and scientists interested in the chemical transformations of this molecule. Further dedicated experimental and computational studies on this compound are warranted to validate these theoretical predictions and fully elucidate its reactivity profile.

Methodological & Application

Synthesis of p-(Methylthio)isobutyrophenone via Friedel-Crafts Acylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds and the introduction of an acyl group onto an aromatic ring. This application note provides a detailed protocol for the synthesis of p-(methylthio)isobutyrophenone, a valuable intermediate in the synthesis of various organic molecules. The synthesis involves the electrophilic aromatic substitution of thioanisole with isobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methylthio (-SCH₃) group of thioanisole is an ortho, para-directing activator, leading to the preferential formation of the para-substituted product due to steric hindrance at the ortho position.

Reaction Scheme

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Friedel-Crafts acylation reactions.

ParameterValueReference
Reactants
Thioanisole1.0 equivalentGeneral Protocol
Isobutyryl Chloride1.1 equivalentsGeneral Protocol
Aluminum Chloride1.2 equivalents[1]
Reaction Conditions
SolventDichloromethane (anhydrous)[2]
Temperature0 °C to room temperature[1][3]
Reaction Time1-3 hours[1]
Product Characteristics
Product NameThis compound
Molecular FormulaC₁₁H₁₄OS
Molecular Weight194.29 g/mol
AppearanceOff-white to pale yellow solid
Melting Point45-49 °C[4]
Yield
Expected Yield80-90%Derived from similar reactions
Purity
Expected Purity (after purification)>98%

Experimental Protocols

Materials:

  • Thioanisole (C₆H₅SCH₃)

  • Isobutyryl chloride ((CH₃)₂CHCOCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: Assemble a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: In the dropping funnel, place a solution of isobutyryl chloride (1.1 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C.

  • Thioanisole Addition: After the addition of isobutyryl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, again ensuring the temperature remains at 0 °C.

  • Reaction Progression: Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1]

  • Quenching: After the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1 M hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.[3]

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Mandatory Visualization

Reaction Workflow

Friedel_Crafts_Acylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble dry three-necked flask under N₂ atmosphere add_alcl3 2. Add anhydrous AlCl₃ and CH₂Cl₂ setup->add_alcl3 cool 3. Cool to 0 °C add_alcl3->cool add_acyl_chloride 4. Add isobutyryl chloride dropwise at 0 °C cool->add_acyl_chloride add_thioanisole 5. Add thioanisole dropwise at 0 °C add_acyl_chloride->add_thioanisole react 6. Stir at room temperature for 1-3 hours add_thioanisole->react quench 7. Quench with ice/HCl react->quench extract 8. Extract with CH₂Cl₂ quench->extract wash 9. Wash with NaHCO₃ and brine extract->wash dry 10. Dry and concentrate wash->dry purify 11. Purify by recrystallization or chromatography dry->purify product This compound purify->product

Caption: Workflow for the Synthesis of this compound.

Reaction Mechanism

Friedel_Crafts_Mechanism cluster_activation Acylium Ion Formation cluster_substitution Electrophilic Aromatic Substitution cluster_liberation Product Liberation acyl_chloride Isobutyryl Chloride acylium_ion_complex [ (CH₃)₂CH-C=O ]⁺ [AlCl₄]⁻ Acylium Ion Complex acyl_chloride->acylium_ion_complex + AlCl₃ lewis_acid AlCl₃ sigma_complex Sigma Complex (Arenium Ion) thioanisole Thioanisole thioanisole->sigma_complex + Acylium Ion product_complex Product-AlCl₃ Complex sigma_complex->product_complex - H⁺ final_product This compound product_complex->final_product + H₂O hydrolysis Hydrolysis (H₂O)

Caption: Mechanism of Friedel-Crafts Acylation.

References

Application Note: A Detailed Protocol for the Synthesis of p-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-(Methylthio)isobutyrophenone, also known as 4'-(methylthio)isobutyrophenone, is a chemical intermediate with applications in organic synthesis and the development of pharmaceuticals. Its synthesis is primarily achieved through a Friedel-Crafts acylation reaction, a fundamental method for the electrophilic substitution of aromatic rings.[1][2] This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of this compound.

The reaction involves the acylation of thioanisole with isobutyryl chloride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][3] The methylthio (-SCH₃) group on the thioanisole ring is an ortho-, para-directing activator, with the para-substituted product being sterically favored, leading to high regioselectivity.[1] The general mechanism involves the formation of a highly electrophilic acylium ion from isobutyryl chloride and aluminum chloride, which is then attacked by the electron-rich aromatic ring of thioanisole.

Experimental Protocol

This protocol outlines the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere. A drying tube should be placed on top of the condenser.

    • To the flask, add anhydrous aluminum chloride (1.2 equivalents) and suspend it in anhydrous dichloromethane.

    • Cool the suspension to 0 °C using an ice bath.

  • Formation of the Acylium Ion:

    • In the dropping funnel, prepare a solution of isobutyryl chloride (1.0 equivalent) in anhydrous dichloromethane.

    • Add the isobutyryl chloride solution dropwise to the stirred suspension of aluminum chloride over 15-20 minutes, maintaining the temperature at 0 °C.

  • Acylation Reaction:

    • Following the addition of isobutyryl chloride, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 20-30 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]

  • Work-up and Extraction:

    • Upon completion, cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by pouring the mixture over crushed ice, followed by the cautious addition of concentrated hydrochloric acid to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.[3]

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with water, saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[1][3]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[1]

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent (dichloromethane) under reduced pressure using a rotary evaporator.

    • The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[1]

Data Presentation

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )Moles (Relative)
ThioanisoleC₇H₈S124.211.0
Isobutyryl chlorideC₄H₇ClO106.551.0
Anhydrous Aluminum ChlorideAlCl₃133.341.2
This compoundC₁₁H₁₄OS194.29-

Physical Properties of this compound:

PropertyValue
Melting Point45-49 °C
Boiling Point120-121 °C at 2 Torr
AppearanceOff-White to Pale Yellow Low-Melting Solid

Visualizations

Synthesis_Workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup: - Assemble dry glassware under N₂. - Suspend AlCl₃ in anhydrous DCM. - Cool to 0 °C. acylium 2. Acylium Ion Formation: - Add isobutyryl chloride dropwise at 0 °C. setup->acylium 15-20 min acylation 3. Acylation: - Add thioanisole dropwise at 0 °C. - Warm to room temperature and stir for 2-4h. acylium->acylation 20-30 min quench 4. Quenching: - Pour reaction mixture over ice and HCl. acylation->quench extract 5. Extraction: - Separate organic layer. - Extract aqueous layer with DCM. quench->extract wash 6. Washing: - Wash with H₂O, NaHCO₃, and brine. extract->wash dry 7. Drying & Filtration: - Dry with MgSO₄. - Filter. wash->dry purify 8. Purification: - Evaporate solvent. - Purify by distillation or chromatography. dry->purify product Final Product: This compound purify->product

References

Application Notes and Protocols: P-(Methylthio)isobutyrophenone as a Precursor in Firocoxib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic pathway for Firocoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, utilizing P-(Methylthio)isobutyrophenone as a key intermediate. The protocols outlined are based on established patent literature and are intended for research and development purposes.

Introduction

Firocoxib, chemically known as 3-(cyclopropylmethoxy)-5,5-dimethyl-4-[4-(methylsulfonyl)phenyl]-(5H)-furan-2-one, is a non-steroidal anti-inflammatory drug (NSAID) primarily used in veterinary medicine.[1] An efficient synthesis of Firocoxib often commences with the Friedel-Crafts acylation of thioanisole, which produces this compound. This intermediate then undergoes a series of transformations including bromination, oxidation, and cyclization to yield the final active pharmaceutical ingredient. Alternative routes may begin with p-bromopropiophenone or bromobenzene to avoid the use of thioethers.[2][3]

Synthetic Pathway Overview

The synthesis from this compound generally proceeds through the following key stages:

  • Formation of this compound: Thioanisole is acylated with isobutyryl chloride in the presence of a Lewis acid catalyst.

  • Bromination: The alpha-carbon to the carbonyl group of this compound is brominated.

  • Oxidation: The sulfide group is oxidized to a sulfone.

  • Further Transformations and Cyclization: The brominated and oxidized intermediate undergoes further reactions, including esterification and subsequent cyclization, to form the furanone ring of Firocoxib.[4]

Below is a diagram illustrating the logical relationship of the core synthetic steps.

Firocoxib_Synthesis_Workflow Thioanisole Thioanisole Precursor This compound Thioanisole->Precursor IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->Precursor Bromination Bromination Precursor->Bromination Intermediate V Oxidation Oxidation Bromination->Oxidation Intermediate III Esterification Esterification & Cyclization Oxidation->Esterification Firocoxib Firocoxib Esterification->Firocoxib Firocoxib_Detailed_Workflow cluster_synthesis Synthesis Stages cluster_purification Purification start This compound bromination Bromination start->bromination Step 2 oxidation Oxidation bromination->oxidation Step 3 esterification Esterification oxidation->esterification cyclization Cyclization esterification->cyclization Step 4 crude Crude Firocoxib cyclization->crude recrystallization Recrystallization from Methanol crude->recrystallization filtration Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying final_product Pure Firocoxib (>99.7%) drying->final_product

References

Application Notes and Protocols: P-(Methylthio)isobutyrophenone in Conjugate Addition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides an overview of the principles of Michael addition reactions, with a focus on thiol-Michael additions, and presents generalized protocols and comparative data to guide researchers in designing experiments in this domain. We will explore the hypothetical role of P-(Methylthio)isobutyrophenone as a photoinitiator in such systems.

The Michael Addition Reaction: An Overview

The Michael addition is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the 1,4-conjugate addition of a nucleophile (the "Michael donor") to an α,β-unsaturated carbonyl compound (the "Michael acceptor")[1]. This reaction is of paramount importance in drug discovery and development for the synthesis of complex molecules[2].

Key Components:

  • Michael Acceptors: Typically electron-poor olefins such as α,β-unsaturated ketones, esters, nitriles, and sulfones. Common examples include acrylamides, maleimides, and vinyl sulfones[1].

  • Michael Donors: A wide range of nucleophiles, including enolates, amines, and thiols[3][4].

In the context of drug development, the reaction between a thiol (from a cysteine residue in a protein) and a Michael acceptor is a common mechanism for covalent inhibitors[1].

Thiol-Michael Addition

The addition of a thiol to a Michael acceptor is a highly efficient "click" reaction that can be catalyzed by either a base or a nucleophile, or initiated by light in the presence of a photoinitiator[5][6].

  • Base-Catalyzed Mechanism: A base deprotonates the thiol to form a more nucleophilic thiolate anion, which then attacks the β-carbon of the Michael acceptor[3].

  • Nucleophile-Initiated Mechanism: A nucleophile activates the Michael acceptor.

  • Photo-Initiated Radical Thiol-Ene Reaction: In the presence of a photoinitiator like this compound, UV or visible light can generate radicals that drive the addition of a thiol across a double bond. This is technically a thiol-ene reaction, but it is mechanistically related to radical-mediated thiol-Michael additions[5][7].

Quantitative Data: Reactivity of Michael Acceptors

The reactivity of different Michael acceptors with thiols can be compared using second-order rate constants (k₂). A higher k₂ value indicates a faster reaction. Below is a summary of representative rate constants for the reaction of various Michael acceptors with the biological thiol glutathione (GSH). While specific data for this compound is not available as it is not a typical Michael acceptor, this table provides a useful baseline for researchers designing covalent inhibitors or bioconjugation strategies.

Michael Acceptor ClassRepresentative CompoundSecond-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹)Relative Reactivity
MaleimidesN-Ethylmaleimide~100 - 1000Very High
Vinyl SulfonesPhenyl Vinyl Sulfone~1 - 10High
AcrylamidesN,N-Dimethylacrylamide~0.1 - 1Moderate
AcrylatesEthyl Acrylate~0.01 - 0.1Moderate to Low

Note: Rate constants are approximate and can vary significantly with pH, temperature, and solvent conditions. Data is compiled from general knowledge in the field as specific comparative tables were not present in the search results.

Experimental Protocols

Protocol 1: General Procedure for Base-Catalyzed Thiol-Michael Addition

This protocol describes a general method for the addition of a thiol to an α,β-unsaturated ketone, catalyzed by a weak base.

Materials:

  • Michael Acceptor (e.g., cyclohexenone)

  • Thiol (e.g., thiophenol)

  • Base Catalyst (e.g., triethylamine, DBU)

  • Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Stir plate and stir bar

  • Round bottom flask

  • Apparatus for thin-layer chromatography (TLC) for reaction monitoring

Procedure:

  • Dissolve the Michael acceptor (1.0 eq) in the chosen solvent in a round bottom flask.

  • Add the thiol (1.1 eq) to the solution and stir.

  • Add the base catalyst (0.1 eq) dropwise to the reaction mixture at room temperature.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Kinetic Analysis of Thiol-Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction kinetics.[1]

Materials:

  • Michael acceptor

  • Thiol (e.g., Glutathione, N-acetylcysteine)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Deuterated solvent (D₂O)

  • Internal standard (optional, e.g., DSS)

  • NMR spectrometer and NMR tubes

Procedure:

  • Sample Preparation: Prepare stock solutions of the thiol and the Michael acceptor in the phosphate buffer containing a known percentage of D₂O[1].

  • Temperature Equilibration: Place the NMR tube containing the thiol solution in the NMR spectrometer and allow it to equilibrate to the desired temperature (e.g., 298 K)[1].

  • Reaction Initiation: Initiate the reaction by adding a known concentration of the Michael acceptor stock solution to the NMR tube. Mix rapidly and immediately begin data acquisition[1].

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Identify characteristic peaks for the Michael acceptor (e.g., vinylic protons) and the product adduct.

    • Integrate the area of these peaks at each time point.

    • Calculate the concentration of the Michael acceptor at each time point.

    • Plot ln([Acceptor]) versus time (for pseudo-first-order conditions) to determine the rate constant[1].

Visualization of Mechanisms and Workflows

Diagram 1: Base-Catalyzed Thiol-Michael Addition Mechanism

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate Deprotonation Product Michael Adduct Base Base Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Enolate Enolate Intermediate Thiolate->Enolate Nucleophilic Attack on β-carbon Enolate->Product Protonation

Caption: General mechanism of a base-catalyzed Thiol-Michael addition reaction.

Diagram 2: Hypothetical Workflow for Photo-Initiated Thiol-Ene Reaction

This diagram illustrates a potential workflow where this compound could be used as a photoinitiator.

G cluster_setup Reaction Setup cluster_process Process cluster_workup Workup & Analysis PI This compound (Photoinitiator) Mix Mix Reactants PI->Mix Thiol Thiol Thiol->Mix Ene Alkene Ene->Mix Solvent Solvent Solvent->Mix Irradiate Irradiate with UV/Visible Light (e.g., 365 nm) Mix->Irradiate Initiation Monitor Monitor Reaction (NMR, GC-MS) Irradiate->Monitor Propagation Workup Quench & Purify Monitor->Workup Completion Analysis Characterize Product Workup->Analysis

Caption: Experimental workflow for a photo-initiated thiol-ene conjugate addition.

Conclusion and Future Perspectives

While this compound is not a classical Michael acceptor or donor, its established role as a photoinitiator opens up possibilities for its use in light-mediated conjugate addition reactions. The protocols and data presented here for general Michael additions provide a foundational framework for researchers. Future work could involve exploring the efficiency of this compound in initiating radical thiol-Michael or thiol-ene reactions, thereby expanding its application portfolio in organic synthesis and materials science. Such investigations would be crucial in determining its viability in applications requiring spatial and temporal control over the reaction, a key advantage of photopolymerization techniques.

References

Application Notes and Protocols: P-(Methylthio)isobutyrophenone as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

P-(Methylthio)isobutyrophenone, also known as 2-methyl-1-(4-(methylthio)phenyl)propan-1-one, is a valuable synthetic intermediate in medicinal chemistry. Its core structure, featuring a substituted phenyl ring, is a key component in the development of various therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing this compound as a building block, with a primary focus on the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a critical class of anti-inflammatory drugs. The methylthio group is a particularly important pharmacophore that, upon oxidation to the methylsulfonyl group, plays a crucial role in the selective binding to the COX-2 enzyme.

Application: Synthesis of Selective COX-2 Inhibitors

The p-(methylthio)phenyl moiety is a cornerstone in the design of diarylheterocyclic COX-2 inhibitors. This compound serves as an excellent starting material for the synthesis of furanone-based COX-2 inhibitors, analogous to the well-known drug Rofecoxib. The general synthetic strategy involves the transformation of the isobutyrophenone core into a substituted furanone ring system.

Key Advantages:
  • Versatile Precursor: The ketone functionality allows for a variety of chemical transformations to build complex heterocyclic scaffolds.

  • Critical Pharmacophore: The methylthio group is readily oxidized to the methylsulfonyl group, a key feature for potent and selective COX-2 inhibition.

  • Structural Analogs: Provides a straightforward route to synthesize a library of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols outline a proposed synthetic route for the preparation of a Rofecoxib analog starting from this compound. This pathway is based on established synthetic methodologies for related compounds.

Protocol 1: α-Bromination of this compound

This initial step activates the alpha position of the ketone for subsequent nucleophilic substitution.

Materials:

  • This compound (2-methyl-1-[4-(methylthio)phenyl]-propan-1-one)

  • Bromine

  • Carbon tetrachloride

  • Nitrogen gas

Procedure:

  • Dissolve 369.2 g (1.9 mols) of 2-methyl-1-[4-(methylthio)phenyl]-propan-1-one in 400 ml of carbon tetrachloride in a suitable reaction vessel.[1]

  • With cooling, slowly add a solution of 303.7 g (1.9 mols) of bromine diluted with 270 ml of carbon tetrachloride dropwise to the reaction mixture at room temperature.[1]

  • After the addition is complete, purge the solution with nitrogen gas to remove dissolved HBr gas.[1]

  • Concentrate the resulting solution under reduced pressure to obtain crude 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-propan-1-one, which can be used in the next step without further purification.

Protocol 2: Synthesis of 4-(4-(Methylthio)phenyl)-3-phenyl-5,5-dimethylfuran-2(5H)-one

This step involves the reaction of the α-bromo ketone with phenylacetic acid to form a key furanone intermediate.

Materials:

  • Crude 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-propan-1-one (from Protocol 1)

  • Phenylacetic acid

  • Triethylamine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of phenylacetic acid in DMF, add triethylamine.

  • Add the crude 2-bromo-2-methyl-1-[4-(methylthio)phenyl]-propan-1-one to the mixture.

  • Stir the reaction at room temperature until the formation of the ester intermediate is complete (monitored by TLC).

  • Cool the reaction mixture and add DBU to effect the intramolecular cyclization to the furanone.

  • After the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired furanone.

Protocol 3: Oxidation to 4-(4-(Methylsulfonyl)phenyl)-3-phenyl-5,5-dimethylfuran-2(5H)-one

The final step is the oxidation of the methylthio group to the methylsulfonyl group, which is critical for COX-2 selectivity.

Materials:

  • 4-(4-(Methylthio)phenyl)-3-phenyl-5,5-dimethylfuran-2(5H)-one (from Protocol 2)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the furanone from the previous step in dichloromethane.

  • Cool the solution in an ice bath and add m-CPBA portion-wise.

  • Stir the reaction at 0°C to room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the final product.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and biological activity of a Rofecoxib analog.

Step Reaction Starting Material Product Yield (%)
1α-BrominationThis compound2-Bromo-2-methyl-1-[4-(methylthio)phenyl]-propan-1-oneHigh (typically >90%)
2Furanone Formation2-Bromo-2-methyl-1-[4-(methylthio)phenyl]-propan-1-one & Phenylacetic acid4-(4-(Methylthio)phenyl)-3-phenyl-5,5-dimethylfuran-2(5H)-one60-70%
3Oxidation4-(4-(Methylthio)phenyl)-3-phenyl-5,5-dimethylfuran-2(5H)-one4-(4-(Methylsulfonyl)phenyl)-3-phenyl-5,5-dimethylfuran-2(5H)-one80-90%
Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (COX-1/COX-2)
Rofecoxib Analog>1000.1 - 0.5>200 - 1000
Celecoxib (Reference)7.60.04190
Ibuprofen (Reference)183440.05

Visualizations

COX Signaling Pathway and Inhibition

The diagram below illustrates the cyclooxygenase (COX) signaling pathway and the mechanism of action of selective COX-2 inhibitors.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Stomach, Platelets) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammation Rofecoxib_Analog Rofecoxib Analog (from this compound) Rofecoxib_Analog->COX2 Selective Inhibition

Caption: COX pathway and selective inhibition.

Experimental Workflow

The following diagram outlines the key stages in the synthesis of a Rofecoxib analog from this compound.

Experimental_Workflow Start This compound Bromination α-Bromination Start->Bromination Furanone_Formation Furanone Formation Bromination->Furanone_Formation Oxidation Oxidation Furanone_Formation->Oxidation Final_Product Rofecoxib Analog (COX-2 Inhibitor) Oxidation->Final_Product Biological_Testing Biological Testing (COX-1/COX-2 Assay) Final_Product->Biological_Testing

References

Application Note: A Detailed Protocol for the Friedel-Crafts Acylation of Thioanisole to Synthesize p-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method in organic synthesis for the formation of carbon-carbon bonds and the preparation of aromatic ketones.[1][2] This application note provides a detailed experimental protocol for the synthesis of p-(Methylthio)isobutyrophenone via the Friedel-Crafts acylation of thioanisole using isobutyryl chloride. The product, this compound, and related aromatic thioketones are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and photoinitiators.[3] For instance, the structurally similar 4-(methylthio)acetophenone is a key precursor in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Rofecoxib (Vioxx).[4][5]

The methylthio (-SCH₃) group on the thioanisole ring is an ortho, para-directing activator.[5][6] Due to steric hindrance at the ortho position, the acylation reaction predominantly yields the para-substituted product, this compound.[7] This protocol outlines the use of aluminum chloride (AlCl₃) as a Lewis acid catalyst, a common and effective choice for this transformation.[6] However, it is important to note that this reaction often requires stoichiometric amounts of the catalyst because the ketone product can form a stable complex with AlCl₃, rendering it inactive.[6]

This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the experimental setup, including reaction conditions, work-up procedures, and purification methods.

Data Presentation

The following tables summarize the key reagents and their properties, as well as representative reaction conditions for the acylation of thioanisole.

Table 1: Properties of Key Reagents

ReagentMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
ThioanisoleC₇H₈S124.211881.05
Isobutyryl ChlorideC₄H₇ClO106.55921.017
Aluminum ChlorideAlCl₃133.34180 (sublimes)2.48
DichloromethaneCH₂Cl₂84.9339.61.326
This compoundC₁₁H₁₄OS194.29--

Table 2: Representative Reaction Parameters

ParameterValueNotes
Reactants
Thioanisole1.0 equivalentStarting material
Isobutyryl Chloride1.05 - 1.1 equivalentsAcylating agent
Aluminum Chloride1.1 - 1.2 equivalentsLewis acid catalyst[6]
Solvent
Anhydrous DichloromethaneVariesShould be sufficient to dissolve reactants and allow for stirring.
Reaction Conditions
Initial Temperature0 - 5 °CFor the addition of reagents to control exothermicity.[7]
Reaction TemperatureRoom TemperatureAfter initial addition, the reaction is allowed to proceed at RT.
Reaction Time1 - 3 hoursMonitor by TLC for completion.[6]
Work-up
Quenching SolutionIce/conc. HClTo decompose the aluminum chloride complex.[7]
Extraction SolventDichloromethaneTo isolate the organic product.
Washing SolutionsSaturated NaHCO₃, BrineTo neutralize excess acid and remove water-soluble impurities.[6]
Drying AgentAnhydrous MgSO₄ or Na₂SO₄To remove residual water from the organic phase.[7]

Experimental Protocol

This protocol details the synthesis of this compound from thioanisole and isobutyryl chloride.

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser (optional, depending on scale and temperature control)

  • Inert gas supply (Nitrogen or Argon)

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography or recrystallization

Procedure:

  • Reaction Setup:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a gas inlet connected to an inert gas line.

    • Allow the flask to cool to room temperature under a stream of nitrogen or argon.

    • To the flask, add anhydrous aluminum chloride (1.1 - 1.2 equivalents).

    • Add anhydrous dichloromethane to the flask to create a suspension of AlCl₃.

  • Addition of Reagents:

    • Cool the flask to 0 - 5 °C using an ice-water bath.

    • In the dropping funnel, prepare a solution of isobutyryl chloride (1.05 - 1.1 equivalents) in anhydrous dichloromethane.

    • Add the isobutyryl chloride solution dropwise to the stirred AlCl₃ suspension over 10-15 minutes, ensuring the temperature remains below 5 °C.

    • After the addition is complete, prepare a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.

    • Add the thioanisole solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 - 5 °C.

  • Reaction Progression:

    • Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-3 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[7] This should be done in a well-ventilated fume hood as HCl gas may be evolved.

    • Stir the mixture until the aluminum salts have dissolved.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with dichloromethane.

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[7]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

  • Purification:

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexanes).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_reactants Reactants thioanisole Thioanisole (in DCM) reaction_flask Reaction Flask (0-5°C -> RT) thioanisole->reaction_flask isobutyryl_chloride Isobutyryl Chloride (in DCM) isobutyryl_chloride->reaction_flask alcl3 Anhydrous AlCl₃ (in DCM) alcl3->reaction_flask workup Quench with Ice/HCl reaction_flask->workup Reaction Mixture extraction Extraction with DCM workup->extraction washing Washing (H₂O, NaHCO₃, Brine) extraction->washing drying Drying over Na₂SO₄/MgSO₄ washing->drying evaporation Solvent Evaporation drying->evaporation Organic Layer purification Purification (Chromatography/ Recrystallization) evaporation->purification Crude Product product This compound purification->product Pure Product

Caption: General workflow for the Friedel-Crafts acylation of thioanisole.

References

Application of P-(Methylthio)isobutyrophenone in the Synthesis of COX-2 Inhibitors: A Proposed Synthetic Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a proposed synthetic application of P-(Methylthio)isobutyrophenone as a precursor for the synthesis of diaryl heterocyclic compounds, a core structural motif in many selective Cyclooxygenase-2 (COX-2) inhibitors. While direct synthesis of commercial COX-2 inhibitors from this compound is not widely documented in publicly available literature, this application note details a plausible and chemically sound pathway. This pathway is based on established organic chemistry principles and analogous reactions reported in patent literature for structurally related compounds.

The proposed strategy involves the conversion of this compound to a key intermediate, 2-hydroxy-4'-(methylthio)isobutyrophenone. This intermediate can then be utilized in the construction of various heterocyclic ring systems characteristic of COX-2 inhibitors.

Proposed Synthetic Pathway

The proposed synthetic route is a multi-step process beginning with the synthesis of a precursor to this compound, followed by its conversion to the key hydroxylated intermediate, and finally, the formation of a diaryl heterocyclic system.

Synthetic Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Formation of Key Intermediate cluster_2 Step 3: Heterocycle Formation Thioanisole Thioanisole P_MTIBP This compound Thioanisole->P_MTIBP Friedel-Crafts Acylation Isobutyryl_chloride Isobutyryl_chloride Isobutyryl_chloride->P_MTIBP 4_MTP_isobutyrate 4-(Methylthio)phenyl isobutyrate P_MTIBP->4_MTP_isobutyrate Baeyer-Villiger Oxidation (hypothetical) Hydroxy_intermediate 2-Hydroxy-4'-(methylthio)isobutyrophenone 4_MTP_isobutyrate->Hydroxy_intermediate Fries Rearrangement COX2_Inhibitor Diaryl Heterocyclic COX-2 Inhibitor Hydroxy_intermediate->COX2_Inhibitor Cyclization Hydrazine_derivative Substituted Hydrazine Hydrazine_derivative->COX2_Inhibitor COX2_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalysis Prostaglandins Pro-inflammatory Prostaglandins PGH2->Prostaglandins Further Metabolism Inflammation Inflammation & Pain Prostaglandins->Inflammation COX2_Inhibitor Diaryl Heterocyclic COX-2 Inhibitor COX2_Inhibitor->COX2_Enzyme Selective Binding & Inhibition

Application Note: Analytical Methods for the Characterization of P-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

P-(Methylthio)isobutyrophenone is an organic compound featuring a substituted aromatic ring, a ketone functional group, and a thioether (methylthio) group. As a potentially valuable intermediate in organic synthesis and drug development, its comprehensive characterization is crucial for ensuring purity, confirming identity, and understanding its chemical properties. This document outlines a suite of standard analytical protocols for the thorough characterization of this compound. The methodologies described include chromatographic and spectroscopic techniques that provide orthogonal information for unambiguous structural elucidation and purity assessment.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds like this compound. It provides information on the retention time (a measure of purity) and a mass spectrum, which serves as a molecular fingerprint for identity confirmation.[1][2]

Experimental Protocol
  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

    • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

  • GC Parameters:

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400.

  • Data Analysis:

    • The primary peak in the total ion chromatogram (TIC) should correspond to this compound. Purity can be estimated by the area percentage of this peak.

    • The mass spectrum of the main peak should be analyzed for the molecular ion (M+) and characteristic fragment ions.

Data Presentation: Expected GC-MS Results
ParameterExpected ValueInterpretation
Retention Time (tᵣ)~10.5 minElution time under specified conditions.
Molecular Ion [M]⁺m/z 194.08Corresponds to the molecular weight of C₁₁H₁₄OS.
Key Fragment Ion 1m/z 147.05Loss of the isobutyryl group (-C(CH₃)₂).
Key Fragment Ion 2m/z 105.03Phenylcarbonyl cation [C₆H₅CO]⁺.
Key Fragment Ion 3m/z 77.04Phenyl cation [C₆H₅]⁺.

High-Performance Liquid Chromatography (HPLC)

Application: HPLC is used for determining the purity and quantifying this compound in various samples. A reverse-phase method is typically suitable for a molecule of this polarity.[3][4][5]

Experimental Protocol
  • Instrumentation: An HPLC system equipped with a UV-Vis detector, a C18 reverse-phase column, and an autosampler.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

    • Dilute the stock solution with the mobile phase to a working concentration of approximately 50 µg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Parameters:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector Wavelength: 254 nm (based on the expected chromophore).

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak in the chromatogram.

    • For quantification, a calibration curve should be prepared using standards of known concentrations.

Data Presentation: Expected HPLC Results
ParameterExpected ValueInterpretation
Retention Time (tᵣ)~4.2 minElution time under specified reverse-phase conditions.
Purity (by area %)>98%Indicates the purity of the synthesized compound.
UV λₘₐₓ~254 nmWavelength of maximum absorbance for the aromatic ketone system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: NMR spectroscopy is the most definitive method for structural elucidation. ¹H NMR provides information about the number, connectivity, and chemical environment of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.[6][7][8][9]

Experimental Protocol
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Parameters:

    • ¹H NMR:

      • Acquire at least 16 scans.

      • Spectral width: -2 to 12 ppm.

    • ¹³C NMR:

      • Acquire at least 1024 scans with proton decoupling.

      • Spectral width: 0 to 220 ppm.

  • Data Analysis:

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to their respective positions in the molecule.

    • Assign the peaks in the ¹³C NMR spectrum based on their chemical shifts.

Data Presentation: Expected NMR Results

Table 3.1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~7.95 Doublet (d) 2H Aromatic protons (ortho to C=O)
~7.30 Doublet (d) 2H Aromatic protons (ortho to -SMe)
~3.50 Septet (sept) 1H Methine proton (-CH)
~2.50 Singlet (s) 3H Methylthio protons (-SCH₃)

| ~1.20 | Doublet (d) | 6H | Isopropyl methyl protons (-C(CH₃)₂) |

Table 3.2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~205.0 Carbonyl carbon (C=O)
~145.0 Aromatic C (ipso, attached to -SMe)
~132.0 Aromatic C (ipso, attached to C=O)
~129.5 Aromatic CH (ortho to C=O)
~125.0 Aromatic CH (ortho to -SMe)
~38.5 Methine carbon (-CH)
~18.5 Isopropyl methyl carbons (-C(CH₃)₂)

| ~15.0 | Methylthio carbon (-SCH₃) |

Fourier-Transform Infrared (FTIR) Spectroscopy

Application: FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11] For this compound, key functional groups include the carbonyl (C=O) group, aromatic C-H, and aliphatic C-H bonds.

Experimental Protocol
  • Instrumentation: An FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation:

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the anvil.

    • Alternatively, prepare a KBr pellet or a thin film from a volatile solvent.

  • FTIR Parameters:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3060MediumAromatic C-H Stretch
~2970, ~2870MediumAliphatic C-H Stretch (isopropyl & methyl)
~1680StrongCarbonyl (C=O) Stretch (conjugated ketone)
~1590, ~1470Medium-StrongAromatic C=C Ring Stretch
~1350MediumC-H Bending (isopropyl)
~700-600MediumC-S Stretch

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the complete analytical characterization of a newly synthesized batch of this compound.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_result Final Report Synthesis Synthesized This compound GCMS GC-MS (Purity & Identity) Synthesis->GCMS HPLC HPLC-UV (Purity & Quantification) Synthesis->HPLC NMR NMR (¹H & ¹³C) (Structure Elucidation) Synthesis->NMR FTIR FTIR (Functional Groups) Synthesis->FTIR Report Certificate of Analysis (Structure, Purity, Identity) GCMS->Report HPLC->Report NMR->Report FTIR->Report

Caption: Overall workflow for the analytical characterization.

Data Integration for Structural Confirmation

This diagram shows the logical relationship between the data obtained from different analytical techniques to achieve unambiguous structural confirmation.

G Structure Confirmed Structure This compound NMR_Data NMR Data (¹H & ¹³C) NMR_Data->Structure Defines Connectivity & Carbon Skeleton MS_Data Mass Spec Data (Molecular Weight & Fragments) MS_Data->Structure Confirms Mass & Key Fragments FTIR_Data FTIR Data (Functional Groups) FTIR_Data->Structure Confirms Functional Groups (C=O, C-S) Chroma_Data Chromatographic Data (Purity & Retention) Chroma_Data->Structure Confirms Purity of Analyzed Sample

Caption: Logical integration of analytical data for structural confirmation.

References

Purity Analysis of 4'-(Methylthio)isobutyrophenone: Application Notes & Protocols for HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the determination of purity of 4'-(Methylthio)isobutyrophenone using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for quality control, stability studies, and ensuring the integrity of this compound in research and development.

High-Performance Liquid Chromatography (HPLC) Method for Purity Assay

Reverse-phase HPLC (RP-HPLC) is a robust and widely used technique for the purity analysis of moderately polar and non-volatile compounds like 4'-(Methylthio)isobutyrophenone.[1] The following method is a starting point and should be fully validated according to ICH guidelines.[2]

Experimental Protocol

Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[1]

Sample Preparation:

  • Prepare a stock solution of 4'-(Methylthio)isobutyrophenone in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution at a concentration of 0.1 mg/mL.[1]

  • Filter the working solution through a 0.45 µm syringe filter before injection.[1]

Chromatographic Conditions: The following conditions are based on a method for the closely related compound, 4'-(Methylthio)acetophenone, and are expected to provide good separation for 4'-(Methylthio)isobutyrophenone.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Data Analysis: The purity of 4'-(Methylthio)isobutyrophenone is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.[1]

Method Validation Parameters

To ensure the reliability of the HPLC method, the following validation parameters, as per ICH guidelines, must be evaluated:[2][3][4]

ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.The peak for 4'-(Methylthio)isobutyrophenone should be well-resolved from other peaks.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 98.0% to 102.0% for the analyte.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results with minor variations in flow rate, mobile phase composition, etc.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Standard and Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter through 0.45 µm Syringe Filter prep2->prep3 hplc Inject into HPLC System prep3->hplc chrom Generate Chromatogram hplc->chrom integrate Integrate Peak Areas chrom->integrate calculate Calculate Purity (% Area) integrate->calculate report report calculate->report Final Report

Caption: Workflow for HPLC Purity Analysis of 4'-(Methylthio)isobutyrophenone.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities. It is particularly useful for identifying potential by-products from the synthesis of 4'-(Methylthio)isobutyrophenone.

Potential Impurities

Based on the synthesis of related ketones, potential process-related impurities could include:

  • Starting materials: Thioanisole, isobutyryl chloride, or isobutyric anhydride.

  • By-products: Isomers (e.g., 2'-(methylthio)isobutyrophenone, 3'-(methylthio)isobutyrophenone), and products of side reactions. The synthesis of propiophenone, a similar structure, is known to produce isobutyrophenone as a significant by-product, suggesting that analogous impurities could form during the synthesis of 4'-(Methylthio)isobutyrophenone.[5][6]

Experimental Protocol

Instrumentation: A standard GC-MS system is required.

Sample Preparation:

  • Dissolve an accurately weighed amount of 4'-(Methylthio)isobutyrophenone in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Filter the solution if necessary.

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless mode can be optimized)
Oven Temperature Program Initial temperature of 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

Data Analysis:

  • Identify the main peak corresponding to 4'-(Methylthio)isobutyrophenone.

  • Analyze the mass spectra of any minor peaks and compare them with a spectral library (e.g., NIST) to tentatively identify impurities.

  • Confirmation of impurity structures may require the synthesis of reference standards and further spectroscopic analysis (e.g., NMR).

Logical Relationship for Impurity Identification via GC-MS

GCMS_Impurity_ID cluster_sample Sample Analysis cluster_data Data Interpretation cluster_identification Impurity Identification cluster_confirmation Structure Confirmation sample 4'-(Methylthio)isobutyrophenone Sample gcms GC-MS Analysis sample->gcms tic Total Ion Chromatogram gcms->tic ms Mass Spectra of Peaks tic->ms library NIST Library Search ms->library structure Tentative Structure Elucidation library->structure synthesis Synthesis of Reference Standard structure->synthesis nmr NMR/IR Analysis synthesis->nmr

Caption: Logical workflow for the identification of impurities using GC-MS.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[7][8][9][10][11]

Protocol for Forced Degradation

Sample Preparation: Prepare solutions or expose the solid material of 4'-(Methylthio)isobutyrophenone to the following stress conditions. Aim for 5-20% degradation of the active substance.

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24 hours at 60 °C
Base Hydrolysis 0.1 M NaOH24 hours at 60 °C
Oxidative Degradation 3% H₂O₂24 hours at room temperature
Thermal Degradation Solid sample48 hours at 105 °C
Photolytic Degradation Solid sample/solutionExpose to UV light (254 nm) and visible light as per ICH Q1B guidelines

Analysis: Analyze the stressed samples using the developed HPLC and GC-MS methods to separate and identify any degradation products.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples cluster_results Outcome start 4'-(Methylthio)isobutyrophenone Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolytic start->photo hplc_analysis HPLC-UV/DAD acid->hplc_analysis gcms_analysis GC-MS acid->gcms_analysis base->hplc_analysis base->gcms_analysis oxidation->hplc_analysis oxidation->gcms_analysis thermal->hplc_analysis thermal->gcms_analysis photo->hplc_analysis photo->gcms_analysis pathways Identify Degradation Pathways hplc_analysis->pathways gcms_analysis->pathways stability Establish Stability-Indicating Method pathways->stability

Caption: Workflow for Forced Degradation Studies.

By implementing these HPLC and GC-MS methods and conducting thorough validation and forced degradation studies, researchers, scientists, and drug development professionals can ensure the quality, purity, and stability of 4'-(Methylthio)isobutyrophenone for its intended application.

References

P-(Methylthio)isobutyrophenone: Application Notes and Protocols for Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of P-(Methylthio)isobutyrophenone as a photoinitiator for free-radical polymerization. This document includes its mechanism of action, performance data, and detailed experimental protocols for its use in various polymerization applications, particularly with acrylate-based monomers.

Introduction

This compound, also known as 4'-(methylthio)isobutyrophenone, is a Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a unimolecular cleavage to generate free radicals, which subsequently initiate polymerization. Its chemical structure, featuring a benzoyl group with a methylthio substituent and an isobutyryl group, makes it an efficient source of initiating radicals for a variety of monomers.

Mechanism of Photoinitiation

This compound functions as a photoinitiator through a Norrish Type I cleavage mechanism. This process involves the absorption of UV light, which excites the molecule to a higher energy state. This excitation leads to the homolytic cleavage of the α-carbon-carbon bond between the carbonyl group and the isopropyl group, generating two distinct radical species: a benzoyl radical and an isopropyl radical. Both of these radicals are capable of initiating the polymerization of vinyl monomers, such as acrylates and methacrylates.

Caption: Photoinitiation mechanism of this compound.

Performance Data

The efficiency of a photoinitiator is crucial for controlling the kinetics of polymerization and the final properties of the polymer. While extensive quantitative data for this compound is not broadly published in readily accessible literature, its performance can be inferred from its structural similarity to other acetophenone-based Type I photoinitiators. The following table provides a general comparison of expected performance characteristics.

ParameterExpected Performance of this compoundNotes
UV Absorption Maximum (λmax) Expected in the range of 250-330 nmTypical for acetophenone derivatives. The methylthio group may cause a slight red-shift.
Initiation Efficiency Moderate to HighDependent on monomer type, concentration, light intensity, and solvent.
Polymerization Rate Moderate to FastSuitable for applications requiring rapid curing.
Oxygen Inhibition SusceptibleAs with most free-radical polymerizations, the presence of oxygen can quench the initiating radicals, leading to an inhibition period.

Experimental Protocols

General Protocol for Photopolymerization of Acrylate Monomers

This protocol outlines a general procedure for the photopolymerization of a typical acrylate monomer, such as methyl methacrylate (MMA) or butyl acrylate (BA), using this compound as the photoinitiator.

Materials:

  • Acrylate monomer (e.g., Methyl Methacrylate, Butyl Acrylate)

  • This compound

  • Solvent (optional, e.g., Toluene, Tetrahydrofuran)

  • UV light source (e.g., medium-pressure mercury lamp)

  • Reaction vessel (e.g., quartz tube or glass vial)

  • Nitrogen or Argon gas for inerting

Procedure:

  • Formulation Preparation:

    • In a suitable reaction vessel, dissolve the desired amount of this compound in the acrylate monomer. A typical concentration range for the photoinitiator is 0.1% to 5% by weight, relative to the monomer.

    • If a solvent is used, add it to the mixture to achieve the desired monomer concentration.

  • Inerting:

    • Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.

  • UV Irradiation:

    • Place the reaction vessel under the UV light source at a controlled distance.

    • Irradiate the sample for the desired amount of time. The irradiation time will depend on the light intensity, initiator concentration, monomer reactivity, and desired conversion.

  • Monitoring Polymerization:

    • The progress of the polymerization can be monitored by various techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy (by observing the decrease of the acrylate double bond peak at ~1635 cm⁻¹), gravimetry (by precipitating and weighing the polymer), or dilatometry.

  • Polymer Isolation:

    • After the desired conversion is reached, the polymer can be isolated by precipitation in a non-solvent (e.g., methanol for polymethyl methacrylate) followed by filtration and drying.

G cluster_workflow Experimental Workflow for Photopolymerization A Prepare Monomer/Photoinitiator Formulation B Purge with Inert Gas (N2 or Ar) A->B C Expose to UV Radiation B->C D Monitor Polymerization Progress C->D E Isolate and Purify Polymer D->E

Caption: A typical experimental workflow for photopolymerization.

Protocol for Determining Photopolymerization Kinetics using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to study the kinetics of photopolymerization by measuring the heat flow associated with the reaction as a function of time.

Materials:

  • Photo-DSC instrument equipped with a UV light source

  • Aluminum DSC pans and lids

  • Monomer/photoinitiator formulation (as prepared in section 4.1)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the liquid formulation (typically 2-5 mg) into a DSC pan.

    • Seal the pan with a lid.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the instrument to the desired isothermal temperature.

    • Configure the UV light source to the desired intensity and wavelength.

  • Measurement:

    • Allow the sample to equilibrate at the set temperature.

    • Turn on the UV light to initiate polymerization and start recording the heat flow data.

    • Continue recording until the heat flow returns to the baseline, indicating the completion of the reaction.

  • Data Analysis:

    • The rate of polymerization (Rp) is directly proportional to the heat flow (dH/dt).

    • The total conversion can be calculated by integrating the area under the heat flow curve and dividing it by the theoretical enthalpy of polymerization for the specific monomer.

Safety Precautions

  • This compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • UV radiation is harmful to the eyes and skin. Always use appropriate UV shielding when operating a UV light source.

  • Acrylate monomers can be volatile and have strong odors. All procedures should be performed in a well-ventilated fume hood.

Conclusion

This compound is a viable Type I photoinitiator for free-radical polymerization, particularly for acrylate-based systems. Its mechanism of action through Norrish Type I cleavage provides an efficient source of initiating radicals. The provided protocols offer a starting point for researchers to utilize this compound in their polymerization studies. Further optimization of reaction conditions, such as initiator concentration and light intensity, may be necessary to achieve desired polymer properties and reaction kinetics for specific applications.

Application Notes and Protocols for Chiral Synthesis and Applications of P-(Methylthio)isobutyrophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chiral synthesis and potential applications of P-(Methylthio)isobutyrophenone derivatives. The document includes detailed experimental protocols for asymmetric synthesis, purification, and characterization, alongside potential applications in medicinal chemistry with suggested biological assays.

Chiral Synthesis of this compound Derivatives

The asymmetric synthesis of this compound derivatives, which introduces a chiral center at the α-position to the carbonyl group, is a key step in accessing enantiomerically pure compounds for pharmacological evaluation. A highly effective method for this transformation is the organocatalytic asymmetric α-sulfenylation of isobutyrophenone.

1.1. Organocatalytic Asymmetric α-Sulfenylation

This protocol describes a method for the enantioselective synthesis of α-arylthio ketones using a chiral organocatalyst. Sterically hindered chiral pyrrolidine derivatives have been shown to be highly efficient for the direct α-sulfenylation of aldehydes and ketones.[1] This approach avoids the use of metal catalysts and provides the desired products in high yields and enantioselectivities.[1][2]

Experimental Protocol: Asymmetric α-Sulfenylation of Isobutyrophenone

  • Materials:

    • Isobutyrophenone

    • N-(Phenylthio)phthalimide (or other electrophilic sulfur source)

    • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (chiral organocatalyst)

    • Dichloromethane (DCM, anhydrous)

    • Trifluoroacetic acid (TFA)

    • Sodium bicarbonate (saturated aqueous solution)

    • Magnesium sulfate (anhydrous)

    • Silica gel for column chromatography

  • Procedure:

    • To a stirred solution of isobutyrophenone (1.0 mmol) in anhydrous dichloromethane (5 mL) at room temperature, add the chiral organocatalyst (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 10 mol%).

    • Add a catalytic amount of trifluoroacetic acid (0.05 mmol, 5 mol%).

    • Cool the reaction mixture to 0 °C.

    • Add N-(phenylthio)phthalimide (1.2 mmol) portion-wise over 10 minutes.

    • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

    • Extract the aqueous layer with dichloromethane (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the chiral this compound derivative.

1.2. Data Presentation

The following table summarizes representative data for the organocatalytic α-sulfenylation of ketones, which can be expected to be analogous for the synthesis of chiral this compound derivatives.

EntrySubstrateCatalyst Loading (mol%)SolventYield (%)Enantiomeric Excess (ee, %)
1Isobutyrophenone10DCM8595
2Propiophenone10Toluene8292
3Cyclohexanone15CHCl₃7890

Data is representative and based on analogous reactions reported in the literature. Actual results may vary.

1.3. Visualization of the Synthetic Workflow

Workflow for Chiral Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Isobutyrophenone, Catalyst, Solvent start->reactants addition Add Electrophilic Sulfur Source reactants->addition stir Stir at 0 °C addition->stir monitor Monitor by TLC stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Chiral Product purify->product

Workflow for the chiral synthesis of this compound derivatives.

Potential Applications and Protocols for Biological Evaluation

While specific biological activities of chiral this compound derivatives are not extensively documented, structurally related compounds containing thioanisole and isobutyrophenone moieties exhibit a range of pharmacological properties. These include potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The chirality of these molecules is expected to play a crucial role in their biological activity.

2.1. Inferred Potential Applications

  • Anti-inflammatory Activity: Isobutyrophenone derivatives have been investigated for their anti-inflammatory properties.

  • Antimicrobial Activity: Sulfur-containing compounds are known for their broad-spectrum antimicrobial effects.

  • Anticancer Activity: The thioether linkage is present in various compounds with demonstrated anticancer activity.

2.2. Protocols for Biological Evaluation

2.2.1. Anti-inflammatory Activity Assay (In Vitro)

This protocol outlines a cell-based assay to evaluate the anti-inflammatory potential of the synthesized chiral derivatives by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Materials:

    • RAW 264.7 macrophage cell line

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Lipopolysaccharide (LPS)

    • Griess Reagent

    • Synthesized chiral this compound derivatives

    • Dexamethasone (positive control)

  • Procedure:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the synthesized chiral derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Dexamethasone is used as a positive control.

    • After incubation, collect the cell supernatant.

    • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of NO inhibition compared to the LPS-treated control.

2.2.2. Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

  • Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

    • Synthesized chiral this compound derivatives

    • Standard antibiotics (e.g., Ciprofloxacin) and antifungals (e.g., Fluconazole) as positive controls.

    • 96-well microtiter plates

  • Procedure:

    • Prepare a stock solution of the synthesized compounds in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compounds in the appropriate broth in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).

    • The MIC is defined as the lowest concentration of the compound that visibly inhibits microbial growth.

2.3. Visualization of Biological Evaluation Workflow

Workflow for Biological Evaluation cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis synthesis Chiral Synthesis & Purification anti_inflammatory Anti-inflammatory Assay (In Vitro) synthesis->anti_inflammatory antimicrobial Antimicrobial Assay (MIC) synthesis->antimicrobial anticancer Anticancer Assay (MTT) synthesis->anticancer data_collection Collect Assay Data (IC50, MIC) anti_inflammatory->data_collection antimicrobial->data_collection anticancer->data_collection sar_analysis Structure-Activity Relationship (SAR) data_collection->sar_analysis lead_id Lead Compound Identification sar_analysis->lead_id

References

Troubleshooting & Optimization

Common side reactions and byproducts in P-(Methylthio)isobutyrophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the synthesis of p-(Methylthio)isobutyrophenone, a key intermediate in various chemical manufacturing processes. The primary synthesis route discussed is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride, typically using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃).[1][2][3] This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of thioanisole.[2] The methylthio (-SCH₃) group directs the substitution to the ortho and para positions, with the para-product being sterically favored.[2]

Q2: Why are anhydrous conditions critical for this reaction?

Lewis acids such as aluminum chloride are extremely sensitive to moisture.[4] Water will react with the catalyst, deactivating it and potentially leading to a highly exothermic reaction that can cause decomposition of reagents and a decrease in product yield.[1][4] It is imperative to use flame-dried glassware, anhydrous solvents, and handle the Lewis acid under an inert atmosphere.[4][5]

Q3: Can I use a catalytic amount of aluminum chloride?

It is generally not recommended to use a catalytic amount of AlCl₃ for Friedel-Crafts acylation.[1] The ketone product forms a stable complex with AlCl₃, which effectively removes the catalyst from the reaction cycle.[1] Therefore, at least a stoichiometric amount, and often a slight excess (1.1 to 1.5 equivalents), is required to drive the reaction to completion.[1]

Q4: How can I minimize the oxidation of the methylthio group?

The sulfur atom in the methylthio group is susceptible to oxidation to a sulfoxide or sulfone.[4] To prevent this, it is advisable to conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to atmospheric oxygen.[4] Additionally, using degassed solvents and ensuring any oxidizing agents are fully quenched during the workup with a mild reducing agent like sodium thiosulfate can help preserve the methylthio group.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Moisture in the reaction: Deactivation of the Lewis acid catalyst.[1][4]Ensure all glassware is flame-dried and cooled under an inert gas. Use anhydrous solvents and fresh, properly stored Lewis acid.[4]
Insufficient catalyst: The ketone product complexes with the catalyst, rendering it inactive.[1]Use at least a stoichiometric amount (1.1-1.5 equivalents) of the Lewis acid relative to the acylating agent.[1]
Low reaction temperature: The activation energy for the reaction may not be reached.Cautiously and gradually increase the reaction temperature while monitoring for byproduct formation.[1]
Impure starting materials: Contaminants in thioanisole or isobutyryl chloride can inhibit the reaction.Purify starting materials by distillation or chromatography. Use freshly opened or distilled isobutyryl chloride.[1]
Formation of Significant Byproducts Ortho-isomer formation: The methylthio group is an ortho, para-director.Lowering the reaction temperature may improve para-selectivity. The choice of solvent can also influence the ortho/para ratio.
Polysubstitution (Diacylation): Harsh reaction conditions or highly reactive starting materials.Use a milder Lewis acid or a less reactive acylating agent. Ensure accurate stoichiometry.[1]
Oxidation of methylthio group: Exposure to oxygen or other oxidizing agents.Conduct the reaction under an inert atmosphere and use degassed solvents. During workup, use a mild reducing agent if necessary.[4]
Dark Reaction Color Decomposition: Excessively high temperatures can lead to the decomposition of reagents and products.[1]Maintain strict temperature control, especially during the addition of the catalyst. An ice bath is often recommended.[6]
Presence of moisture: Can lead to a highly exothermic reaction with the Lewis acid.[1]Strictly adhere to anhydrous conditions.[1][4]
Impure reagents: Can contribute to side reactions and discoloration.Use purified reagents.[1]
Difficult Product Purification Close boiling points of isomers: The desired para-isomer and the ortho-isomer byproduct may have similar physical properties.Purification may require careful fractional distillation or recrystallization.
Tarry byproducts: Can result from self-condensation of the acylating agent or other side reactions at elevated temperatures.[5]Running the reaction at a lower temperature can help minimize the formation of these byproducts.[5]

Experimental Protocol: Friedel-Crafts Acylation of Thioanisole

This is a representative protocol and may require optimization.

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.[2]

  • Cooling: Cool the suspension to 0 °C using an ice bath.[5]

  • Addition of Acylating Agent: Slowly add isobutyryl chloride (1.0 equivalent) to the cooled suspension while stirring.

  • Addition of Thioanisole: After the addition of isobutyryl chloride, add thioanisole (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.[5]

  • Reaction Progression: Once the addition of thioanisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Quenching: Carefully quench the reaction by pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.[6]

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and a saturated sodium bicarbonate solution.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.[4]

  • Purification: The crude this compound can be further purified by recrystallization or distillation.

Visual Guides

experimental_workflow setup 1. Reaction Setup (Flame-dried flask, N₂ atmosphere) suspend_alcl3 2. Suspend AlCl₃ in anhydrous CH₂Cl₂ setup->suspend_alcl3 cool 3. Cool to 0°C (Ice Bath) suspend_alcl3->cool add_acyl 4. Add Isobutyryl Chloride cool->add_acyl add_thioanisole 5. Add Thioanisole dropwise at 0°C add_acyl->add_thioanisole react 6. Warm to RT (Monitor by TLC) add_thioanisole->react quench 7. Quench (Ice and HCl) react->quench workup 8. Work-up (Separate & Wash) quench->workup dry 9. Dry & Concentrate workup->dry purify 10. Purify Product dry->purify troubleshooting_guide start_node start_node decision_node decision_node outcome_node outcome_node solution_node solution_node start Low Yield? moisture Moisture Present? start->moisture catalyst Sufficient Catalyst? moisture->catalyst No dry_glassware Use Anhydrous Conditions moisture->dry_glassware Yes temp Optimal Temperature? catalyst->temp Yes increase_catalyst Increase Catalyst (1.1-1.5 eq) catalyst->increase_catalyst No adjust_temp Adjust Temperature temp->adjust_temp No success Yield Improved temp->success Yes dry_glassware->success increase_catalyst->success adjust_temp->success

References

Technical Support Center: Purification of Crude P-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude P-(Methylthio)isobutyrophenone. The following information is curated to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, often synthesized via methods like Friedel-Crafts acylation, can contain several impurities. These may include unreacted starting materials such as thioanisole and isobutyryl chloride or isobutyric anhydride, byproducts from side reactions, and residual catalyst. The specific impurities will depend on the synthetic route employed.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound, a solid crystalline compound, are recrystallization and column chromatography.[1] Vacuum distillation may also be considered, although its high boiling point of 305.8 °C at 760 mmHg presents challenges.[2]

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice of purification method depends on the impurity profile and the desired scale of purification. Recrystallization is a cost-effective and straightforward method for removing small amounts of impurities and is well-suited for large-scale purification, often yielding a highly pure crystalline product.[1] Column chromatography offers higher resolution for separating multiple impurities or those with polarities similar to the product and is adaptable for various scales, though it is more time-consuming and requires larger solvent volumes.[1]

Q4: What are the key physical properties of this compound relevant to its purification?

A4: Key physical properties include its melting point of 45-49 °C and a boiling point of 305.8 °C at 760 mmHg.[2][3] Its solid, crystalline nature at room temperature makes it a good candidate for recrystallization.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Troubleshooting Steps
Product does not dissolve in the hot solvent. Incorrect solvent choice or insufficient solvent volume.1. Ensure the solvent is appropriate (e.g., ethanol, methanol, isopropanol).2. Gradually add more hot solvent until the product dissolves completely.[1]
Oiling out occurs instead of crystallization. The boiling point of the solvent is higher than the melting point of the product. The solution is supersaturated.1. Lower the temperature of the solvent.2. Add a small amount of a co-solvent in which the product is less soluble.3. Try scratching the inside of the flask with a glass rod to induce crystallization.
Low recovery of the purified product. Too much solvent was used. The product is significantly soluble in the cold solvent. Premature crystallization during hot filtration.1. Use the minimum amount of hot solvent necessary for dissolution.[1]2. Ensure the solution is thoroughly cooled before filtration.3. Pre-heat the filtration apparatus to prevent premature crystallization.
Product purity is not significantly improved. Inappropriate solvent choice that does not effectively differentiate between the product and impurities. The cooling process was too rapid, trapping impurities.1. Perform solvent screening to find a solvent that dissolves the product well when hot and poorly when cold, while impurities remain soluble at all temperatures.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Column Chromatography Issues
Problem Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. Incorrect mobile phase composition. Column overloading.1. Optimize the mobile phase using Thin Layer Chromatography (TLC) to achieve good separation (Rf value of the product around 0.3-0.4).2. Reduce the amount of crude material loaded onto the column.
Product elutes too quickly or too slowly. Mobile phase is too polar or not polar enough.1. If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in an ethyl acetate/hexane system).2. If the product elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate).
Cracked or channeled chromatography column. Improper packing of the stationary phase.1. Ensure the silica gel is packed as a uniform slurry and allowed to settle without air bubbles.2. Do not let the column run dry.
Streaking or tailing of spots on TLC. The compound is too acidic or basic. The sample is not fully dissolved.1. Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.2. Ensure the sample is completely dissolved in a minimal amount of the mobile phase before loading.

Data Presentation

Table 1: Comparison of Purification Techniques for a Structurally Similar Compound (4'-(Methylthio)acetophenone)

Purification TechniqueKey ParametersTypical PurityExpected RecoveryAdvantagesDisadvantages
Recrystallization Solvent System: Ethanol, Methanol, Isopropanol, Ethyl Acetate/Hexane>99%60-90%Simple, cost-effective for large quantities, yields highly pure crystalline product.[1]Lower recovery compared to chromatography, requires screening of solvents.[1]
Column Chromatography Stationary Phase: Silica GelMobile Phase: Ethyl Acetate/Hexane gradient>98%70-95%High resolution for separating closely related impurities, adaptable to various scales.[1]More time-consuming and requires larger volumes of solvent than recrystallization.[1]

Experimental Protocols

Protocol 1: Recrystallization

This protocol is adapted from a method for the structurally similar 4'-(Methylthio)acetophenone and may require optimization.

1.1. Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

1.2. Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable solvent. An ideal solvent will dissolve the compound when hot but have low solubility at room temperature.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[1]

  • Drying: Continue to draw a vacuum to partially dry the crystals. For complete drying, transfer the crystals to a watch glass and air dry or place them in a vacuum oven at a temperature well below the melting point.[1]

Protocol 2: Column Chromatography

This protocol is also based on methodology for 4'-(Methylthio)acetophenone and may need adjustment.

2.1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Solvents: Ethyl acetate and Hexane (HPLC grade)

  • Chromatography column

  • Collection tubes or flasks

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

2.2. Procedure:

  • Mobile Phase Selection: Use TLC to determine a suitable mobile phase composition. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into the column and allow it to pack uniformly.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content) if a gradient elution is necessary.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of the product using TLC.

  • Solvent Removal: Combine the pure fractions containing the product and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Analysis Initial Purity Assessment (e.g., TLC, NMR) Crude_Product->Initial_Analysis Recrystallization Recrystallization Initial_Analysis->Recrystallization Low impurity load Column_Chromatography Column Chromatography Initial_Analysis->Column_Chromatography Complex impurity profile High_Purity High Purity Product (>99%) Recrystallization->High_Purity Moderate_Purity Moderate Purity Product (>98%) Column_Chromatography->Moderate_Purity Final_Analysis Final Purity and Characterization (e.g., Melting Point, NMR, HPLC) High_Purity->Final_Analysis Moderate_Purity->Final_Analysis

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes Low_Recovery Low Recovery Problem->Low_Recovery Yes Poor_Purity Poor Purity Problem->Poor_Purity Yes Success Successful Purification Problem->Success No Solution1 Lower Solvent Temperature / Add Co-solvent Oiling_Out->Solution1 Solution2 Use Minimal Hot Solvent / Ensure Thorough Cooling Low_Recovery->Solution2 Solution3 Re-screen Solvents / Slow Cooling Poor_Purity->Solution3 Solution1->Start Solution2->Start Solution3->Start

Caption: Troubleshooting logic for common recrystallization issues.

References

Troubleshooting low yield in the synthesis of P-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of P-(Methylthio)isobutyrophenone

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to low yield and other challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the typical side products?

A1: The primary method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride or isobutyric anhydride, typically using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][2] The desired product is the para-isomer due to the ortho, para-directing nature of the methylthio (-SCH₃) group and steric hindrance at the ortho position.[3] The most common side product is the ortho-isomer, 2-(methylthio)isobutyrophenone.[3] Under optimized conditions, the product distribution can be highly selective for the para-isomer.[3]

Q2: My reaction is turning dark brown or black. What does this indicate?

A2: A dark coloration often signals decomposition or significant side reactions.[4] This can be caused by several factors, including:

  • Excessively high reaction temperatures: Friedel-Crafts acylations can be exothermic. Poor temperature control can lead to charring and byproduct formation.[4][5]

  • Presence of moisture: Lewis acid catalysts like AlCl₃ react vigorously and exothermically with water, which can degrade reagents and lower yield.[4][5]

  • Impure reagents: Impurities in the thioanisole or isobutyryl chloride can lead to undesired side reactions.[4]

It is critical to maintain strict anhydrous conditions and control the temperature, especially during the addition of the catalyst and acylating agent.[4]

Q3: Is it possible for polyacylation to occur on the thioanisole ring?

A3: Polyacylation is generally not a significant issue in Friedel-Crafts acylation.[3] The first acyl group (isobutyryl group) added to the aromatic ring is deactivating, making the ring less susceptible to a second acylation reaction.[3][6] However, under very harsh conditions, such as high temperatures and a large excess of a highly reactive acylating agent, diacylation could potentially occur.[3]

Troubleshooting Guide: Low Yield

This guide addresses specific issues that can lead to low yields of this compound.

Issue 1: Low or No Conversion of Thioanisole
Potential CauseRecommended Solutions
Inactive Catalyst The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture.[4][5] Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen). Use anhydrous solvents and a freshly opened bottle of anhydrous AlCl₃.[4]
Insufficient Catalyst The ketone product forms a stable complex with the Lewis acid, rendering it inactive.[3][4] Therefore, Friedel-Crafts acylations often require stoichiometric amounts (e.g., 1.1 to 1.5 equivalents) of the catalyst.[4]
Low Reaction Temperature The activation energy for the reaction may not be reached if the temperature is too low.[4] Cautiously increase the reaction temperature while monitoring for byproduct formation using TLC or GC.[4]
Poor Reagent Purity Impurities in the starting materials can inhibit the reaction.[4] Purify the thioanisole by distillation and ensure the isobutyryl chloride is of high purity.
Issue 2: Poor Regioselectivity (High ortho-isomer content)
Potential CauseRecommended Solutions
High Reaction Temperature Higher temperatures can sometimes favor the formation of the ortho-isomer. Lowering the reaction temperature (e.g., to 0-5°C) generally favors the formation of the more thermodynamically stable para-isomer.[3]
Solvent Choice The polarity of the solvent can influence the ortho/para ratio. Non-polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are commonly used and often provide good para-selectivity.[3]
Catalyst Choice While AlCl₃ is effective, exploring alternative catalysts may improve selectivity. Some studies suggest that the pore size and shape of solid acid catalysts, like certain zeolites, can be tailored to favor the sterically less hindered para-isomer.[1][3]
Issue 3: Product Loss During Work-up and Purification
Potential CauseRecommended Solutions
Incomplete Quenching The reaction must be carefully quenched, typically by pouring it into a mixture of crushed ice and concentrated hydrochloric acid, to break up the aluminum-ketone complex and dissolve the aluminum salts.[3][7]
Emulsion Formation Emulsions can form during aqueous extraction, trapping the product. To break emulsions, try adding brine or filtering the mixture through a pad of celite.
Inefficient Extraction Ensure the aqueous layer is extracted multiple times (e.g., 2-3 times) with a suitable organic solvent like dichloromethane to maximize product recovery.[3]
Purification Losses The crude product can be purified by recrystallization or column chromatography.[4] Optimize the solvent system for recrystallization to minimize loss of product in the mother liquor. For chromatography, ensure proper column packing and solvent selection.

Data Presentation: Catalyst and Condition Comparison

The choice of catalyst and reaction conditions significantly impacts the outcome of the Friedel-Crafts acylation of thioanisole.

Catalyst SystemAcylating AgentSolventTemperature (°C)Reported YieldReference
AlCl₃ (stoichiometric) Isobutyryl ChlorideDichloromethane0 to RTTypically Good to High[3][4]
Amberlyst-15 Acetic AnhydrideEthylene Dichloride~70°CGood[1][8]
[CholineCl][ZnCl₂]₃ Propionic AnhydrideNone (Neat)120°C (MW)Excellent[9]
Heteropoly acids Acylating agentVariousVariousGood[10]

Note: Yields are highly dependent on specific reaction scale and conditions. This table provides a general comparison based on literature.

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation using AlCl₃

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous DCM.[4]

  • Cooling: Cool the suspension to 0-5°C in an ice-water bath.[3]

  • Addition of Acyl Chloride: Slowly add isobutyryl chloride (1.05 equivalents) dropwise to the stirred suspension while maintaining the temperature below 5°C.[3]

  • Addition of Thioanisole: After the first addition is complete, add thioanisole (1.0 equivalent) dropwise, ensuring the reaction temperature does not exceed 5°C.[3]

  • Reaction: Stir the mixture at 0-5°C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC).[3][4]

  • Work-up (Quenching): Once complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all aluminum salts have dissolved.[3][7]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.[3]

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.[3][4]

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.[3]

  • Purification: Purify the crude solid by recrystallization or column chromatography.[4]

Visualizations

Reaction Pathway and Side Products

G Thioanisole Thioanisole IsobutyrylChloride Isobutyryl Chloride Acylium Acylium Ion Intermediate IsobutyrylChloride->Acylium + AlCl₃ Catalyst AlCl₃ (Catalyst) ParaProduct This compound (Desired Product) Acylium->ParaProduct + Thioanisole (Para Attack) OrthoProduct Ortho-Isomer (Side Product) Acylium->OrthoProduct + Thioanisole (Ortho Attack)

Caption: Friedel-Crafts acylation of thioanisole to form the desired para-product and potential ortho-isomer.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckReagents 1. Check Starting Materials - Purity of Thioanisole? - Anhydrous AlCl₃? - Purity of Acyl Chloride? Start->CheckReagents CheckConditions 2. Verify Reaction Conditions - Anhydrous Setup? - Correct Stoichiometry? - Temperature Control (0-5°C)? CheckReagents->CheckConditions Reagents OK Optimize Optimize & Repeat CheckReagents->Optimize Impurity Found CheckWorkup 3. Analyze Work-up & Purification - Incomplete Quenching? - Emulsions? - Losses during extraction? CheckConditions->CheckWorkup Conditions OK CheckConditions->Optimize Deviation Found CheckWorkup->Optimize Procedure OK CheckWorkup->Optimize Losses Identified Optimize->Start Re-evaluate Success Yield Improved Optimize->Success Successful Optimization

Caption: A systematic workflow for troubleshooting low yield in the synthesis.

Parameter Influence on Reaction Outcome

G Temp Temperature Yield Yield Temp->Yield Affects Rate Selectivity Para-Selectivity Temp->Selectivity Low T favors Para SideRxns Side Reactions Temp->SideRxns High T increases Catalyst Catalyst Activity & Amount Catalyst->Yield Crucial for Conversion Catalyst->SideRxns Moisture deactivates Purity Reagent Purity Purity->Yield Impurities inhibit Purity->SideRxns Impurities cause

Caption: Relationship between key reaction parameters and the synthesis outcome.

References

Improving the regioselectivity of the acylation of thioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Friedel-Crafts acylation of thioanisole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this important synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of the acylation of thioanisole, and what are the common side products?

A1: The primary and desired product of the Friedel-Crafts acylation of thioanisole is 4-(methylthio)acetophenone, the para-isomer. This is due to the ortho, para-directing nature of the methylthio (-SCH₃) group and steric hindrance at the ortho position. The most common side product is the isomeric 2-(methylthio)acetophenone (the ortho-isomer). Under specific conditions, the product distribution can be approximately 98.4% of the para-isomer and 1.6% of the ortho-isomer.[1] Polysubstitution is generally not a significant side reaction because the first acyl group deactivates the aromatic ring, making it less susceptible to further acylation.[1] However, under harsh conditions like high temperatures or a large excess of a highly reactive acylating agent, diacylation can potentially occur.[1]

Q2: My reaction is producing a higher than expected amount of the ortho-isomer. How can I improve the regioselectivity for the para product?

A2: Achieving high para-selectivity is a common objective. If you are observing a significant amount of the ortho-isomer, consider the following troubleshooting steps:

  • Choice of Catalyst: The nature of the Lewis acid or solid acid catalyst can influence the ortho/para ratio. While strong Lewis acids like aluminum chloride (AlCl₃) are effective, they can sometimes lead to a mixture of isomers.[1] Some studies suggest that the pore size and shape of solid acid catalysts, such as zeolites, can be tailored to favor the formation of the sterically less hindered para-isomer.[1]

  • Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable para-isomer.[1] Running the reaction at 0-5°C can significantly improve para-selectivity.[1]

  • Solvent Choice: The polarity of the solvent can impact the transition state energies leading to the ortho and para products. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (DCM) are commonly used and often provide good selectivity.[1]

  • Bulky Acylating Agent: Using a sterically more demanding acylating agent can increase the preference for the para-position.[2]

Q3: The overall yield of my acylation reaction is low. What are the potential causes and how can I improve it?

A3: Low yields in Friedel-Crafts acylation can be attributed to several factors. Here is a troubleshooting guide:

  • Catalyst Inactivity: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. Ensure all reagents, solvents, and glassware are rigorously dried.[1] The formation of a complex between the catalyst and the ketone product can also inactivate the catalyst, which is why a stoichiometric amount is often required.[1][2]

  • Insufficient Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure it has gone to completion.[1]

  • Purity of Starting Materials: Impurities in thioanisole or the acylating agent can interfere with the reaction. Ensure your starting materials are of high purity.[1]

  • Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a stable complex with the catalyst, rendering it inactive.[2] Consider increasing the molar ratio of the Lewis acid to 1.1 to 1.5 equivalents.[2]

Q4: What are the advantages of using a solid acid catalyst?

A4: Solid acid catalysts, such as zeolites or ion-exchange resins like Amberlyst-15, offer several advantages over traditional Lewis acids.[2][3] They are generally less corrosive, more easily separated from the reaction mixture (simplifying workup), and often reusable.[2][4] They can also lead to higher selectivity for the desired para-product.[2]

Q5: How can I confirm the presence of byproducts in my product mixture?

A5: The most common methods for identifying and quantifying byproducts are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the mixture and provide their mass spectra for identification.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can distinguish between the para- and ortho-isomers based on their distinct chemical shifts and coupling patterns in the aromatic region.[2]

  • Thin-Layer Chromatography (TLC): TLC provides a quick qualitative assessment of the number of components in the reaction mixture.[2]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion of Thioanisole 1. Inactive Catalyst: Moisture deactivates Lewis acids like AlCl₃.[2] 2. Insufficient Catalyst: The ketone product forms a complex with the catalyst.[2] 3. Deactivated Thioanisole: Impurities on the aromatic ring can hinder the reaction.[2] 4. Low Reaction Temperature: The activation energy may not be met.[2]1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and fresh reagents.[2] 2. Increase the molar ratio of the Lewis acid to the acylating agent (e.g., 1.1 to 1.5 equivalents).[2] 3. Purify the thioanisole by distillation or chromatography.[2] 4. Gradually and cautiously increase the reaction temperature while monitoring for byproduct formation.[2]
Formation of Multiple Products (Poor Selectivity) 1. Formation of the ortho-isomer: The methylthio group is an ortho, para-director.[2] 2. Diacylation: Excess acylating agent or harsh conditions can lead to a second acylation. 3. Demethylation: Strong Lewis acids at elevated temperatures can cleave the methyl group.[2]1. Lower the reaction temperature. Experiment with different anhydrous solvents. Use a bulkier acylating agent.[2] 2. Ensure the stoichiometry of the acylating agent is not in large excess. 3. Use a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or a solid acid catalyst. Avoid excessive heating and prolonged reaction times.[2]
Dark Reaction Color 1. Side reactions and decomposition: Can be caused by high temperatures, moisture, or impure reagents.[2]1. Control the temperature, especially during catalyst addition. Use strictly anhydrous conditions and purified reagents.[2]

Data Presentation

Table 1: Effect of Different Catalysts on the Acylation of Thioanisole

CatalystAcylating AgentSolventTemperature (°C)Time (h)Thioanisole Conversion (%)Selectivity for 4-(methylthio)acetophenone (%)Reference
AlCl₃Acetyl ChlorideDichloromethane0 to RT2-4>90High[4]
Amberlyst-15Acetic AnhydrideEthylene Dichloride70~20>98[1][1]
20% w/w Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 ClayAcetic AnhydrideEthylene Dichloride1402.9Not specifiedNot specified[1]
[CholineCl][ZnCl₂]₃Acetic AnhydrideNone (DES)MicrowaveShortExcellentHigh[5]

Table 2: Comparison of Different Acylation Methods for Thioanisole

FeatureTraditional Friedel-Crafts (AlCl₃)Heterogeneous Catalysis (e.g., Amberlyst-15)Green Acylation (Deep Eutectic Solvent)
Yield of 4-(methylthio)acetophenone High (often >90%)[4]Up to 95%[4]96%[4]
Catalyst Reusability No[4]Yes[4]Yes (up to 5 times)[4]
Environmental Concerns High (corrosive, acidic waste)[4]Low (recyclable catalyst)[4]Low (biodegradable components)[4]

Experimental Protocols

Protocol 1: Traditional Friedel-Crafts Acylation with AlCl₃/Acetyl Chloride

  • Materials:

    • Thioanisole

    • Acetyl chloride

    • Anhydrous aluminum chloride (AlCl₃)

    • Anhydrous dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

    • The suspension is cooled to 0°C in an ice bath.

    • A solution of acetyl chloride (1.0 equivalent) in anhydrous DCM is added dropwise to the stirred suspension.

    • After stirring for 15 minutes, a solution of thioanisole (1.0 equivalent) in anhydrous DCM is added dropwise, maintaining the temperature at 0°C.[4]

    • The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, with progress monitored by TLC.[4]

    • Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and 1 M HCl.[4]

    • The organic layer is separated, and the aqueous layer is extracted with DCM.

    • The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and then dried over anhydrous magnesium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 4-(methylthio)acetophenone.[4]

Protocol 2: Acylation using a Solid Acid Catalyst (e.g., Amberlyst-15)

  • Materials:

    • Thioanisole

    • Acetic anhydride

    • Amberlyst-15

    • Ethylene dichloride

  • Procedure:

    • In a round-bottom flask, a mixture of thioanisole, acetic anhydride, and Amberlyst-15 in ethylene dichloride is prepared.

    • The reaction mixture is heated to the desired temperature (e.g., 70°C) and stirred vigorously.[4]

    • The reaction progress is monitored by GC.

    • After the reaction is complete (typically 4-8 hours), the mixture is cooled to room temperature.

    • The solid catalyst is removed by simple filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[4]

    • The filtrate is worked up by washing with a mild base to remove excess acetic anhydride and acetic acid, followed by drying and solvent removal to yield the product.[4]

Visualizations

G cluster_workflow General Experimental Workflow A Reaction Setup (Thioanisole, Acylating Agent, Catalyst, Solvent) B Reaction (Controlled Temperature) A->B 1. Initiate Reaction C Monitoring (TLC/GC) B->C 2. Monitor Progress D Work-up (Quenching, Extraction) C->D 3. Upon Completion E Purification (Chromatography/Distillation) D->E 4. Isolate Crude Product F Product (4-(methylthio)acetophenone) E->F 5. Obtain Pure Product G cluster_troubleshooting Troubleshooting Logic for Low Para-Selectivity Start High ortho-isomer content? Temp Lower Reaction Temperature (e.g., 0-5°C) Start->Temp Yes Catalyst Change Catalyst (e.g., Solid Acid) Start->Catalyst Yes Solvent Change Solvent (e.g., CS2, DCM) Start->Solvent Yes Result Improved para-selectivity Temp->Result Catalyst->Result Solvent->Result G cluster_pathway Reaction Pathway Thioanisole Thioanisole Intermediate Sigma Complex (Wheland Intermediate) Thioanisole->Intermediate + Acylium Ion Acylium Acylium Ion (R-C=O)⁺ Product 4-(methylthio)acetophenone Intermediate->Product -H⁺ Catalyst Lewis Acid (e.g., AlCl₃) AcylatingAgent Acylating Agent (e.g., Acetyl Chloride) AcylatingAgent->Acylium + Catalyst

References

P-(Methylthio)isobutyrophenone stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and proper storage of P-(Methylthio)isobutyrophenone to researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two main functional groups: the thioether and the aromatic ketone. The thioether group is susceptible to oxidation, which can convert it to a sulfoxide and subsequently to a sulfone. The aromatic ketone moiety can be sensitive to light, potentially leading to photodegradation. The compound is also listed as being "Air Sensitive," indicating that it can degrade upon exposure to air, likely due to oxidation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. To mitigate air and light sensitivity, it is best to store the compound under an inert atmosphere (e.g., argon or nitrogen) and in an amber or opaque vial to protect it from light.

Q3: How can I tell if my sample of this compound has degraded?

A3: Degradation may be indicated by a change in the physical appearance of the compound, such as a change in color from its typical off-white to pale yellow solid form. The presence of new peaks in analytical tests like HPLC, GC-MS, or NMR spectroscopy compared to a reference standard would also indicate the presence of degradation products.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products are the corresponding sulfoxide (P-(Methylsulfinyl)isobutyrophenone) and sulfone (P-(Methylsulfonyl)isobutyrophenone) resulting from the oxidation of the thioether group. Photodegradation of the ketone could lead to various other byproducts.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound due to improper storage or handling.1. Verify the storage conditions of your stock. 2. Perform an analytical check (e.g., HPLC, NMR) on your sample to assess its purity. 3. If degradation is suspected, use a fresh, unopened sample for your experiments. 4. When handling, minimize exposure to air and light. Use inert gas and work in a fume hood with ambient lighting.
Change in sample appearance (e.g., color change) Oxidation of the thioether group or other degradation pathways.1. Do not use the sample for experiments where high purity is required. 2. Consider repurification if possible (e.g., recrystallization), though obtaining a fresh sample is recommended. 3. Review your storage and handling procedures to prevent future degradation.
Difficulty dissolving the compound The compound is a low-melting solid (45-49 °C). It may have melted and resolidified. It is sparingly soluble in chloroform and slightly soluble in ethyl acetate.1. Gently warm the sample to its melting point to ensure homogeneity before weighing. 2. Use an appropriate solvent and consider sonication to aid dissolution.

Factors Affecting Stability

The stability of this compound is influenced by several environmental factors. The following diagram illustrates the key relationships.

Factors Affecting this compound Stability cluster_factors Environmental Factors cluster_degradation Degradation Pathways Air (Oxygen) Air (Oxygen) Oxidation Oxidation Air (Oxygen)->Oxidation Light (UV/Visible) Light (UV/Visible) Photodegradation Photodegradation Light (UV/Visible)->Photodegradation Temperature Temperature Temperature->Oxidation Hydrolysis Hydrolysis Temperature->Hydrolysis Humidity Humidity Humidity->Hydrolysis This compound This compound Oxidation->this compound Photodegradation->this compound Hydrolysis->this compound

Caption: Key factors influencing the stability of this compound.

Experimental Protocols

Protocol 1: General Handling Procedure for Air- and Light-Sensitive this compound

This protocol outlines the recommended steps for handling this compound to minimize degradation.

Experimental Workflow for Handling this compound start Start prep_inert Prepare Inert Atmosphere (Nitrogen or Argon) start->prep_inert remove_storage Remove Compound from Dark, Cool Storage prep_inert->remove_storage weigh Quickly Weigh Required Amount in a Dimly Lit Area remove_storage->weigh dissolve Dissolve in Degassed Solvent weigh->dissolve reaction Perform Experiment under Inert Atmosphere and Protected from Light dissolve->reaction end End reaction->end

Caption: Recommended workflow for handling this compound.

Methodology:

  • Prepare an Inert Atmosphere: Before opening the container, ensure a source of dry inert gas (nitrogen or argon) is available to flush the headspace of your reaction vessel.

  • Equilibrate to Room Temperature: Allow the container of this compound to warm to room temperature before opening to prevent condensation of moisture from the air onto the cold compound.

  • Weighing: In a dimly lit area or under yellow light, quickly weigh the desired amount of the compound. Minimize the time the container is open.

  • Dissolution: If dissolving the compound, use a solvent that has been previously degassed (e.g., by sparging with nitrogen or argon) to remove dissolved oxygen.

  • Reaction Setup: Perform your experiment in a flask equipped with a septum, and maintain a positive pressure of inert gas throughout the experiment. Wrap the reaction vessel in aluminum foil to protect it from light.

  • Storage of Unused Compound: After dispensing, flush the headspace of the original container with inert gas before tightly sealing and returning it to proper storage conditions.

Protocol 2: Stability Assessment by HPLC-UV

This protocol provides a general method for assessing the stability of this compound and detecting the formation of its sulfoxide and sulfone degradation products.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • To assess stability under specific conditions (e.g., heat, light, acid, base, oxidation), subject aliquots of the stock solution to the stress conditions.

      • Heat: Incubate at a set temperature (e.g., 60 °C).

      • Light: Expose to a photostability chamber.

      • Acid/Base: Add a small amount of acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

      • Oxidation: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂).

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water and acetonitrile.

    • Detection: UV detector set to a wavelength where the parent compound and expected degradation products have significant absorbance.

    • Injection: Inject the stressed samples and an unstressed control sample at various time points.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

    • The retention time of the sulfoxide and sulfone will likely be shorter than the parent compound due to increased polarity. Mass spectrometry (LC-MS) can be used to confirm the identity of the degradation products.

Overcoming challenges in the scale-up of P-(Methylthio)isobutyrophenone production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the scale-up of P-(Methylthio)isobutyrophenone production.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride. This reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to facilitate the electrophilic aromatic substitution.

Q2: What are the primary challenges when scaling up the Friedel-Crafts acylation for this compound production?

Scaling up this process introduces several challenges, including:

  • Catalyst Deactivation: Aluminum chloride is highly sensitive to moisture, and its deactivation can lead to sluggish or incomplete reactions.

  • Stoichiometric Catalyst Requirement: The ketone product forms a complex with AlCl₃, necessitating the use of stoichiometric or even excess amounts of the catalyst, which can generate significant waste streams.

  • Exothermicity and Heat Management: The reaction is exothermic, and improper heat management at a larger scale can lead to side reactions, reduced yield, and safety hazards.

  • Impurity Profile Control: The formation of isomers and other by-products can become more pronounced at a larger scale, complicating purification.

  • Raw Material Quality: The purity of thioanisole and isobutyryl chloride is crucial, as impurities can interfere with the reaction and introduce new, difficult-to-remove by-products.

Q3: What are the common by-products and impurities in this compound synthesis?

The primary by-product is the ortho-isomer, 2-(methylthio)isobutyrophenone. While the methylthio group is primarily para-directing, small amounts of the ortho-isomer are typically formed. Under certain conditions, polysubstitution is a possibility, though less common for acylation reactions due to the deactivating nature of the introduced acyl group. Other impurities may arise from unreacted starting materials or contaminants in the raw materials.

Q4: Are there greener alternatives to the traditional AlCl₃-catalyzed process for industrial production?

Yes, there is a growing interest in using solid acid catalysts, such as zeolites and ion-exchange resins, for Friedel-Crafts acylations. These catalysts are generally more environmentally friendly as they can be recovered and reused, and they often lead to simpler work-up procedures and reduced corrosive waste.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure all glassware is thoroughly dried and the reaction is performed under anhydrous conditions. Use freshly opened or purified aluminum chloride. Consider increasing the catalyst loading to 1.1-1.3 equivalents.
Poor Quality Reagents Verify the purity of thioanisole and isobutyryl chloride using analytical methods like GC or NMR. Purify starting materials by distillation if necessary.
Suboptimal Reaction Temperature For the AlCl₃-catalyzed reaction, maintain a low temperature (e.g., 0-5 °C) during the addition of reagents to control the initial exotherm and improve selectivity. Gradually warm to room temperature to ensure reaction completion. Monitor the reaction progress by TLC or HPLC.
Insufficient Reaction Time Monitor the reaction until the starting material is consumed. Incomplete reactions will result in lower yields and complicate purification.
High Levels of Impurities
Potential Cause Troubleshooting Steps
Formation of Ortho-Isomer Lowering the reaction temperature can favor the formation of the thermodynamically more stable para-isomer. The choice of solvent can also influence the ortho/para ratio; non-polar solvents like dichloromethane are commonly used.
Unreacted Starting Materials Ensure the reaction goes to completion by monitoring with an appropriate analytical technique. Optimize the stoichiometry of the reactants and catalyst.
Side Reactions due to High Temperature Maintain strict temperature control, especially during the initial stages of the reaction and work-up. Proper heat dissipation is critical at a larger scale.

Experimental Protocols

Key Experiment: Lab-Scale Synthesis of this compound

Materials:

  • Thioanisole (1.0 eq)

  • Isobutyryl chloride (1.1 eq)

  • Anhydrous aluminum chloride (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride in anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.

  • Add isobutyryl chloride dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • After the addition is complete, add thioanisole dropwise, again keeping the temperature below 5 °C.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Scale-Up Considerations and Data

Scaling up the production of this compound requires careful consideration of several factors. The following table provides a general comparison of parameters at different scales.

Parameter Lab Scale (e.g., 10g) Pilot Scale (e.g., 1kg) Industrial Scale (e.g., 100kg)
Reactor Glass flaskGlass-lined or stainless steel reactorGlass-lined or stainless steel reactor
Catalyst Loading (AlCl₃) ~1.2 equivalents~1.1 - 1.3 equivalentsOptimized for cost and yield, potentially lower with efficient mixing
Solvent Volume High dilution (e.g., 10-20 mL/g)Moderate dilution (e.g., 5-10 mL/g)Minimized for process efficiency (e.g., 2-5 mL/g)
Temperature Control Ice bathJacketed reactor with cooling fluidAdvanced cooling systems, careful monitoring of exotherm
Addition Time Minutes1-2 hoursControlled addition over several hours
Typical Yield 80-90%75-85%>80% (optimized process)
Typical Purity (crude) 90-95%85-95%85-95%
Purification Method Column chromatography, recrystallizationRecrystallization, fractional distillationMulti-stage crystallization, fractional distillation

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Start reagents Charge Anhydrous DCM and AlCl3 start->reagents cool Cool to 0-5 °C reagents->cool add_acyl Add Isobutyryl Chloride cool->add_acyl add_thio Add Thioanisole add_acyl->add_thio react React at 0-5 °C then warm to RT add_thio->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents check_catalyst Verify Catalyst Activity & Stoichiometry start->check_catalyst check_temp Review Temperature Profile start->check_temp check_time Confirm Reaction Completion start->check_time reagent_issue Impure or Wet Reagents check_reagents->reagent_issue catalyst_issue Inactive or Insufficient Catalyst check_catalyst->catalyst_issue temp_issue Suboptimal Temperature check_temp->temp_issue time_issue Incomplete Reaction check_time->time_issue solution_reagent Purify/Dry Reagents reagent_issue->solution_reagent solution_catalyst Use Fresh Catalyst / Increase Loading catalyst_issue->solution_catalyst solution_temp Optimize Temperature Control temp_issue->solution_temp solution_time Increase Reaction Time time_issue->solution_time signaling_pathway Simplified Reaction Pathway and Side Reaction thioanisole Thioanisole para_product This compound (Para-isomer - Major Product) thioanisole->para_product + Intermediate ortho_product 2-(Methylthio)isobutyrophenone (Ortho-isomer - Minor By-product) thioanisole->ortho_product + Intermediate isobutyryl_chloride Isobutyryl Chloride intermediate Acylium Ion Intermediate isobutyryl_chloride->intermediate + AlCl3 catalyst AlCl3 catalyst->intermediate

Identifying and removing impurities from P-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with P-(Methylthio)isobutyrophenone. Our goal is to offer practical solutions to common issues encountered during the identification and removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources of impurities in this compound?

A1: Impurities can be introduced at various stages of the synthesis and purification process. Common sources include:

  • Starting Materials: Unreacted starting materials or impurities present in the initial reagents.

  • Side Reactions: By-products from competing reaction pathways during synthesis.

  • Degradation: Decomposition of the product during the reaction or work-up.

  • Residual Solvents: Solvents used in the synthesis or purification process that are not completely removed.[1]

Q2: I observe an unexpected peak in my HPLC analysis. How can I identify this unknown impurity?

A2: Identifying unknown impurities requires a combination of analytical techniques. A systematic approach is recommended:

  • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS) to determine the molecular weight of the impurity.[1][2]

  • NMR Spectroscopy: If the impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly useful for identifying volatile or semi-volatile impurities.[4]

  • Reference Standards: If you suspect a specific impurity, compare its retention time and spectral data with a known reference standard.

Q3: My recrystallized this compound is still not pure. What can I do?

A3: If recrystallization does not yield a product of the desired purity, consider the following troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5][6] Experiment with different solvent systems, including mixed solvents.

  • Cooling Rate: Rapid cooling can trap impurities within the crystals. Allow the solution to cool slowly to promote the formation of pure crystals.

  • Seeding: Adding a small, pure crystal of the desired compound (a seed crystal) can initiate crystallization and improve selectivity.

  • Multiple Recrystallizations: A second recrystallization step may be necessary to achieve high purity.

Q4: I am having difficulty with the column chromatography purification. The separation is poor. How can I improve it?

A4: Poor separation in column chromatography can be addressed by optimizing several parameters:

  • Mobile Phase Polarity: Adjust the polarity of the eluent. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are sticking to the column, increase the polarity.[7]

  • Stationary Phase: For moderately polar compounds like this compound, silica gel is a common choice.[7] However, for specific impurities, a different stationary phase (e.g., alumina) might provide better separation.

  • Column Loading: Overloading the column can lead to broad peaks and poor separation. Use a rule of thumb of 1g of crude material per 100g of silica gel.[7]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can often improve the separation of compounds with different polarities.

Troubleshooting Guides

Issue 1: Low Yield After Recrystallization
Possible Cause Solution
The compound is too soluble in the cold solvent.Choose a solvent in which the compound has lower solubility at room temperature.
Too much solvent was used.Use the minimum amount of hot solvent required to fully dissolve the compound.
The product precipitated out with the impurities.Ensure the solution is not supersaturated with impurities at the crystallization temperature. A pre-purification step might be needed.
Premature crystallization during hot filtration.Pre-heat the filtration apparatus and use a fluted filter paper for faster filtration.
Issue 2: Tailing or Streaking of Spots on TLC/Column Chromatography
Possible Cause Solution
The compound is too polar and interacts strongly with the silica gel.Add a small amount of a polar modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.
The sample is overloaded on the TLC plate or column.Apply a smaller amount of the sample.
The compound is degrading on the silica gel.Consider using a less acidic stationary phase like alumina.

Experimental Protocols

Protocol 1: Identification of Impurities by HPLC-MS

This protocol outlines a general method for the analysis of this compound and its potential impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

3. MS Conditions:

  • Ionization Mode: Positive ESI.

  • Scan Range: m/z 100-1000.

4. Sample Preparation:

  • Dissolve a small amount of the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for purifying this compound using silica gel chromatography.

1. Materials:

  • Silica gel (60-120 mesh).[7]

  • n-Hexane.

  • Ethyl acetate.

  • Glass chromatography column.

  • Thin Layer Chromatography (TLC) plates.

2. Procedure:

  • TLC Analysis: First, determine an appropriate solvent system using TLC. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4.[7] A starting point could be a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, ensuring a level bed.[7]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the mobile phase, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol provides a general method for the recrystallization of this compound.

1. Materials:

  • Crude this compound.

  • A suitable solvent (e.g., isopropanol, ethanol, or a mixture of solvents).

2. Procedure:

  • Dissolution: In a flask, add a small amount of the chosen solvent to the crude product and heat the mixture to boiling while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.[5]

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Data Presentation

Table 1: Comparison of Purification Methods
Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Single Recrystallization909875Effective for removing less soluble impurities.
Double Recrystallization90>99.560Higher purity is achieved at the cost of lower yield.
Column Chromatography85>9980Good for separating a wide range of impurities.

Visualizations

experimental_workflow cluster_analysis Impurity Identification cluster_purification Purification start Crude Product hplc_ms HPLC-MS Analysis start->hplc_ms gc_ms GC-MS Analysis start->gc_ms identify Identify Impurities hplc_ms->identify gc_ms->identify nmr NMR Analysis identify->nmr recrystallization Recrystallization identify->recrystallization Choose Method column_chrom Column Chromatography identify->column_chrom Choose Method pure_product Pure Product recrystallization->pure_product column_chrom->pure_product

Caption: Workflow for impurity identification and purification.

troubleshooting_logic start Purification Issue low_purity Low Purity After Recrystallization? start->low_purity poor_separation Poor Separation in Chromatography? start->poor_separation low_purity->poor_separation No change_solvent Change Recrystallization Solvent low_purity->change_solvent Yes adjust_mobile_phase Adjust Mobile Phase Polarity poor_separation->adjust_mobile_phase Yes slow_cooling Ensure Slow Cooling change_solvent->slow_cooling success Problem Resolved change_solvent->success slow_cooling->success check_loading Check Column Loading adjust_mobile_phase->check_loading check_loading->success

Caption: Decision tree for troubleshooting purification issues.

References

Green chemistry approaches to the synthesis of P-(Methylthio)isobutyrophenone.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the green synthesis of p-(Methylthio)isobutyrophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to environmentally benign synthetic approaches to this important chemical intermediate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the green synthesis of this compound, focusing on methods that utilize solid acid catalysts and microwave assistance as alternatives to traditional Friedel-Crafts acylation with stoichiometric Lewis acids.

Issue 1: Low or No Conversion of Thioanisole

Potential Cause Troubleshooting Steps
Catalyst Inactivity Solid Acid Catalysts (e.g., Amberlyst-15, Zeolites): Ensure the catalyst is properly activated and dry. Moisture can significantly reduce the activity of solid acids.[1] Consider regenerating the catalyst according to established procedures, which may involve washing with a solvent to remove adsorbed molecules followed by drying at an elevated temperature. For newly synthesized solid acids, confirm their acidic properties through characterization techniques like NH3-TPD.
Insufficient Catalyst Loading Unlike traditional Friedel-Crafts reactions that may require stoichiometric amounts of Lewis acids, solid acid-catalyzed reactions are truly catalytic.[2][3] However, an optimal catalyst loading is crucial. Start with a recommended catalyst loading (e.g., 10-20 wt% relative to the limiting reagent) and perform small-scale optimizations to find the most efficient amount for your specific system.
Low Reaction Temperature While green chemistry aims for milder conditions, the activation energy for the acylation reaction must be overcome. If conversion is low, gradually increase the reaction temperature in increments of 10°C, monitoring for any potential side product formation.[1]
Poor Quality Reagents Impurities in thioanisole or the isobutyrylating agent (e.g., isobutyryl chloride or isobutyric anhydride) can poison the catalyst or lead to unwanted side reactions. Use freshly distilled or high-purity reagents.
Microwave-Assisted Synthesis: Insufficient Microwave Power/Time: Ensure the microwave reactor is functioning correctly and that the power and time settings are appropriate for the scale of your reaction. Consult literature for typical parameters for similar reactions.
Non-polar Solvent: Microwave heating is most effective for polar molecules. If using a non-polar solvent, consider adding a small amount of a polar, high-dielectric solvent or an ionic liquid to improve energy absorption.

Issue 2: Formation of Significant Side Products

Potential Cause Troubleshooting Steps
Formation of ortho-isomer The primary desired product is the para-isomer due to the ortho, para-directing nature of the methylthio group and steric hindrance at the ortho position.[4] To improve para-selectivity: • Lower the reaction temperature: This often favors the thermodynamically more stable para-product.[1] • Catalyst Choice: The pore size and shape of solid acid catalysts like zeolites can influence regioselectivity, favoring the formation of the less sterically hindered para-isomer.[4]
Demethylation of Thioanisole Strong acidic conditions, especially at elevated temperatures, can lead to the cleavage of the methyl group from the sulfur atom, resulting in thiophenol-related byproducts.[1] • Use a milder solid acid catalyst. • Avoid excessive heating and prolonged reaction times.
Polysubstitution Although the acyl group is deactivating, preventing further acylation, highly reactive starting materials or harsh reaction conditions can sometimes lead to diacylation.[1][2] • Use a less reactive acylating agent (e.g., isobutyric anhydride instead of isobutyryl chloride). • Ensure the stoichiometry of the reactants is carefully controlled.
Reaction Mixture Turning Dark A dark brown or black reaction mixture often indicates decomposition or polymerization.[1] This can be caused by: • Excessively high temperatures.Presence of impurities in the reagents.Moisture contamination. Ensure strict temperature control and the use of pure, anhydrous reagents and solvents.

Issue 3: Difficulty in Catalyst Separation and Reuse

Potential Cause Troubleshooting Steps
Catalyst Leaching Some solid acid catalysts may have active species that can leach into the reaction medium, reducing reusability and potentially contaminating the product. If leaching is suspected, analyze the product mixture for traces of the catalyst's components. Consider using a more robust solid acid with strongly bound active sites.
Catalyst Deactivation The catalyst pores can become blocked by reactants, products, or polymeric byproducts, leading to a decrease in activity over subsequent runs.[5] A proper regeneration procedure is crucial. This typically involves: 1. Filtering the catalyst from the reaction mixture. 2. Washing with a suitable solvent (e.g., ethanol) to remove adsorbed organic molecules. 3. Drying at an elevated temperature (e.g., 120°C) to remove the solvent and any moisture. For some catalysts, calcination at higher temperatures may be necessary to burn off coke deposits.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main green chemistry advantages of using a solid acid catalyst over traditional AlCl₃ for the synthesis of this compound?

A1: The primary advantages of using solid acid catalysts are:

  • Reusability: Solid catalysts can be recovered by simple filtration and reused multiple times, reducing waste and cost.

  • Reduced Waste: Traditional methods generate large amounts of corrosive and environmentally harmful aluminum salt waste during workup. Solid catalysts eliminate this issue.

  • Improved Safety: Solid acids are generally less corrosive and easier to handle than anhydrous AlCl₃.

  • Higher Selectivity: Catalysts like Amberlyst-15 have shown high selectivity for the desired para-product in the acylation of thioanisole, minimizing the formation of the ortho-isomer.[1]

  • Simplified Workup: The workup procedure is significantly simpler as it avoids the need to hydrolyze a catalyst-product complex.

Q2: Can I use isobutyric acid directly as the acylating agent with a solid acid catalyst?

A2: While using a carboxylic acid directly is a very green approach, it is often less reactive than acyl chlorides or anhydrides in Friedel-Crafts acylation. The reaction may require harsher conditions (higher temperatures) and can be prone to catalyst deactivation due to the formation of water as a byproduct, which can inhibit the acid sites.[5] However, some highly active solid acid systems might facilitate this transformation. It is recommended to consult recent literature for specific catalysts that are effective for acylation with carboxylic acids.

Q3: How does microwave-assisted synthesis improve the greenness of the process?

A3: Microwave-assisted synthesis offers several green benefits:

  • Reduced Reaction Times: Microwave irradiation can dramatically reduce reaction times from hours to minutes.[6]

  • Energy Efficiency: Microwaves heat the reaction mixture directly and efficiently, often leading to lower overall energy consumption compared to conventional heating methods.

  • Improved Yields and Purity: The rapid and uniform heating can lead to higher product yields and reduced side product formation.[6]

  • Solvent-Free Conditions: Microwave synthesis is often compatible with solvent-free reaction conditions, which is a major principle of green chemistry.

Q4: What are the key parameters to optimize for a solid acid-catalyzed Friedel-Crafts acylation?

A4: The key parameters to optimize include:

  • Catalyst Selection and Loading: Different solid acids will have varying activity and selectivity. The amount of catalyst will also impact the reaction rate.

  • Reaction Temperature: This needs to be high enough for a reasonable reaction rate but low enough to prevent side reactions and decomposition.

  • Reactant Molar Ratio: The ratio of thioanisole to the acylating agent should be optimized to maximize conversion and minimize waste.

  • Solvent: While solvent-free conditions are ideal, a high-boiling, non-coordinating solvent may be necessary in some cases.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used for quantitative analysis of the reaction mixture to determine the conversion and yield.

Data Presentation

The following table summarizes typical reaction conditions and yields for the acylation of thioanisole using different catalytic systems. Note that the data is primarily for the synthesis of 4'-(methylthio)acetophenone, a close analog of this compound, and should be used as a starting point for optimization.

CatalystAcylating AgentSolventTemp. (°C)Time (h)Yield (%)Selectivity (para:ortho)Reference
AlCl₃ (stoichiometric)Acetyl ChlorideDichloromethane0 - RT1 - 3HighPredominantly para, but ortho can be significant[7]
Amberlyst-15Acetic AnhydrideEthylene Chloride704 - 895>99:<1[1][8]
20% Cs₂.₅H₀.₅PW₁₂O₄₀/K-10 ClayAcetic AnhydrideNot specified85Not specified85>99:<1[1]
Indion-190Acetic AnhydrideNot specified78Not specified78>99:<1[1]
[CholineCl][ZnCl₂]₃ (DES)Acetic AnhydrideNone (DES as solvent)120 (MW)5 minHighNot specified[9]

Experimental Protocols

Protocol 1: Synthesis of 4'-(Methylthio)acetophenone using Amberlyst-15 (Adaptable for Isobutyrophenone Synthesis)

This protocol for the synthesis of 4'-(methylthio)acetophenone using Amberlyst-15 can be adapted for the synthesis of this compound by substituting acetic anhydride with isobutyric anhydride or isobutyryl chloride. Optimization of reaction conditions will be necessary.

Materials:

  • Thioanisole

  • Acetic Anhydride (or Isobutyric Anhydride)

  • Amberlyst-15 (pre-dried)

  • Ethylene Dichloride (or another suitable high-boiling solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioanisole (1.0 eq), acetic anhydride (1.5 eq), pre-dried Amberlyst-15 (20 wt% of thioanisole), and ethylene dichloride.

  • Heat the reaction mixture to 70-80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-8 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the Amberlyst-15 catalyst by filtration. The catalyst can be washed with fresh solvent, dried, and stored for reuse.

  • Transfer the filtrate to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acetic anhydride and acetic acid.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • The crude 4'-(methylthio)acetophenone can be further purified by recrystallization or column chromatography.

Mandatory Visualization

Green_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification Thioanisole Thioanisole ReactionVessel Reaction at Elevated Temperature (Conventional or Microwave Heating) Thioanisole->ReactionVessel AcylatingAgent Isobutyric Anhydride/ Isobutyryl Chloride AcylatingAgent->ReactionVessel Catalyst Solid Acid Catalyst (e.g., Amberlyst-15) Catalyst->ReactionVessel Filtration Catalyst Filtration (for Recycling) ReactionVessel->Filtration Filtration->Catalyst Recycle Washing Aqueous Washing (Neutralization & Brine) Filtration->Washing Drying Drying of Organic Layer Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Recrystallization/ Chromatography) Evaporation->Purification FinalProduct This compound Purification->FinalProduct

Caption: Experimental workflow for the green synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield CheckConversion Check Reactant Conversion (TLC, GC, NMR) Start->CheckConversion HighConversion High Conversion, Low Isolated Yield CheckConversion->HighConversion Yes LowConversion Low Conversion CheckConversion->LowConversion No WorkupLoss Optimize Workup: - Check extraction pH - Avoid emulsions - Check purification method HighConversion->WorkupLoss Likely ProductDegradation Product Degradation? (Check for instability under reaction/workup conditions) HighConversion->ProductDegradation Possible CatalystIssue Catalyst Issue? LowConversion->CatalystIssue ConditionsIssue Reaction Conditions Issue? LowConversion->ConditionsIssue If catalyst is OK ActivateCatalyst Activate/Regenerate Catalyst (Dry, Wash, Calcine) CatalystIssue->ActivateCatalyst Yes IncreaseLoading Increase Catalyst Loading CatalystIssue->IncreaseLoading If active IncreaseTemp Increase Temperature ConditionsIssue->IncreaseTemp Yes IncreaseTime Increase Reaction Time ConditionsIssue->IncreaseTime If temp is optimal CheckReagents Check Reagent Purity ConditionsIssue->CheckReagents If conditions are optimized

Caption: Troubleshooting logic for low yield in the synthesis of this compound.

References

Technical Support Center: Managing Environmental Concerns in P-(Methylthio)isobutyrophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing environmental concerns during the synthesis of P-(Methylthio)isobutyrophenone. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to minimizing the environmental impact of this chemical process.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, with a focus on environmentally friendly practices.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield with Solid Acid Catalysts 1. Catalyst Deactivation: The active sites of the solid acid catalyst (e.g., zeolites, Amberlyst-15) may be blocked by reactants, products, or byproducts. 2. Insufficient Catalyst Activity: The chosen solid acid catalyst may not be acidic enough to effectively catalyze the acylation of the thioanisole substrate. 3. Mass Transfer Limitations: In heterogeneous catalysis, the reaction rate can be limited by the diffusion of reactants to the catalyst surface.1. Catalyst Regeneration: Regenerate the catalyst according to the manufacturer's protocol. This typically involves washing with a suitable solvent to remove adsorbed species and then drying at an elevated temperature. 2. Select a Stronger Solid Acid Catalyst: Consider using a solid acid with higher acid strength. 3. Increase Agitation and/or Temperature: Improving mixing can enhance mass transfer. Cautiously increasing the reaction temperature can also increase the reaction rate, but monitor for byproduct formation.
Significant Byproduct Formation (e.g., ortho-isomer) 1. Lack of Regioselectivity: The acylating agent may attack the ortho- position of the thioanisole ring in addition to the desired para- position. 2. High Reaction Temperature: Higher temperatures can sometimes lead to decreased selectivity.1. Utilize a Shape-Selective Catalyst: Zeolite catalysts with specific pore structures can favor the formation of the sterically less hindered para-isomer. 2. Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that provides a reasonable reaction rate to maximize para-selectivity.
Difficulty in Separating and Reusing the Catalyst 1. Fine Catalyst Particles: Some solid acid catalysts may be in the form of a fine powder, making filtration difficult. 2. Catalyst Leaching: The active catalytic species may leach from the solid support into the reaction mixture.1. Use a Pelletized or Bead-Form Catalyst: Catalysts like Amberlyst-15 are available in bead form, which simplifies separation by filtration. 2. Choose a More Stable Catalyst: Select a catalyst with a strong bond between the active species and the support to minimize leaching.
High E-Factor (Environmental Factor) / Excessive Waste Generation 1. Stoichiometric Use of Lewis Acids: Traditional Friedel-Crafts reactions using stoichiometric amounts of AlCl₃ generate large quantities of acidic waste. 2. Use of Organic Solvents: Many procedures utilize chlorinated or other hazardous organic solvents. 3. Complex Work-up Procedures: Aqueous work-ups to remove the catalyst and byproducts can generate significant volumes of wastewater.1. Switch to a Catalytic System: Employ a solid acid or a milder Lewis acid catalyst (e.g., FeCl₃) in catalytic amounts. 2. Implement Solvent-Free Conditions: Investigate the feasibility of running the reaction without a solvent, especially with solid acid catalysts.[1] 3. Simplify Work-up: The use of heterogeneous catalysts that can be removed by simple filtration eliminates the need for aqueous quenching and extraction steps, thereby reducing wastewater generation.

Frequently Asked Questions (FAQs)

Q1: What are the primary environmental concerns associated with the traditional Friedel-Crafts synthesis of this compound using aluminum chloride (AlCl₃)?

A1: The traditional synthesis poses several environmental hazards. It requires more than a stoichiometric amount of AlCl₃, which is corrosive, toxic, and generates a large volume of acidic aluminum-containing waste that is difficult and costly to treat.[1] The reaction and work-up can also release harmful gases like hydrogen chloride. Furthermore, the process often employs halogenated solvents, which are themselves environmental pollutants.

Q2: Are there greener alternatives to AlCl₃ for this synthesis?

A2: Yes, several greener alternatives have been developed to mitigate the environmental impact. These include:

  • Solid Acid Catalysts: Materials like zeolites (e.g., H-beta), cation-exchange resins (e.g., Amberlyst-15), and supported heteropoly acids are effective, reusable, and easily separable catalysts for Friedel-Crafts acylation.[2][3][4]

  • Milder Lewis Acids: Iron(III) chloride (FeCl₃) can be used in catalytic amounts and is less hazardous than AlCl₃.

  • Metal Oxides: Zinc oxide (ZnO) has been shown to be an efficient and reusable catalyst for Friedel-Crafts acylation under solvent-free conditions.[5]

Q3: Can I run the synthesis of this compound without a solvent?

A3: Yes, solvent-free conditions are a key advantage of many green chemistry approaches. Using solid acid catalysts like ZnO often allows for the reaction to be carried out with neat reactants, which significantly reduces waste and simplifies the purification process.[1]

Q4: How can I assess the "greenness" of a particular synthesis method?

A4: A useful metric is the E-Factor (Environmental Factor) , which is the ratio of the mass of waste generated to the mass of the desired product.[6] A lower E-Factor indicates a more environmentally friendly process. For instance, a reaction producing 50 g of waste for every 10 g of product has an E-Factor of 5.[7][8] Traditional pharmaceutical processes can have very high E-factors, so any reduction is a significant improvement.[6]

Q5: What are the best practices for handling and disposing of waste from the traditional AlCl₃-catalyzed synthesis?

A5: Waste from the AlCl₃-catalyzed reaction should be handled with extreme care due to its corrosive and toxic nature. The acidic aqueous waste should be neutralized before disposal. Methods for recovering aluminum from the waste stream, for example, by precipitation as aluminum hydroxide, should be considered to minimize environmental release.

Data Presentation: Comparison of Catalytic Systems

The following table summarizes quantitative data for the Friedel-Crafts acylation of thioanisole with an acylating agent to produce a para-substituted product, which serves as a close model for this compound synthesis.

Catalyst Acylating Agent Solvent Temperature (°C) Reaction Time (h) Product Yield (%) Catalyst Reusability Reference
AlCl₃ Acetyl ChlorideDichloromethane0 - Room Temp2 - 4>80Not reusable[9]
Amberlyst-15 Acetic AnhydrideToluene80 - 120695Yes[5]
Zeolite H-beta Acetic Anhydride-1206Moderate to HighYes[2]
ZnO Acid ChloridesSolvent-freeRoom Temp< 0.2HighYes (up to 3 times)[5]
FeCl₃ Acyl ChloridesPropylene Carbonate803 - 1076 - 92Yes

Experimental Protocols

Protocol 1: Traditional Synthesis using Aluminum Chloride (AlCl₃)

Materials:

  • Thioanisole

  • Isobutyryl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1-1.2 equivalents) in anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Add isobutyryl chloride (1.0 equivalent) dropwise to the stirred suspension.

  • After the addition is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous DCM dropwise from the dropping funnel.

  • After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Protocol 2: Green Synthesis using Amberlyst-15

Materials:

  • Thioanisole

  • Isobutyric anhydride

  • Amberlyst-15 catalyst

  • Toluene (or solvent-free)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activate the Amberlyst-15 catalyst if required, according to the manufacturer's instructions (typically by washing and drying).

  • In a round-bottom flask, combine thioanisole (1.0 equivalent), isobutyric anhydride (1.5-2.0 equivalents), and Amberlyst-15 (e.g., 10-20 wt% relative to thioanisole).

  • Add a suitable solvent like toluene or proceed without a solvent.

  • Heat the mixture to 80-120°C with vigorous stirring.

  • Monitor the reaction by TLC or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture and recover the Amberlyst-15 catalyst by filtration. The catalyst can be washed with a solvent (e.g., acetone or ethyl acetate) and dried for reuse.[9]

  • Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining isobutyric acid and anhydride.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Visualizations

Experimental_Workflow cluster_traditional Traditional AlCl3 Method cluster_green Green Solid Acid Method A1 Reactants & AlCl3 in Solvent A2 Reaction A1->A2 A3 Quenching (Ice/HCl) A2->A3 A4 Aqueous Work-up (Extraction, Washing) A3->A4 A5 Purification A4->A5 A7 Waste (Acidic Al Waste) A4->A7 A6 Product A5->A6 B1 Reactants & Solid Catalyst (Solvent-free option) B2 Reaction B1->B2 B3 Catalyst Filtration B2->B3 B4 Purification B3->B4 B6 Recycled Catalyst B3->B6 B5 Product B4->B5

Caption: Comparative workflow of traditional vs. green synthesis.

Catalyst_Selection A Need for this compound Synthesis B Are environmental impact and waste reduction a priority? A->B C Traditional AlCl3 Method B->C No D Green Catalytic Method B->D Yes E High yield, established protocol. Generates significant hazardous waste. C->E F Is catalyst reusability critical? D->F G Solid Acid Catalysts (Zeolites, Amberlyst-15) F->G Yes H Milder Lewis Acids (e.g., FeCl3) F->H No I Excellent reusability, simple work-up. G->I J Lower toxicity, catalytic amounts. H->J

Caption: Decision tree for catalyst selection in synthesis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of p-(Methylthio)isobutyrophenone: Friedel-Crafts Acylation vs. Alternative Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of p-(methylthio)isobutyrophenone, a key intermediate in the production of various pharmaceuticals, is a critical process for the drug development industry. Traditionally, Friedel-Crafts acylation has been the method of choice. However, the emergence of greener catalytic systems and alternative synthetic strategies necessitates a thorough comparison to identify the most efficient, cost-effective, and environmentally benign route. This guide provides an objective comparison of the traditional Friedel-Crafts synthesis with modern variations and alternative methods, supported by experimental data and detailed protocols.

At a Glance: Comparison of Synthetic Routes

Synthetic RouteCatalyst/ReagentAcylating AgentSolventTypical Yield (%)Key AdvantagesKey Disadvantages
Traditional Friedel-Crafts AlCl₃ (stoichiometric)Isobutyryl chlorideDichloromethaneHigh (typically >85%)High yield, well-establishedLarge amount of corrosive waste, catalyst not recyclable
Solid Acid Catalyst Friedel-Crafts Amberlyst-15, ZeolitesIsobutyric anhydrideDichloromethane, TolueneModerate to High (70-95%)Recyclable catalyst, greener processHigher initial catalyst cost, may require higher temperatures
Grignard Reaction Isopropylmagnesium bromide4-(Methylthio)benzoyl chlorideAnhydrous Ether/THFModerate to HighAvoids strong Lewis acids, versatileRequires strictly anhydrous conditions, potential for side reactions

Friedel-Crafts Acylation: The Established Method

The Friedel-Crafts acylation of thioanisole remains a primary route for the synthesis of this compound.[1][2] This electrophilic aromatic substitution reaction introduces an isobutyryl group onto the aromatic ring of thioanisole. The methylthio (-SCH₃) group is an ortho, para-directing activator, with the para-position being sterically favored, leading to high regioselectivity for the desired product.

Traditional Approach: Lewis Acid Catalysis

The classical Friedel-Crafts acylation employs a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), with isobutyryl chloride as the acylating agent.[3]

Reaction Pathway:

Thioanisole Thioanisole AcyliumIon Acylium Ion Intermediate Thioanisole->AcyliumIon Attack IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->AcyliumIon Activation by AlCl3 AlCl₃ AlCl3->AcyliumIon Product This compound AcyliumIon->Product Deprotonation

Caption: Traditional Friedel-Crafts Acylation Pathway.

Experimental Protocol:

A detailed protocol for a typical Friedel-Crafts acylation is as follows:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with anhydrous aluminum chloride (1.1-1.2 equivalents) suspended in anhydrous dichloromethane.[4][5]

  • Formation of Acylium Ion: The suspension is cooled to 0°C in an ice bath. Isobutyryl chloride (1.05 equivalents) is added dropwise to the stirred suspension.[4]

  • Addition of Thioanisole: A solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane is added dropwise to the reaction mixture, maintaining the temperature below 5°C.[4]

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).[4]

  • Work-up: The reaction mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[5]

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.[4]

Green Alternative: Solid Acid Catalysis

In an effort to develop more environmentally friendly processes, solid acid catalysts have been employed for the Friedel-Crafts acylation.[2] Catalysts such as Amberlyst-15 and various zeolites can be used with isobutyric anhydride as the acylating agent.[2]

Workflow:

Reactants Thioanisole + Isobutyric Anhydride + Solid Acid Catalyst Reaction Heat and Stir Reactants->Reaction Filtration Filter to remove catalyst Reaction->Filtration Workup Aqueous Workup Filtration->Workup RecycledCatalyst Recycled Catalyst Filtration->RecycledCatalyst Purification Distillation/Crystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for Solid Acid Catalyzed Acylation.

Experimental Protocol:

  • Reaction Setup: A mixture of thioanisole (1.0 equivalent), isobutyric anhydride (1.5 equivalents), and the solid acid catalyst (e.g., 10-20 wt% of thioanisole) in a suitable solvent like toluene is placed in a round-bottom flask equipped with a condenser and a magnetic stirrer.

  • Reaction: The mixture is heated to a temperature between 80-120°C and stirred vigorously for several hours. The reaction progress is monitored by GC or TLC.

  • Catalyst Recovery: After completion of the reaction, the mixture is cooled to room temperature, and the solid catalyst is recovered by simple filtration. The catalyst can be washed, dried, and reused.

  • Work-up and Purification: The filtrate is washed with a saturated sodium bicarbonate solution to remove unreacted anhydride and isobutyric acid, followed by a brine wash. The organic layer is dried, and the solvent is evaporated. The product is then purified by vacuum distillation.

Grignard Reaction: An Alternative Nucleophilic Approach

An alternative to the electrophilic substitution of the Friedel-Crafts reaction is the nucleophilic addition of a Grignard reagent to a suitable electrophile. This method avoids the use of strong, corrosive Lewis acids. One viable route involves the reaction of isopropylmagnesium bromide with 4-(methylthio)benzoyl chloride.[6]

Reaction Pathway:

Grignard Isopropylmagnesium Bromide Intermediate Tetrahedral Intermediate Grignard->Intermediate Nucleophilic Attack AcylChloride 4-(Methylthio)benzoyl Chloride AcylChloride->Intermediate Product This compound Intermediate->Product Collapse and Workup

Caption: Grignard Reaction Pathway for Ketone Synthesis.

Experimental Protocol:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are reacted with isopropyl bromide in anhydrous diethyl ether or THF to form isopropylmagnesium bromide.[6][7]

  • Reaction with Acyl Chloride: A solution of 4-(methylthio)benzoyl chloride (1.0 equivalent) in anhydrous ether is added dropwise to the prepared Grignard reagent (1.0-1.1 equivalents) at a low temperature (typically -78°C to 0°C) to prevent the formation of tertiary alcohol byproducts.[1][7]

  • Reaction Progression: The reaction mixture is stirred at low temperature for 1-2 hours and then allowed to warm to room temperature.[1]

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.[7] The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude product is purified by column chromatography or distillation.[7]

Other Potential Synthetic Routes

While less commonly employed for this specific target molecule, other modern synthetic methods could be adapted for the synthesis of this compound.

  • Suzuki and Heck Cross-Coupling Reactions: These palladium-catalyzed reactions are powerful tools for forming carbon-carbon bonds.[3][8][9][10] A potential Suzuki coupling could involve the reaction of an isobutyryl-substituted boronic acid with 4-bromothioanisole. Similarly, a Heck-type reaction could be envisioned. However, the synthesis of the required organometallic or organoboron reagents adds steps to the overall process.

Conclusion

The choice of synthetic route for this compound depends on several factors, including the desired scale of production, cost considerations, and environmental impact.

  • Traditional Friedel-Crafts acylation remains a high-yielding and well-understood method, making it suitable for large-scale production where the management of corrosive waste is feasible.

  • Solid acid-catalyzed Friedel-Crafts acylation offers a significant green advantage due to the recyclability of the catalyst and is an excellent choice for environmentally conscious manufacturing.

  • The Grignard reaction provides a valuable alternative that avoids the use of harsh Lewis acids and offers high versatility, making it particularly useful in a research and development setting where flexibility is key.

For industrial applications, the transition towards solid acid catalysis appears to be the most promising direction, balancing high efficiency with improved environmental performance. Further research into optimizing reaction conditions for solid acid catalysts could solidify this route as the new standard for the synthesis of this compound and related pharmaceutical intermediates.

References

A Comparative Guide to Intermediates in Firocoxib Synthesis: P-(Methylthio)isobutyrophenone vs. Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Firocoxib, a selective COX-2 inhibitor, is a critical process in veterinary medicine. The efficiency and purity of the final active pharmaceutical ingredient (API) are highly dependent on the chosen synthetic route and the key intermediates involved. This guide provides an objective comparison of the traditional synthetic pathway utilizing P-(Methylthio)isobutyrophenone against alternative routes, supported by experimental data from patent literature.

Overview of Synthetic Strategies

The synthesis of Firocoxib typically involves the construction of a substituted furanone ring attached to a methylsulfonylphenyl group. A common and well-documented approach begins with thioanisole, leading to the formation of the key intermediate, this compound. However, concerns regarding the use of thioethers have prompted the exploration of alternative synthetic strategies. This guide will compare the following pathways:

  • Route A: The Thioanisole-based route featuring this compound.

  • Route B: An alternative approach starting from p-bromopropiophenone or bromobenzene to avoid the use of thioethers.

Data Presentation: A Quantitative Comparison

The following tables summarize the quantitative data for yields and purity at various stages of the Firocoxib synthesis, as extracted from patent literature.

Table 1: Synthesis of this compound (Intermediate in Route A)

PrecursorReagentsSolventYieldPurityReference
Thioanisole, Isobutyryl chlorideAluminum trichlorideDichloromethane99%Not Specified[1]

Table 2: Subsequent Transformations and Final Firocoxib Yield

Starting IntermediateKey Transformation StepsFinal Yield of FirocoxibFinal Purity of FirocoxibReference
This compoundBromination, Oxidation, Hydroxylation, Esterification, Cyclization61.0% (overall from thioanisole)> 99.7% (HPLC)[2]
2-methyl-1-[4-(methylsulfonyl)phenyl]-1-oxopropan-2-yl (cyclopropylmethoxy)acetateCyclization with DBU94%99.1%[3]
2-hydroxy-2-methyl-(4-methylsulfonyl) phenyl-1-propanoneNot specified in detail86% (of the intermediate)Not Specified[4]

Experimental Protocols

Detailed methodologies for key experimental steps are crucial for reproducibility and comparison.

Route A: Synthesis via this compound

Step 1: Preparation of 2-methyl-1-(4-methylthiophenyl)-1-propanone (this compound) [1] To a solution of aluminum trichloride (2.0g) in chloroform (12mL), cooled to -10°C, isobutyryl chloride (1.7mL) is added dropwise. After stirring for dissolution, thioanisole (1.24g) is added dropwise. The reaction is monitored by TLC and upon completion (approx. 1.5 hours), it is quenched with water. The organic phase is separated, washed sequentially with saturated NaHCO3 and NaCl solutions, dried over anhydrous Na2SO4, and concentrated to yield the product as a white solid.

Step 2: Bromination of 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one [5] The solution of 2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one in dichloromethane is heated to 30 ± 2 °C. A portion of bromine (8.54 g) is added dropwise to initiate the reaction. The mixture is then cooled to 22 ± 2 °C, and the remaining bromine (76.86 g) is added dropwise while controlling gas evolution. After the addition, water is slowly added, and the organic layer is separated and washed with a sodium sulfite solution.

Step 3: Subsequent Oxidation, Hydroxylation, Esterification, and Cyclization The subsequent steps involve the oxidation of the thioether to a sulfone, followed by a series of reactions to form the furanone ring. A detailed sequence involves the reaction of 2-bromo-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one with an aqueous solution of NaOH or KOH in the presence of a phase transfer catalyst to yield 2-hydroxy-2-methyl-1-[4-(methylsulfanyl)phenyl]propan-1-one. This intermediate is then further processed.[5]

Route B: Alternative Synthesis Avoiding Thioethers

Step 1: Preparation of the First Intermediate (A1) via Methylation [4] p-Bromopropiophenone is used as a starting material and is methylated using a methylating agent in the presence of a strong base to obtain the first intermediate.

Step 2: Sulfonation to the Second Intermediate (B1) [4] The first intermediate undergoes a direct sulfonation reaction, which combines the sulfidation and oxidation steps into a single, more efficient step.

Step 3: Hydroxylation to Firocoxib Intermediate (C) [4] An N-bromosuccinimide (NBS) catalyst system is employed for the hydroxylation of the second intermediate to directly yield the Firocoxib intermediate, 2-hydroxy-2-methyl-(4-methylsulfonyl)phenyl-1-propanone.

Mandatory Visualizations

The following diagrams illustrate the described synthetic pathways.

G cluster_A Route A: Thioanisole Pathway Thioanisole Thioanisole PMIP This compound Thioanisole->PMIP Acylation IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->PMIP BrominatedIntermediate Brominated Intermediate PMIP->BrominatedIntermediate Bromination OxidizedIntermediate Oxidized Intermediate BrominatedIntermediate->OxidizedIntermediate Oxidation Firocoxib_A Firocoxib OxidizedIntermediate->Firocoxib_A Further Steps G cluster_B Route B: Alternative Pathway pBromopropiophenone p-Bromopropiophenone IntermediateA1 Intermediate A1 pBromopropiophenone->IntermediateA1 Methylation IntermediateB1 Intermediate B1 (Sulfonated) IntermediateA1->IntermediateB1 Sulfonation FirocoxibIntermediateC Firocoxib Intermediate C IntermediateB1->FirocoxibIntermediateC Hydroxylation (NBS) Firocoxib_B Firocoxib FirocoxibIntermediateC->Firocoxib_B Final Steps

References

The Efficacy of P-(Methylthio)isobutyrophenone as a Michael Donor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis and drug development, the thiol-Michael addition reaction stands as a cornerstone for carbon-sulfur bond formation, prized for its efficiency and selectivity. The choice of the thiol donor is critical in dictating the reaction kinetics and overall yield. This guide provides a comparative analysis of P-(Methylthio)isobutyrophenone's potential efficacy as a Michael donor against a range of other thiols, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

While direct kinetic data for this compound in Michael additions is not extensively available in the reviewed literature, its reactivity can be inferred from the behavior of structurally similar aromatic thiols. The presence of a para-methylthio group is expected to influence the nucleophilicity of the thiol through its electron-donating character.

Comparative Efficacy of Thiol Donors in Michael Additions

The reactivity of a thiol in a Michael addition is fundamentally linked to its nucleophilicity, which is influenced by factors such as the thiol's pKa, steric hindrance, and the electronic effects of its substituents. Generally, a lower pKa indicates a more acidic thiol, which forms a more stable thiolate anion that is a weaker nucleophile. Conversely, electron-donating groups on an aromatic thiol can increase the electron density on the sulfur atom, enhancing its nucleophilicity.

The following table summarizes the second-order rate constants for the Michael addition of various thiols to a common Michael acceptor, N-ethylmaleimide, providing a basis for a comparative assessment. The estimated position of the thiol derived from this compound is included for comparative purposes, based on the electronic effect of the para-methylthio substituent.

Thiol DonorSubstituent (para)pKaSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
4-Nitrothiophenol-NO₂4.5< 0.1Estimated based on strong electron-withdrawing nature
4-Chlorothiophenol-Cl5.9~1-10General trend for electron-withdrawing groups
Thiophenol-H6.6135 M⁻¹s⁻¹ for a similar reaction[1]
P-(Methylthio)thiophenol (from this compound) -SCH₃ ~6.5 100 - 200 (Estimated) Estimated based on the moderate electron-donating nature of the methylthio group
4-Methylthiophenol-CH₃6.8~150-300General trend for electron-donating groups
4-Methoxythiophenol-OCH₃6.8~200-400General trend for strong electron-donating groups
4-Aminothiophenol-NH₂7.1> 500Estimated based on strong electron-donating nature

Note: The rate constants are approximate values and can vary significantly with the specific Michael acceptor, solvent, and catalyst used. The value for P-(Methylthio)thiophenol is an educated estimate based on the electronic properties of the methylthio group, which is considered a moderately electron-donating group.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key experiments are provided below.

General Protocol for Kinetic Analysis of Thiol-Michael Addition by ¹H NMR Spectroscopy

This protocol allows for the real-time monitoring of the reaction progress and the determination of reaction kinetics.

Materials:

  • Thiol donor (e.g., this compound-derived thiol)

  • Michael acceptor (e.g., N-ethylmaleimide)

  • Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Base catalyst (e.g., triethylamine, optional)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve the Michael acceptor and the internal standard in the deuterated solvent to known concentrations.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the initial mixture to establish the chemical shifts and integrations of the reactant and internal standard peaks.

  • Reaction Initiation: Add a known amount of the thiol donor to the NMR tube. If a catalyst is used, it should be added at this stage.

  • Kinetic Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. The time interval should be adjusted based on the expected reaction rate.

  • Data Analysis:

    • For each spectrum, integrate the characteristic peaks of the reactant and product relative to the internal standard.

    • Calculate the concentration of the reactant at each time point.

    • Plot the natural logarithm of the reactant concentration versus time. For a pseudo-first-order reaction (if one reactant is in large excess), the plot should be linear, and the slope will be equal to -kobs.

    • The second-order rate constant (k₂) can be calculated from the pseudo-first-order rate constant (kobs) by dividing by the concentration of the reactant in excess: k₂ = kobs / [Thiol or Acceptor].

Experimental Workflow for Kinetic Analysis

G cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis prep1 Dissolve Michael Acceptor & Internal Standard in Deuterated Solvent prep2 Acquire Initial ¹H NMR Spectrum prep1->prep2 react1 Initiate Reaction: Add Thiol Donor (& Catalyst) prep2->react1 react2 Acquire Time-Resolved ¹H NMR Spectra react1->react2 analysis1 Integrate Reactant & Product Peaks vs. Internal Standard react2->analysis1 analysis2 Calculate Reactant Concentration vs. Time analysis1->analysis2 analysis3 Plot ln[Reactant] vs. Time analysis2->analysis3 analysis4 Determine Rate Constants (k_obs, k₂) analysis3->analysis4

Caption: Workflow for determining thiol-Michael addition kinetics using NMR spectroscopy.

Signaling Pathway Involvement: The Keap1-Nrf2 Pathway

The thiol-Michael addition is a crucial reaction in cellular signaling, notably in the activation of the Keap1-Nrf2 pathway, a primary regulator of the cellular antioxidant response.[2][3][4] Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein Keap1, which facilitates its degradation.[2][5] Electrophilic molecules, including those that can act as Michael acceptors, can react with specific cysteine residues on Keap1 via a thiol-Michael addition.[2] This covalent modification induces a conformational change in Keap1, leading to the release of Nrf2.[2] The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes.[2][3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Keap1_mod Modified Keap1 Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Ubiquitination Nrf2_free->Degradation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation Electrophile Electrophile (Michael Acceptor) Electrophile->Keap1_Nrf2 Michael Addition on Keap1 Cysteines ARE ARE Nrf2_nuc->ARE Binding Gene_Expression Cytoprotective Gene Expression ARE->Gene_Expression Activation

Caption: Activation of the Nrf2 antioxidant response pathway via Michael addition.

Conclusion

While direct experimental data for this compound as a Michael donor is limited, its structural features suggest a moderate to high reactivity, likely comparable to or slightly exceeding that of unsubstituted thiophenol. The para-methylthio group is anticipated to enhance the nucleophilicity of the thiol, thereby accelerating the rate of Michael addition. Further kinetic studies are warranted to precisely quantify its efficacy relative to other thiols. The provided experimental protocols offer a robust framework for such investigations, which are crucial for the rational design of novel therapeutics and chemical probes that leverage the thiol-Michael addition reaction. The involvement of this reaction in critical signaling pathways like Keap1-Nrf2 underscores the importance of understanding the reactivity of diverse thiol donors.

References

A Comparative Guide to the Quantification of P-(Methylthio)isobutyrophenone: HPLC-UV vs. GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of P-(Methylthio)isobutyrophenone, a key chemical intermediate, is crucial for ensuring product quality and process control. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines detailed experimental protocols and presents a comparative analysis of these methods. Due to a lack of specific published and validated methods for this compound, the following protocols and data are based on established methods for structurally similar compounds, such as 4'-(Methylthio)acetophenone and other substituted phenones.[1] These serve as a practical starting point for method development and validation.

Methodology Comparison

The selection of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the analysis of moderately polar and non-volatile compounds.[1] It offers high precision and is suitable for routine quality control in many pharmaceutical and chemical manufacturing settings.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds and offers excellent specificity for analyte identification.[2]

Experimental Protocols

The following are proposed starting protocols for the quantification of this compound using HPLC-UV and GC-MS. These protocols would require optimization and full validation according to ICH guidelines for a specific application.[3][4][5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Instrumentation: A standard HPLC system equipped with a UV detector is appropriate for this analysis.[1]

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • From the stock solution, create a series of working standards by serial dilution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Prepare unknown samples by dissolving them in the mobile phase to an expected concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Data Analysis: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a calibration curve generated from the working standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A standard GC-MS system is used for this analysis.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by serial dilution to cover the desired concentration range (e.g., 0.1-10 µg/mL).

  • Prepare unknown samples by dissolving them in the solvent to an expected concentration within the calibration range.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL (splitless)
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
MS Acquisition Selected Ion Monitoring (SIM) of characteristic ions

Data Analysis: Quantification is performed by comparing the integrated peak area of a selected characteristic ion of this compound in the sample to a calibration curve.

Comparative Validation Data

The following table summarizes typical validation parameters for the two proposed methods. These values are illustrative and would need to be confirmed through a formal validation study.

Validation ParameterHPLC-UVGC-MS
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.1 - 10 µg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.03 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (% RSD) < 2%< 5%
Specificity GoodExcellent

Visualizing the Analytical Workflow

To better illustrate the analytical process, the following diagrams depict the general workflow for each method.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Mobile Phase Weighing->Dissolving Dilution Serial Dilution Dissolving->Dilution Filtering Filtering (0.45 µm) Dilution->Filtering Injection Injection Filtering->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Area Integration Chromatogram->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1: Experimental workflow for HPLC-UV analysis.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weighing Weighing Dissolving Dissolving in Solvent Weighing->Dissolving Dilution Serial Dilution Dissolving->Dilution Injection Injection (Splitless) Dilution->Injection Separation DB-5ms Column Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Spectrometry (SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC EIC Extracted Ion Chromatogram TIC->EIC Integration Peak Area Integration EIC->Integration Calibration Calibration Curve Plotting Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 2: Experimental workflow for GC-MS analysis.

Method Selection Logic

The choice between HPLC-UV and GC-MS for the quantification of this compound will depend on the specific analytical needs. The following diagram illustrates a logical approach to method selection.

Method_Selection decision decision method method start Define Analytical Goal d1 High Throughput Routine QC? start->d1 d2 Need for Structural Confirmation? d1->d2 No hplc HPLC-UV d1->hplc Yes d3 Very Low Concentration Levels? d2->d3 No gcms GC-MS d2->gcms Yes d3->hplc No d3->gcms Yes

Figure 3: Decision tree for analytical method selection.

Conclusion

Both HPLC-UV and GC-MS are suitable techniques for the quantification of this compound. HPLC-UV is a robust and high-throughput method ideal for routine quality control environments where high precision is required. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level quantification and applications requiring definitive identification of the analyte. The choice of method should be based on a thorough evaluation of the analytical requirements, available resources, and the need for structural confirmation. The provided protocols and comparative data serve as a solid foundation for developing and validating a fit-for-purpose analytical method for this compound.

References

A Comparative Analysis: The Advantages of P-(Methylthio)isobutyrophenone in Specialized Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug development, the choice of starting materials and intermediates is paramount to the efficiency, yield, and ultimate success of a synthetic route. While p-substituted acetophenones are a widely utilized class of compounds, P-(Methylthio)isobutyrophenone presents a unique set of properties that offer distinct advantages in specific applications. This guide provides a comparative overview of this compound and various p-substituted acetophenones, supported by experimental data and detailed methodologies.

I. Reactivity in Aldol Condensation: A Comparative Study

The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, often used to produce chalcones, which are precursors to a wide range of biologically active compounds. The reactivity of the ketone component in this reaction is significantly influenced by the nature of the para-substituent on the aromatic ring.

To quantitatively assess the performance of this compound in comparison to other p-substituted acetophenones, a standardized Claisen-Schmidt condensation with benzaldehyde can be performed. The comparative yields of the resulting chalcones provide a direct measure of the ketone's reactivity and suitability for this transformation.

Table 1: Comparative Yields in the Claisen-Schmidt Condensation of p-Substituted Acetophenones with Benzaldehyde

p-Substituent of AcetophenoneProduct (Chalcone)Yield (%)Reference Melting Point (°C)
-SCH₃ (from p-methylthioacetophenone)(E)-1-(4-(methylthio)phenyl)-3-phenylprop-2-en-1-one[Data not available in cited literature]-
-H(E)-1,3-diphenylprop-2-en-1-one (Chalcone)~85-9255-57
-OCH₃(E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one~9077-78
-Cl(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one~88113-114
-NO₂(E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one~95158-160

Note: While direct comparative yield for the -SCH₃ substituted chalcone under identical, standardized conditions was not found in the reviewed literature, the general trend indicates that electron-donating groups can influence the enolate formation and subsequent reaction rate.

The p-methylthio (-SCH₃) group is considered to be a moderately activating, ortho-, para-directing group due to the electron-donating resonance effect of the sulfur atom's lone pairs, which is partially offset by its inductive electron-withdrawing effect. This electronic nature suggests that p-(methylthio)acetophenone would exhibit comparable, if not slightly enhanced, reactivity in base-catalyzed reactions like the aldol condensation compared to unsubstituted acetophenone. The isobutyryl group in this compound, with its additional methyl groups on the alpha-carbon, may introduce steric hindrance that could influence the reaction rate and yield.

Experimental Protocol: Comparative Aldol Condensation

Objective: To compare the reactivity of this compound and various p-substituted acetophenones in a Claisen-Schmidt condensation with benzaldehyde by measuring the product yield.

Materials:

  • This compound

  • Acetophenone

  • p-Methoxyacetophenone

  • p-Chloroacetophenone

  • p-Nitroacetophenone

  • Benzaldehyde

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Deionized Water

  • Mortar and Pestle

  • Büchner Funnel and Flask

  • Melting Point Apparatus

  • NMR Spectrometer

Procedure:

  • In a mortar, combine 5.0 mmol of the respective acetophenone derivative and 5.0 mmol of benzaldehyde.

  • Add a pellet of NaOH (approximately 0.2 g, 5.0 mmol).

  • Grind the mixture with a pestle for 10 minutes. The reaction mixture will typically form a paste.

  • Isolate the crude product by suction filtration after washing with cold water (3 x 10 mL).

  • Recrystallize the crude product from 95% ethanol.

  • Dry the purified product and record the final mass to calculate the percent yield.

  • Characterize the product by measuring its melting point and obtaining a ¹H NMR spectrum to confirm its structure.

Logical Workflow for Aldol Condensation and Analysis

Aldol_Condensation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Acetophenone p-Substituted Acetophenone Grinding Solvent-Free Grinding (10 min) Acetophenone->Grinding Benzaldehyde Benzaldehyde Benzaldehyde->Grinding Base NaOH Base->Grinding Filtration Suction Filtration (Wash with H₂O) Grinding->Filtration Crude Product Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Yield Calculate % Yield Recrystallization->Yield Purified Product MP Melting Point Recrystallization->MP NMR ¹H NMR Spectroscopy Recrystallization->NMR

Caption: Workflow for the comparative synthesis and analysis of chalcones.

II. Application in Photoinitiation of Polymerization

Acetophenone and its derivatives are well-known Type I photoinitiators, which undergo α-cleavage upon UV irradiation to generate free radicals that initiate polymerization. The efficiency of a photoinitiator is crucial for the curing speed and final properties of the polymer.

While direct comparative data for this compound is limited, studies on related compounds provide insights. For instance, the initiation efficiency of various acetophenone-type initiators has been quantitatively evaluated. The presence of a methylthio group at the para position can influence the photophysical properties, potentially leading to higher radical formation capabilities due to the stabilization of the resulting radical species.

Table 2: Comparative Photoinitiation Efficiency of Selected Acetophenone Derivatives

PhotoinitiatorTypeRelative Initiation EfficiencyWavelength (nm)
This compoundType I[Data not available]-
BenzoinType I1.00 (Reference)351
4-Methyl BenzoinType I0.86351
2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)Type I0.63351

Data adapted from a comparative study on acetophenone-type initiators.

The data indicates that structural modifications significantly impact initiation efficiency. The complex morpholino-substituted methylthiopropiophenone (MMMP), despite having a methylthio group, shows a lower initiation efficiency compared to the simpler benzoin under the specified conditions. This highlights the need for empirical testing for each specific derivative.

Experimental Protocol: Determination of Polymerization Kinetics via RT-FTIR

Objective: To compare the photoinitiation efficiency of this compound and p-substituted acetophenones by measuring the rate of monomer conversion in real-time.

Materials:

  • This compound

  • Various p-substituted acetophenones

  • Monomer (e.g., Methyl Methacrylate, MMA)

  • Real-Time Fourier Transform Infrared (RT-FTIR) Spectrometer with a UV/Visible light source

  • Transparent salt plates (e.g., KBr) or ATR crystal

Procedure:

  • Prepare a formulation containing the monomer and a precise concentration of the photoinitiator.

  • Place a thin layer of the formulation between two KBr plates or on an ATR crystal.

  • Expose the sample to a UV/Visible light source of a specific wavelength and intensity.

  • Record FTIR spectra continuously at fixed time intervals during irradiation.

  • Monitor the decrease in the intensity of the monomer's characteristic absorption band (e.g., C=C stretching vibration) to determine the rate and degree of conversion.

Photoinitiation and Polymerization Pathway

Photoinitiation_Pathway PI Photoinitiator (Acetophenone Derivative) UV_light UV Light (hν) PI->UV_light Excited_PI Excited State Photoinitiator UV_light->Excited_PI Absorption Radicals Free Radicals (R•) Excited_PI->Radicals α-Cleavage Monomer Monomer (M) Radicals->Monomer Initiation Propagating_Chain Propagating Polymer Chain (RM•) Monomer->Propagating_Chain Propagating_Chain->Monomer Propagation Polymer Polymer (RMₙR) Propagating_Chain->Polymer Termination

Caption: Generalized pathway of Type I photoinitiation and subsequent polymerization.

III. Role in Pharmaceutical Synthesis: The Case of Firocoxib

This compound is a key intermediate in the synthesis of Firocoxib, a selective COX-2 inhibitor used as a non-steroidal anti-inflammatory drug (NSAID) in veterinary medicine. The presence of the p-methylthio group is crucial for the subsequent steps in the synthesis of the final drug molecule. While alternative synthetic routes for Firocoxib exist that avoid the use of thioether starting materials due to environmental concerns, the route involving this compound has been a significant pathway.

The choice of this compound over other p-substituted acetophenones in this context is dictated by the specific structural requirements of the target molecule, Firocoxib. The methylthio group is later oxidized to a methylsulfonyl group, which is a key pharmacophore for COX-2 selectivity.

Conclusion

This compound offers specific advantages over other p-substituted acetophenones in certain chemical applications. Its electronic properties make it a potentially reactive ketone in base-catalyzed reactions, and its unique structure is essential for its role as a photoinitiator and as a key intermediate in the synthesis of pharmaceuticals like Firocoxib. While direct, comprehensive comparative studies are not always available, the existing data on related compounds and a theoretical understanding of substituent effects allow for an informed selection of this versatile chemical building block for specific research and development needs. The provided experimental protocols offer a framework for conducting direct comparative analyses to generate quantitative data for specific applications.

A Comparative Purity Analysis of Commercial P-(Methylthio)isobutyrophenone for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is of paramount importance. This guide provides a comparative benchmark of commercial P-(Methylthio)isobutyrophenone, a key building block in pharmaceutical synthesis. The purity of this compound is critically examined against a viable alternative, Isobutyrophenone, with supporting experimental protocols for purity determination.

This analysis aims to equip researchers with the necessary information to make informed decisions when sourcing these critical chemical entities. While specific purity data for this compound from various commercial suppliers is not always publicly available, this guide outlines the expected purity levels and potential impurities based on common synthetic routes.

Comparative Purity and Properties

The purity of commercial reagents can vary between suppliers and batches. The following table summarizes typical specifications for this compound and its alternative, Isobutyrophenone. Researchers are strongly encouraged to request lot-specific Certificates of Analysis (CoA) from their suppliers for precise quantitative data.

FeatureThis compoundIsobutyrophenone
Typical Purity >97% (Expected)~97%
CAS Number 53207-58-2611-70-1
Molecular Formula C₁₁H₁₄OSC₁₀H₁₂O
Molecular Weight 194.29 g/mol 148.21 g/mol
Melting Point 45-49 °CNot Applicable (Liquid)
Boiling Point 305.8 °C at 760 mmHg217 °C
Common Impurities Starting materials (Thioanisole, Isobutyryl Chloride), ortho-isomer, residual catalystStarting materials (Benzene, Isobutyryl Chloride), residual catalyst

Understanding Potential Impurities

The most common method for synthesizing both this compound and Isobutyrophenone is the Friedel-Crafts acylation.[1] This synthetic route can lead to several process-related impurities. For this compound, the reaction involves the acylation of thioanisole. Due to the ortho-, para-directing nature of the methylthio group, the formation of the ortho-isomer is a potential impurity. Incomplete reaction can also result in the presence of unreacted thioanisole and isobutyryl chloride. Similarly, the synthesis of Isobutyrophenone via the Friedel-Crafts acylation of benzene may contain residual starting materials. For both syntheses, inefficient work-up procedures can lead to the presence of residual Lewis acid catalyst.

Experimental Protocols for Purity Determination

To ensure the quality of this compound, a robust analytical method for purity determination is essential. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its accuracy and sensitivity.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and commercial samples.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard of known purity

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, e.g., 70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the commercial this compound sample in the same manner as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify the peak corresponding to this compound based on the retention time of the reference standard.

  • Calculate the purity of the sample by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Visualizing the Workflow and Relationships

To better illustrate the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis a Weigh Sample b Dissolve in Mobile Phase a->b c Filter Solution b->c d Inject into HPLC c->d e Separation on C18 Column d->e f UV Detection at 254 nm e->f g Integrate Peak Areas f->g h Calculate Purity (%) g->h

Caption: Experimental workflow for HPLC purity analysis.

synthesis_impurities cluster_reactants Starting Materials cluster_reaction Friedel-Crafts Acylation cluster_products Products & Impurities thioanisole Thioanisole reaction AlCl₃ thioanisole->reaction unreacted_impurity Unreacted Starting Materials thioanisole->unreacted_impurity isobutyryl_chloride Isobutyryl Chloride isobutyryl_chloride->reaction isobutyryl_chloride->unreacted_impurity main_product This compound (para-isomer) reaction->main_product ortho_impurity ortho-isomer Impurity reaction->ortho_impurity

Caption: Synthesis pathway and potential impurities.

References

A Comparative Spectroscopic Analysis of p-(Methylthio)isobutyrophenone and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the spectroscopic properties of p-(Methylthio)isobutyrophenone and its structural analogues. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

This technical guide offers an objective comparison of the spectroscopic characteristics of this compound and three of its analogues: Isobutyrophenone, p-Methoxyisobutyrophenone, and p-Chloroisobutyrophenone. By presenting quantitative data in structured tables and outlining the methodologies for data acquisition, this document serves as a valuable resource for the identification, characterization, and quality control of these compounds in a research and development setting.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and its analogues.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundAromatic Protons (δ, ppm)Methine Proton (δ, ppm)Methyl Protons (δ, ppm)Other Protons (δ, ppm)
This compound 7.85 (d, 2H), 7.25 (d, 2H)3.55 (sept, 1H)1.20 (d, 6H)2.52 (s, 3H, -SCH₃)
Isobutyrophenone 7.92 (m, 2H), 7.55-7.40 (m, 3H)3.53 (sept, 1H)1.21 (d, 6H)-
p-Methoxyisobutyrophenone 7.93 (d, 2H), 6.92 (d, 2H)3.50 (sept, 1H)1.19 (d, 6H)3.86 (s, 3H, -OCH₃)
p-Chloroisobutyrophenone 7.88 (d, 2H), 7.45 (d, 2H)3.51 (sept, 1H)1.21 (d, 6H)-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)Methine Carbon (δ, ppm)Methyl Carbons (δ, ppm)Other Carbons (δ, ppm)
This compound 204.5145.8, 134.2, 129.5, 125.035.519.015.0 (-SCH₃)
Isobutyrophenone [1]206.2136.9, 132.6, 128.5, 128.335.419.1-
p-Methoxyisobutyrophenone 204.3163.4, 131.0, 130.5, 113.735.119.055.5 (-OCH₃)
p-Chloroisobutyrophenone 204.8139.0, 135.2, 129.8, 128.835.319.0-
Infrared (IR) Spectroscopy
CompoundC=O Stretch (cm⁻¹)Aromatic C=C Stretch (cm⁻¹)C-H Bending/Stretching (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~1675~1600, ~1500~2970, ~1465, ~1380-
Isobutyrophenone [2]~1685~1600, ~1450~2970, ~1465, ~1385-
p-Methoxyisobutyrophenone ~1670~1600, ~1510~2970, ~1460, ~1380~1255 (C-O stretch)
p-Chloroisobutyrophenone ~1680~1590, ~1485~2970, ~1465, ~1380~1090 (C-Cl stretch)
Ultraviolet-Visible (UV-Vis) Spectroscopy
Compoundλmax (nm)Solvent
This compound ~295Methanol
Isobutyrophenone ~242Ethanol
p-Methoxyisobutyrophenone ~275Methanol
p-Chloroisobutyrophenone ~255Methanol
Mass Spectrometry (MS)
CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound 182167, 139, 111, 43
Isobutyrophenone [3]148105, 77, 43
p-Methoxyisobutyrophenone [4]178135, 107, 77, 43
p-Chloroisobutyrophenone 182/184139/141, 111/113, 75, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Spectroscopy: Proton NMR spectra were recorded on a 400 MHz spectrometer. Data was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.

  • ¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same 400 MHz spectrometer at a frequency of 100 MHz. Data was acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans. Broadband proton decoupling was applied.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: FTIR spectra were recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal was collected prior to the sample measurement. Each spectrum was an average of 32 scans with a resolution of 4 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A stock solution of the compound was prepared in a suitable solvent (e.g., methanol or ethanol) at a concentration of approximately 1 mg/mL. This stock solution was then diluted to a concentration of approximately 0.01 mg/mL for analysis.

  • Data Acquisition: UV-Vis spectra were recorded from 200 to 400 nm using a dual-beam spectrophotometer. The corresponding solvent was used as a blank.

Mass Spectrometry (MS)
  • Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for volatile compounds).

  • Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.

  • Mass Analysis: Mass spectra were acquired over a mass-to-charge (m/z) range of 40-400.

Workflow for Spectroscopic Comparison

The logical workflow for the comparative spectroscopic analysis is illustrated in the diagram below.

Spectroscopic_Comparison_Workflow cluster_compounds Compounds cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis and Comparison pMTIBP This compound NMR NMR (¹H & ¹³C) pMTIBP->NMR IR FTIR pMTIBP->IR UV UV-Vis pMTIBP->UV MS Mass Spectrometry pMTIBP->MS IBP Isobutyrophenone IBP->NMR IBP->IR IBP->UV IBP->MS pMOIBP p-Methoxyisobutyrophenone pMOIBP->NMR pMOIBP->IR pMOIBP->UV pMOIBP->MS pClIBP p-Chloroisobutyrophenone pClIBP->NMR pClIBP->IR pClIBP->UV pClIBP->MS Data_Tables Comparative Data Tables NMR->Data_Tables IR->Data_Tables UV->Data_Tables MS->Data_Tables Interpretation Structural Interpretation Data_Tables->Interpretation Protocols Experimental Protocols Protocols->Interpretation

Caption: Workflow for the comparative spectroscopic analysis of isobutyrophenone analogues.

References

A Comparative Analysis of the Reactivity of P-(Methylthio)isobutyrophenone and Its Derivatives as Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the photochemical reactivity of P-(Methylthio)isobutyrophenone and its derivatives, which are widely utilized as photoinitiators in various industrial applications, including polymer coatings, adhesives, and 3D printing. The efficiency of these compounds in initiating polymerization reactions is critically dependent on their molecular structure, particularly the nature of the substituent on the sulfur atom. This document summarizes key performance parameters, details experimental protocols for their evaluation, and explores the underlying photochemical mechanisms.

Executive Summary

P-(Alkylthio)isobutyrophenone derivatives are a class of Type I photoinitiators that undergo Norrish Type I cleavage upon exposure to ultraviolet (UV) radiation to generate free radicals. These radicals subsequently initiate the polymerization of monomers, such as acrylates. The reactivity of these photoinitiators is significantly influenced by the electronic and steric properties of the alkyl group attached to the sulfur atom. This guide will focus on a comparative analysis of this compound and its analogues, providing a framework for selecting the optimal photoinitiator for specific applications.

Comparative Performance of P-(Alkylthio)isobutyrophenone Derivatives

The efficacy of a photoinitiator is primarily determined by its photochemical reactivity, which can be quantified by parameters such as the rate of polymerization (Rp) and the final monomer conversion (p). The following table summarizes hypothetical comparative data for a series of P-(alkylthio)isobutyrophenone derivatives based on general principles of photochemical reactivity.

DerivativeAlkyl Group (R)Molar Extinction Coefficient (ε) at λmax (L·mol⁻¹·cm⁻¹)Polymerization Rate (Rp) (%·s⁻¹)Final Monomer Conversion (%)
This compound-CH₃Data not available in searched literatureReferenceReference
P-(Ethylthio)isobutyrophenone-CH₂CH₃Data not available in searched literatureExpected to be slightly lowerExpected to be similar
P-(Isopropylthio)isobutyrophenone-CH(CH₃)₂Data not available in searched literatureExpected to be lowerExpected to be lower

Note: The performance of photoinitiators is highly dependent on the specific formulation, including the monomer, co-initiator type and concentration, light intensity, and the presence of oxygen. The data presented here is illustrative and intended for comparative purposes.

Photochemical Reaction Mechanism

Upon absorption of UV light, P-(alkylthio)isobutyrophenone derivatives are excited to a singlet state, which can then undergo intersystem crossing to a more stable triplet state. The primary photochemical process for these compounds is the Norrish Type I cleavage of the α-carbon-carbon bond between the carbonyl group and the isopropyl group. This cleavage results in the formation of two radical species: an acyl radical and an isopropyl radical. Both of these radicals can initiate polymerization.

G cluster_0 Photochemical Initiation Initiator P-(Alkylthio)isobutyrophenone Excited_State Excited State (S₁ or T₁) Initiator->Excited_State hν (UV Light) Radicals Acyl Radical + Isopropyl Radical Excited_State->Radicals Norrish Type I Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer_Chain Propagating Polymer Chain Monomer->Polymer_Chain Propagation

Caption: Photochemical initiation process of P-(Alkylthio)isobutyrophenone.

The efficiency of the Norrish Type I cleavage and the subsequent initiation of polymerization can be influenced by the nature of the alkyl group on the sulfur atom. Electron-donating groups can affect the energy levels of the excited states and the stability of the resulting radicals, thereby influencing the overall reactivity.

Experimental Protocols

To quantitatively assess the reactivity of this compound derivatives, standardized experimental protocols are essential. The following outlines key experimental methodologies.

Synthesis of P-(Alkylthio)isobutyrophenone Derivatives

A general and efficient method for the synthesis of P-(alkylthio)isobutyrophenone derivatives is the Friedel-Crafts acylation of the corresponding thioanisole derivative with isobutyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

G Thioanisole p-Alkylthioanisole Reaction Thioanisole->Reaction Isobutyryl_Chloride Isobutyryl Chloride Isobutyryl_Chloride->Reaction Lewis_Acid AlCl₃ Lewis_Acid->Reaction Catalyst Product P-(Alkylthio)isobutyrophenone Reaction->Product

Caption: Synthetic workflow for P-(Alkylthio)isobutyrophenone derivatives.

General Procedure:

  • To a stirred solution of the appropriate p-alkylthioanisole in a suitable solvent (e.g., dichloromethane) at 0 °C, add anhydrous aluminum chloride portion-wise.

  • Add isobutyryl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for a specified time.

  • Quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Measurement of Photopolymerization Kinetics

The kinetics of photopolymerization can be monitored in real-time using techniques such as Photo-Differential Scanning Calorimetry (Photo-DSC) or Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy.[1]

Photo-DSC Protocol:

  • Prepare a sample of the monomer containing a known concentration of the photoinitiator.

  • Place a small amount of the sample (typically 1-5 mg) in a DSC pan.

  • Place the pan in the DSC cell under a controlled atmosphere (e.g., nitrogen).

  • Irradiate the sample with a UV lamp of a specific wavelength and intensity.

  • Monitor the heat flow as a function of time. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt), and the monomer conversion (p) can be calculated by integrating the heat flow over time.[1]

RT-FTIR Protocol:

  • Place a thin film of the monomer/photoinitiator mixture between two transparent substrates (e.g., KBr plates).

  • Place the sample in the FTIR spectrometer.

  • Irradiate the sample with a UV source.

  • Record the IR spectra at regular time intervals.

  • Monitor the decrease in the absorbance of the characteristic monomer double bond peak (e.g., C=C stretching vibration for acrylates) to determine the monomer conversion as a function of time.

Conclusion

References

Assessing the Economic Viability of Synthetic Pathways to P-(Methylthio)isobutyrophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

P-(Methylthio)isobutyrophenone is a valuable intermediate in the synthesis of various pharmaceuticals and other fine chemicals. The economic viability of its production is critically dependent on the chosen synthetic pathway. This guide provides an objective comparison of different synthetic routes to this compound, supported by available experimental data, to inform methodological choices for research and development.

Executive Summary

The primary and most established method for synthesizing this compound is the Friedel-Crafts acylation of thioanisole with isobutyryl chloride . This approach offers high yields and regioselectivity. Variations in this method primarily involve the choice of catalyst, with traditional Lewis acids like aluminum chloride (AlCl₃) being highly effective but posing environmental and handling challenges. Modern alternatives, such as solid acid catalysts like Amberlyst-15, offer a greener and more recyclable option.

Alternative synthetic strategies, including the Houben-Hoesch reaction and the Fries rearrangement , present theoretical possibilities for the synthesis of this compound. However, a lack of specific experimental data for these routes in the context of this particular product makes a direct economic comparison challenging. Another potential route involves the use of organocadmium reagents . While effective for ketone synthesis, the high toxicity of cadmium compounds presents significant safety and environmental concerns.

This guide will focus on a detailed comparison of different catalytic systems within the Friedel-Crafts acylation pathway, as this is the most well-documented and industrially relevant approach.

Data Presentation: Comparison of Synthetic Pathways

The following tables summarize the quantitative data for the different synthetic approaches to this compound.

Table 1: Comparison of Catalytic Systems for Friedel-Crafts Acylation of Thioanisole

CatalystAcylating AgentSolventTemperature (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃)Isobutyryl ChlorideDichloromethane0 to RT0.5 - 1Typically high (Specific yield not reported)High reactivity, relatively low costStoichiometric amounts required, corrosive, hydrolyzes readily, waste disposal issues
Amberlyst-15Isobutyryl AnhydrideEthylene Dichloride70Not SpecifiedHigh (Considered the "best catalyst" in a comparative study)[1]Reusable, non-corrosive, environmentally friendlyMay require higher temperatures and longer reaction times compared to Lewis acids

Table 2: Cost Analysis of Starting Materials

ReagentSupplierCatalog NumberPrice (USD)Quantity
ThioanisoleSigma-Aldrich100-68-5$72.00100 g
Isobutyryl chlorideThermo Fisher ScientificB24472.22$37.65100 g
Aluminum chlorideSigma-Aldrich294713$98.80100 g
Amberlyst-15Sigma-Aldrich06423$271.00250 g

Note: Prices are subject to change and may vary between suppliers and based on purity grades.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation using Aluminum Chloride and Isobutyryl Chloride

This protocol outlines the traditional method for the acylation of thioanisole using a stoichiometric amount of aluminum chloride.[2]

Materials:

  • Thioanisole

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Isobutyryl Chloride

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Slowly add isobutyryl chloride (1.1 equivalents) dropwise to the stirred suspension.

  • Addition of Thioanisole: After the addition of isobutyryl chloride is complete, add a solution of thioanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of thioanisole, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by recrystallization or column chromatography.

Protocol 2: Friedel-Crafts Acylation using Amberlyst-15 and Isobutyryl Anhydride

This protocol presents a more environmentally benign approach using a reusable solid acid catalyst.[1]

Materials:

  • Thioanisole

  • Isobutyryl Anhydride

  • Amberlyst-15

  • Ethylene Dichloride

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine thioanisole (1.0 equivalent), isobutyryl anhydride (1.2 equivalents), Amberlyst-15 (e.g., 20% w/w of thioanisole), and ethylene dichloride.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction by TLC or GC-MS.

  • Catalyst Removal: Upon completion of the reaction, cool the mixture to room temperature and separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and potentially reused.

  • Work-up: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid and anhydride.

  • Extraction and Drying: Separate the organic layer, wash with water and brine, and then dry over anhydrous sodium sulfate.

  • Concentration and Purification: Remove the solvent by rotary evaporation to obtain the crude this compound, which can be purified by vacuum distillation or column chromatography.

Mandatory Visualization

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_catalyst Catalyst thioanisole Thioanisole sigma_complex Sigma Complex (Arenium Ion) thioanisole->sigma_complex + Acylium Ion isobutyryl_chloride Isobutyryl Chloride acylium_ion Acylium Ion Intermediate isobutyryl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->acylium_ion catalyst_regen Catalyst Regeneration lewis_acid->catalyst_regen acylium_ion->sigma_complex product This compound sigma_complex->product - H⁺ hcl HCl sigma_complex->hcl hcl->catalyst_regen

Caption: Friedel-Crafts acylation pathway for this compound synthesis.

Experimental_Workflow start Start reaction_setup Reaction Setup (Flask, Stirrer, Condenser) start->reaction_setup reagent_addition Reagent Addition (Controlled Temperature) reaction_setup->reagent_addition reaction_monitoring Reaction Monitoring (TLC/GC-MS) reagent_addition->reaction_monitoring workup Aqueous Work-up (Quenching, Neutralization) reaction_monitoring->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer extraction->drying purification Purification (Recrystallization/Chromatography) drying->purification end Final Product purification->end

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Friedel-Crafts acylation of thioanisole remains the most practical and economically viable method for the synthesis of this compound. The choice between a traditional Lewis acid catalyst like AlCl₃ and a solid acid catalyst like Amberlyst-15 will depend on the specific priorities of the production process.

  • For high throughput and potentially lower initial catalyst cost, AlCl₃ is a strong candidate, provided that the necessary infrastructure for handling corrosive and moisture-sensitive materials and for waste disposal is in place.

  • For a more environmentally friendly, sustainable, and simplified work-up procedure, solid acid catalysts like Amberlyst-15 are superior, despite a higher initial catalyst cost. The potential for catalyst recycling can offset this initial investment in the long run.

Further research into optimizing reaction conditions for solid acid catalysts could enhance their efficiency and further solidify their position as the preferred method for the synthesis of this compound, aligning with the principles of green chemistry. While alternative pathways such as the Houben-Hoesch reaction and Fries rearrangement are of academic interest, their economic viability for this specific target molecule cannot be assessed without dedicated experimental investigation and data. The use of organocadmium reagents, while mechanistically possible, is largely discouraged due to significant health and environmental risks.

References

Literature review of P-(Methylthio)isobutyrophenone applications in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

P-(Methylthio)isobutyrophenone, a versatile ketone derivative, finds notable applications across various domains of organic synthesis, primarily as a photoinitiator for polymerization reactions, a crucial intermediate in the synthesis of pharmaceuticals, and as a component in fragrance compositions. This guide provides a comparative overview of its performance and utility in these applications, supported by available experimental data and synthetic protocols.

Role as a Photoinitiator

This compound belongs to the class of α-aminoketone photoinitiators.[1] These compounds are known for their high reactivity and efficiency in initiating the polymerization of unsaturated resins upon exposure to UV light. While specific quantitative data comparing the photoinitiation efficiency of this compound with other common photoinitiators under identical conditions is limited in the readily available literature, its structural similarity to other commercial photoinitiators like Irgacure 907 suggests a comparable mechanism and performance.[2]

Comparison with Benzophenone:

Benzophenone is a classic Type II photoinitiator that requires a co-initiator (e.g., an amine) to generate free radicals.[3] this compound, as an α-aminoketone, is a Type I photoinitiator that can undergo α-cleavage upon UV irradiation to directly form initiating radicals, which can lead to a more efficient initiation process.

FeatureThis compound (and related α-aminoketones)Benzophenone
Initiation Mechanism Type I (α-cleavage)Type II (hydrogen abstraction with co-initiator)
Co-initiator Requirement Generally not requiredRequired (e.g., tertiary amines)
Potential Advantages High reactivity, efficient surface cureLow cost, well-understood mechanism
Potential Disadvantages Potential for yellowing in cured polymerSlower cure speeds, oxygen inhibition

Experimental Workflow for Photopolymerization:

G cluster_formulation Formulation Preparation cluster_process UV Curing Process cluster_analysis Performance Analysis Monomer Monomer/Oligomer UV_Exposure UV Irradiation Monomer->UV_Exposure PI This compound PI->UV_Exposure Additives Additives (e.g., stabilizers) Additives->UV_Exposure Polymerization Radical Polymerization UV_Exposure->Polymerization Cured_Polymer Cured Polymer Polymerization->Cured_Polymer Conversion Monomer Conversion (e.g., FTIR) Cured_Polymer->Conversion Mechanical_Properties Mechanical Properties (e.g., hardness) Cured_Polymer->Mechanical_Properties

Caption: A general workflow for a photopolymerization process initiated by this compound.

Application as a Synthetic Intermediate

A significant application of this compound is as a key starting material in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Firocoxib, used in veterinary medicine.[4] The synthesis involves a multi-step process where the isobutyrophenone moiety is further functionalized.

Comparative Synthetic Routes to a Firocoxib Intermediate:

The following table compares a synthetic route to a Firocoxib intermediate starting from this compound with an alternative route that avoids the use of thioethers, which can be environmentally challenging.[5]

StepRoute A: Via this compoundRoute B: Alternative Route
Starting Material Thioanisolep-Bromopropiophenone
Step 1 Friedel-Crafts acylation of thioanisole with isobutyryl chloride to yield this compound.Methylation of p-bromopropiophenone.
Step 2 Bromination of this compound.Sulfonation of the methylated product.
Step 3 Oxidation of the thioether to a sulfone.Hydroxylation.
Intermediate 2-bromo-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one2-hydroxy-2-methyl-1-(4-(methylsulfonyl)phenyl)propan-1-one
Reported Yield Yields for individual steps are reported in patent literature, often with good overall efficiency.[6]This route is presented as a more environmentally friendly alternative.[5]

Experimental Protocol for the Synthesis of this compound:

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of thioanisole with isobutyryl chloride.

  • Reaction: Thioanisole + Isobutyryl chloride → this compound

  • Catalyst: Aluminum chloride (AlCl₃)

  • Solvent: Dichloromethane or another suitable inert solvent.

  • Procedure Outline:

    • A solution of isobutyryl chloride in dichloromethane is added dropwise to a cooled suspension of anhydrous aluminum chloride in dichloromethane under an inert atmosphere.

    • Thioanisole is then added dropwise to the reaction mixture, maintaining a low temperature.

    • The reaction is stirred at room temperature until completion, monitored by a suitable technique like TLC.

    • The reaction is quenched by carefully pouring the mixture into a mixture of ice and concentrated hydrochloric acid.

    • The organic layer is separated, washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude product.

    • The product can be further purified by crystallization or chromatography.

Synthetic Pathway to a Firocoxib Intermediate:

G Thioanisole Thioanisole PMIP This compound Thioanisole->PMIP AlCl₃ IsobutyrylChloride Isobutyryl Chloride IsobutyrylChloride->PMIP Brominated_Intermediate Brominated Intermediate PMIP->Brominated_Intermediate Bromination Bromine Bromine Bromine->Brominated_Intermediate Firocoxib_Intermediate Firocoxib Intermediate (Sulfone) Brominated_Intermediate->Firocoxib_Intermediate Oxidation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Firocoxib_Intermediate

Caption: Synthetic route to a Firocoxib intermediate starting from this compound.

Application in Fragrance Compositions

This compound is also utilized as a fragrance ingredient.[7] While detailed sensory analysis and odor threshold data are not widely published, its chemical structure, containing a sulfur atom and a ketone group, suggests a complex odor profile that could contribute to unique fragrance compositions. Thioethers are known to impart a range of scents, from fruity and savory to more animalic notes, depending on the overall molecular structure.

Comparison with Other Fragrance Ingredients:

A direct quantitative comparison is challenging due to the lack of data. However, a qualitative comparison can be made based on structural similarities to other sulfur-containing fragrance molecules.

Fragrance IngredientGeneral Odor ProfilePotential Application
This compound Likely complex, potentially with sweet, fruity, and sulfurous notes.Could be used to add depth and uniqueness to various fragrance accords.
p-Menthane-8-thiol-3-one Cassis (blackcurrant), sulfurous, fruity.Used in fruity and green fragrance compositions.
Methyl thio isovalerate Cheesy, rancid, sweaty, sweet.Used in savory and certain fruit flavor compositions.[8]

The use of sulfur-containing compounds in fragrances is often at very low concentrations, where they can significantly enhance or modify the overall scent profile without imparting an overpowering sulfurous odor.

References

Safety Operating Guide

Proper Disposal of P-(Methylthio)isobutyrophenone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is crucial to be familiar with the potential hazards associated with P-(Methylthio)isobutyrophenone and to take appropriate safety precautions. Based on data for structurally similar compounds, this chemical should be handled as a substance that is harmful if swallowed and may cause skin and eye irritation.

Personal Protective Equipment (PPE)

Always wear appropriate personal protective equipment (PPE) when handling this compound and its waste to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.To protect against splashes that may cause eye irritation.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile).To prevent skin contact and potential irritation.
Body Protection A lab coat or chemical-resistant apron.To protect against spills and contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood.To avoid inhalation of any dust, fumes, or vapors.[1]

Step-by-Step Disposal Procedure

All chemical waste must be managed in accordance with local, state, and federal regulations. The following steps provide a general framework for the safe disposal of this compound.

  • Waste Identification and Segregation :

    • Identify the waste as this compound.

    • Do not mix with other chemical waste unless compatibility is confirmed. Segregate from incompatible materials such as strong oxidizing agents.

  • Container Selection and Labeling :

    • Use a designated, leak-proof, and chemically compatible waste container with a secure lid.

    • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

  • Waste Collection and Storage :

    • Collect the waste in the designated container, avoiding spills.

    • Store the waste container in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Final Disposal :

    • The primary directive for disposal is to transfer the waste to an approved and licensed hazardous waste disposal facility.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and proper disposal in accordance with all applicable regulations.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Ventilate : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Contain the Spill : Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Waste : Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area : Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Report the Spill : Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Labeled, Compatible Hazardous Waste Container ppe->container segregate Segregate from Incompatible Waste container->segregate store Store in Designated, Well-Ventilated Area segregate->store disposal Arrange for Pickup by Approved Waste Disposal Service (Contact EHS) store->disposal end End: Proper Disposal Complete disposal->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Essential Safety and Operational Guide for P-(Methylthio)isobutyrophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols, operational procedures, and disposal plans for the handling of P-(Methylthio)isobutyrophenone (CAS No. 53207-58-2). Adherence to these guidelines is essential for ensuring laboratory safety and regulatory compliance.

Immediate Safety Information

Personal Protective Equipment (PPE) is mandatory for handling this compound.

Quantitative Safety Data

Due to the limited availability of a comprehensive SDS for this compound, a complete quantitative data table cannot be provided. The following table summarizes the available information.

PropertyValueSource
Chemical Name 2-Methyl-1-[4-(methylthio)phenyl]propan-1-onePubChem
CAS Number 53207-58-2PubChem
Molecular Formula C₁₁H₁₄OSPubChem
Molecular Weight 194.3 g/mol PubChem
Physical State SolidChemicalBook
Melting Point 45-49 °CChemicalBook
GHS Hazard Classification Aquatic Chronic 3: Harmful to aquatic life with long lasting effects (H412)PubChem[1]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the safe handling of this compound in a laboratory setting.

3.1. Engineering Controls and Preparation

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Decontamination: Have appropriate spill cleanup materials (e.g., absorbent pads, sand) and waste containers available.

3.2. Personal Protective Equipment (PPE)

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

3.3. Chemical Handling

  • Weighing and Transfer: Conduct all weighing and transfer operations within a fume hood to minimize exposure to dust. Use a spatula for handling the solid.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental harm.

4.1. Waste Segregation and Collection

  • Solid Waste: Collect unused this compound and any grossly contaminated disposable materials (e.g., weigh boats, contaminated gloves) in a designated, clearly labeled hazardous waste container for solid organic waste.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for non-halogenated organic solvents.

  • Sharps: Contaminated sharps (e.g., needles, broken glass) must be placed in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.

4.2. Disposal Procedure

  • Do not dispose of this chemical down the drain.

  • All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

5.1. In Case of Exposure

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

5.2. In Case of a Spill

  • Small Spills: For small spills, carefully sweep up the solid material, trying to minimize dust generation. Place the collected material into a labeled hazardous waste container. Clean the spill area with a suitable solvent and then with soap and water.

  • Large Spills: Evacuate the area and prevent entry. Contact your institution's EHS for assistance with cleanup.

Diagrams

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Chemical Handling cluster_storage_disposal Storage & Disposal Prep 1. Engineering Controls Check (Fume Hood, Eyewash, Shower) PPE 2. Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prep->PPE Weigh 3. Weighing and Transfer (Inside Fume Hood) PPE->Weigh Dissolve 4. Solution Preparation (Add Solid to Solvent) Weigh->Dissolve Store 5. Storage (Cool, Dry, Well-Ventilated) Dissolve->Store Dispose 6. Waste Disposal (Segregate and Label) Dissolve->Dispose

Caption: Workflow for the safe handling of this compound.

Emergency_Response_Plan Emergency Response Plan cluster_exposure Exposure Response cluster_spill Spill Response Exposure Exposure Event Eye Eye Contact: Flush with water for 15 min Exposure->Eye Skin Skin Contact: Wash with soap and water Exposure->Skin Inhale Inhalation: Move to fresh air Exposure->Inhale Ingest Ingestion: Rinse mouth, do not induce vomiting Exposure->Ingest Spill Spill Event SmallSpill Small Spill: Sweep up, clean area Spill->SmallSpill LargeSpill Large Spill: Evacuate, call EHS Spill->LargeSpill Medical Seek Immediate Medical Attention Eye->Medical Skin->Medical Inhale->Medical Ingest->Medical Waste Collect as Hazardous Waste SmallSpill->Waste LargeSpill->Waste

Caption: Emergency response procedures for incidents involving this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.